tert-Butyl azepane-1-carboxylate
Description
The exact mass of the compound tert-Butyl azepane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBSPLNCSRGMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558277 | |
| Record name | tert-Butyl azepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-52-0 | |
| Record name | tert-Butyl azepane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl azepane-1-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-HEXAMETHYLENEIMINE | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl Azepane-1-Carboxylate: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic use of molecular scaffolds that offer both conformational advantages and synthetic versatility is paramount. The azepane ring, a seven-membered saturated heterocycle, has emerged as a structure of significant interest, frequently incorporated into pharmaceutical candidates to act as a flexible β-turn mimic.[1] This guide provides a comprehensive technical overview of tert-Butyl azepane-1-carboxylate, a key synthetic intermediate that leverages the power of the azepane core with the strategic utility of the tert-butyloxycarbonyl (Boc) protecting group. We will explore its fundamental chemical properties, detail field-proven synthesis protocols, and illuminate its critical role as a versatile building block in the development of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the intricate art of drug discovery.
Part 1: Foundational Chemistry & The Logic of Amine Protection
The Azepane Scaffold & The Indispensable Role of the Boc Group
The journey to complex molecular architectures in organic synthesis is one of precision and control.[2] Central to this control is the concept of "protecting groups," which act as temporary masks for reactive functional groups, allowing chemists to direct reactions to specific sites on a molecule.[3] For secondary amines like the one in the azepane ring, the tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group used in non-peptide chemistry.[4][5]
The Boc group, chemically a carbamate, effectively decreases the nucleophilicity and reactivity of the azepane nitrogen. Its widespread adoption stems from a crucial balance of stability and liability:
-
Robust Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[5]
-
Orthogonality: This stability makes it "orthogonal" to many other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz groups, allowing for selective deprotection in multi-step syntheses.[5]
-
Facile Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[4][6] This cleavage proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[4]
This strategic protection is the foundation upon which the utility of tert-butyl azepane-1-carboxylate is built, transforming the simple azepane ring into a precisely controllable synthetic unit.
Physicochemical & Structural Data
A clear understanding of a reagent's physical and chemical properties is the starting point for any successful synthetic endeavor. The key data for the parent compound, tert-butyl azepane-1-carboxylate, and its common derivatives are summarized below.
| Property | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate | tert-Butyl 4-aminoazepane-1-carboxylate |
| IUPAC Name | tert-butyl azepane-1-carboxylate | tert-butyl 4-oxoazepane-1-carboxylate | tert-butyl 4-aminoazepane-1-carboxylate[7] |
| CAS Number | 78939-23-2 | 144532-00-5 | 196613-57-7[7] |
| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₁₉NO₃ | C₁₁H₂₂N₂O₂[7] |
| Molar Mass | 199.29 g/mol | 213.28 g/mol [8] | 214.30 g/mol [7] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | Yellow liquid[9] |
| SMILES | CC(C)(C)OC(=O)N1CCCCCC1 | CC(C)(C)OC(=O)N1CCC(=O)CC1 | CC(C)(C)OC(=O)N1CCCC(CC1)N[7] |
Part 2: Synthesis & Process Development Insights
The synthesis of tert-butyl azepane-1-carboxylate and its derivatives can be approached in several ways. The most direct method involves the protection of the parent heterocycle, while more complex, large-scale syntheses often rely on ring-expansion strategies from more readily available precursors.
Core Synthesis: Direct N-Boc Protection
The most straightforward synthesis of the title compound involves the direct acylation of azepane (hexamethyleneimine) with di-tert-butyl dicarbonate (Boc₂O).
Caption: Workflow for direct N-Boc protection of azepane.
-
Reactor Setup: To a stirred solution of azepane (1.0 equiv.) in tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (TEA, 1.2 equiv.) or sodium carbonate (Na₂CO₃, 1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify by flash column chromatography on silica gel to afford tert-butyl azepane-1-carboxylate as a clear oil.
Industrial Scale Synthesis: Ring Expansion Strategy
For large-scale production of substituted derivatives like tert-butyl 4-oxoazepane-1-carboxylate, a ring-expansion methodology is often more efficient and cost-effective. A validated process involves the expansion of a six-membered piperidine ring using ethyl diazoacetate.[1]
Caption: Ring expansion workflow for industrial azepanone synthesis.[1]
This process, while more complex, avoids handling large quantities of the free azepanone and leverages readily available starting materials. The optimization focuses on the safe, large-scale preparation of the diazo compound and precise temperature control during the expansion step.[1]
Part 3: Applications in Drug Discovery
The true value of tert-butyl azepane-1-carboxylate lies in its application as a versatile building block for constructing biologically active molecules. The Boc-protected nitrogen allows for chemical modifications at other positions on the ring, which can then be followed by deprotection to reveal the secondary amine for further coupling or derivatization.
A Scaffold for Complex Synthesis
The azepane framework appears in numerous pharmaceutical candidates targeting a range of conditions from pain and inflammation to neurological disorders.[1][9][10] The Boc-protected intermediate is a gateway to a diverse library of these compounds. For example:
-
(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a key intermediate for synthesizing ureidothiophenes, which act as CHK1 kinase inhibitors for cancer therapy.[11][12]
-
tert-Butyl 4-oxoazepane-1-carboxylate serves as a precursor for various substituted azepanes through reductive amination or other ketone chemistries.[1]
Caption: Synthetic logic using a Boc-protected azepane intermediate.
Case Study: Building Block for Oprozomib Analogs
Oprozomib (ONX 0912) is an orally bioavailable tripeptide epoxyketone that acts as a highly selective inhibitor of the proteasome's chymotrypsin-like activity, a validated target in cancer therapy.[13][14] While Oprozomib itself does not contain the azepane ring, related structures and next-generation analogs often incorporate cyclic amino acids to modulate properties like cell permeability, metabolic stability, and target engagement. tert-Butyl azepane-1-carboxylate derivatives are ideal starting points for incorporating a seven-membered ring into such peptide-like structures.
This protocol outlines the critical steps of deprotecting the nitrogen and coupling it to a carboxylic acid, a common sequence in synthesizing peptide-like drugs.
-
Boc Deprotection:
-
Dissolve the N-Boc protected azepane derivative (e.g., tert-butyl 4-aminoazepane-1-carboxylate, 1.0 equiv.) in dichloromethane (DCM, ~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours. Self-Validating System: Completion can be confirmed by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene several times to remove residual TFA. The resulting product is the amine as a TFA salt.
-
-
Amide Coupling (e.g., with HATU):
-
In a separate flask, dissolve the carboxylic acid partner (1.0 equiv.) in dimethylformamide (DMF).
-
Add the coupling agent HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.). Stir for 10 minutes to pre-activate the acid. Expertise Note: Pre-activation forms an active ester, which is highly susceptible to nucleophilic attack by the amine, leading to efficient coupling and minimizing side reactions.
-
Add a solution of the deprotected azepane-TFA salt (1.2 equiv.) in DMF to the activated acid mixture.
-
Stir at room temperature for 2-6 hours until the reaction is complete (monitored by LC-MS).
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry, concentrate, and purify the final product by flash chromatography or preparative HPLC.
-
Part 4: Safety, Handling, and Storage
As with all chemical reagents, proper handling of tert-butyl azepane-1-carboxylate and its precursors is essential. Users must consult the specific Safety Data Sheet (SDS) before use.[15]
-
Hazard Identification: The compound and its derivatives may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling Precautions: Avoid breathing vapors, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry place in a tightly sealed container. For some derivatives, storage at 0-8 °C is recommended.[9][11]
Part 5: Conclusion
tert-Butyl azepane-1-carboxylate is more than just a chemical intermediate; it is a powerful tool that embodies the principles of strategic synthesis. By masking the reactive azepane nitrogen, the Boc group unlocks the potential of the seven-membered ring, enabling chemists to build complex, three-dimensional molecules with enhanced control and precision. Its stability, predictable reactivity, and central role in constructing pharmaceutically relevant scaffolds ensure that it will remain a staple in the synthetic chemist's toolbox for years to come, paving the way for the discovery of next-generation therapeutics.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Specialty Chemicals. (2026). The Role of t-Boc Protection in Organic Synthesis Applications. [Link]
-
Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. [Link]
-
ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. [Link]
-
Home Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]
-
CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. [Link]
-
Capot Chemical. MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester. [Link]
-
National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
National Institutes of Health (NIH). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]
-
PubChemLite. Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). [Link]
-
ResearchGate. (2025). Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047). [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
PubMed. (2009). Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047). [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
National Institutes of Health (NIH). (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. proprep.com [proprep.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock [achemblock.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempoint.com [chempoint.com]
- 16. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to tert-Butyl azepane-1-carboxylate and Its Role in Drug Discovery
This guide provides an in-depth technical overview of tert-Butyl azepane-1-carboxylate, a pivotal heterocyclic scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and diverse applications of this compound and its derivatives, moving beyond a simple recitation of facts to explain the causality behind its utility in the quest for novel therapeutics.
Introduction: The Azepane Core and the Significance of the Boc Group
The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows it to mimic β-turns in peptides and interact favorably with a variety of biological targets. The introduction of a tert-butoxycarbonyl (Boc) group to the azepane nitrogen to form tert-Butyl azepane-1-carboxylate serves a critical purpose in multi-step organic synthesis. The Boc group is a robust protecting group, masking the nucleophilicity and basicity of the nitrogen atom, thereby enabling selective chemical modifications at other positions of the azepane ring. Its facile removal under acidic conditions makes it an ideal transient shield in complex synthetic pathways.
It is important to note that "tert-Butyl azepane-1-carboxylate" often refers to a parent scaffold. While a specific CAS number for the unsubstituted parent compound is not consistently cited across major chemical databases, numerous substituted derivatives are commercially available and extensively documented, each with a unique CAS identifier. This guide will first address the synthesis of the core N-Boc protected azepane structure and then delve into the specific properties and applications of its key derivatives.
Synthesis of the N-Boc-Azepane Scaffold: Building the Core
The construction of the tert-Butyl azepane-1-carboxylate core can be achieved through several synthetic strategies, primarily involving ring-expansion of smaller cyclic precursors or intramolecular cyclization of linear substrates.
Ring-Expansion Strategies: From Six to Seven Members
A prevalent and historically significant method for synthesizing the azepane framework is the Beckmann rearrangement of a cyclohexanone oxime. This reaction provides a direct pathway to a seven-membered lactam (caprolactam), which can then be reduced and subsequently protected.
A more contemporary and versatile ring-expansion approach involves the reaction of N-Boc-protected piperidines. For instance, the diastereomerically pure azepane derivatives can be prepared from piperidine ring expansion with high stereoselectivity and regioselectivity.
Diagram of a Representative Ring-Expansion Synthesis
Caption: A generalized workflow for the synthesis of the N-Boc-azepane scaffold via Beckmann rearrangement.
Intramolecular Cyclization Approaches
An alternative strategy involves the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group at the appropriate positions. For example, a haloamine can undergo cyclization to form the azepane ring.
Experimental Protocol: N-Boc Protection of Azepane
This protocol describes a general procedure for the protection of the azepane nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Azepane (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azepane in the chosen solvent in a round-bottom flask.
-
Add the base (Et₃N or NaHCO₃) to the solution.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl azepane-1-carboxylate.
Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy, observing the appearance of a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group, and by the disappearance of the N-H proton signal of the starting azepane.
Key Derivatives of tert-Butyl azepane-1-carboxylate and Their Applications
The true value of the tert-Butyl azepane-1-carboxylate scaffold lies in its capacity to be functionalized at various positions on the azepane ring, leading to a diverse array of derivatives with distinct biological activities.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications in Drug Discovery |
| tert-Butyl 3-aminoazepane-1-carboxylate | 1032684-85-7 | C₁₁H₂₂N₂O₂ | 214.31 | Building block for novel therapeutic agents, particularly in neuropharmacology and anti-inflammatory research.[1] |
| tert-Butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 | Intermediate for pharmaceuticals; the ketone functionality allows for further derivatization. |
| tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | 876147-47-6 | C₁₂H₂₄N₂O₂ | 228.33 | Used in the synthesis of various bioactive molecules.[2] |
| tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | 889942-60-3 | C₁₂H₂₃NO₃ | 229.32 | A versatile intermediate for introducing further functionalities via the hydroxyl group.[3] |
| tert-Butyl 3-oxoazepane-1-carboxylate | 870842-23-2 | C₁₁H₁₉NO₃ | 213.27 | Building block for creating substituted azepanes for various therapeutic targets.[4] |
Amino-Substituted Azepanes: Modulators of Biological Pathways
The introduction of an amino group onto the azepane ring, as seen in tert-Butyl 3-aminoazepane-1-carboxylate, provides a crucial handle for further chemical modifications, such as amide bond formation or reductive amination. These derivatives have been instrumental in the development of compounds targeting neurological disorders.[1]
Experimental Protocol: Synthesis of a Substituted Azepane via Reductive Amination
This protocol outlines a general procedure for the synthesis of an N-substituted azepane from an amino-azepane precursor.
Materials:
-
tert-Butyl 3-aminoazepane-1-carboxylate (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-Butyl 3-aminoazepane-1-carboxylate and the aldehyde/ketone in the chosen solvent.
-
Add a catalytic amount of acetic acid if the reaction is slow.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the carbonyl starting material compared to other borohydrides, allowing for the efficient formation of the iminium intermediate which is then reduced.
Deprotection of the N-Boc Group: Unveiling the Reactive Amine
The final step in many synthetic sequences involving tert-Butyl azepane-1-carboxylate is the removal of the Boc protecting group to reveal the free secondary amine. This is typically achieved under acidic conditions.
Diagram of N-Boc Deprotection
Caption: General scheme for the acidic removal of the Boc protecting group.
Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected azepane derivative (1.0 eq)
-
Trifluoroacetic Acid (TFA) (5-10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected azepane in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected azepane.
Trustworthiness: The completeness of the deprotection can be verified by the disappearance of the tert-butyl signal in the ¹H NMR spectrum and a shift in the signals corresponding to the protons adjacent to the nitrogen atom.
Conclusion: A Scaffold for Future Discoveries
The tert-Butyl azepane-1-carboxylate scaffold is a testament to the power of strategic molecular design in drug discovery. Its inherent structural features, combined with the versatility of the Boc protecting group, provide a robust platform for the synthesis of a vast array of functionalized azepane derivatives. The ability to systematically modify the azepane ring allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. As our understanding of disease pathways deepens, the importance of three-dimensional molecular architecture in drug design will continue to grow, ensuring that the azepane scaffold and its derivatives will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences, 5(1). [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]
-
Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
-
Supporting Information. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) Investigation on p-tert-butylphenyl salicylate. DergiPark. [Link]
-
(R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Home Sunshine Pharma. [Link]
-
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]
-
CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. Chemsrc. [Link]
-
tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]
Sources
- 1. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
tert-Butyl azepane-1-carboxylate molecular weight and formula
An In-Depth Technical Guide to tert-Butyl azepane-1-carboxylate
Introduction
tert-Butyl azepane-1-carboxylate, often referred to as N-Boc-azepane, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. It belongs to the class of saturated seven-membered nitrogen-containing heterocycles known as azepanes. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature, rendering the otherwise reactive secondary amine inert to a wide range of reaction conditions. This strategic protection allows for precise chemical modifications elsewhere on the azepane scaffold. The conformational flexibility of the azepane ring makes it an excellent mimic for β-turns in peptides, a property that is highly sought after in the design of bioactive molecules.[1][2] This guide provides an in-depth analysis of the compound's properties, synthesis, and critical applications for professionals in drug discovery and organic synthesis.
Physicochemical Properties
The fundamental properties of tert-Butyl azepane-1-carboxylate are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | tert-butyl azepane-1-carboxylate |
| CAS Number | 78931-64-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~255.7 °C at 760 mmHg |
| Density | ~0.98 g/cm³ |
| Solubility | Soluble in most organic solvents |
Synthesis Methodologies: A Protocol Grounded in Chemical Logic
The synthesis of N-Boc protected azepanes is crucial for their subsequent use as intermediates. While various methods exist, including multi-step sequences and ring-expansion reactions, a common and industrially relevant approach involves the direct N-acylation of a precursor amine with di-tert-butyl dicarbonate (Boc₂O).[1][2]
Protocol: N-Boc Protection of Azepane
This protocol details the synthesis of tert-Butyl azepane-1-carboxylate from azepane hydrochloride, a common starting material.
Objective: To protect the secondary amine of the azepane ring with a tert-butoxycarbonyl (Boc) group to facilitate further functionalization.
Materials:
-
Azepane precursor (e.g., from a debenzylation or hydrolysis step)
-
Methanol (MeOH)
-
Sodium Carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Neutralization: The reaction often starts from an acidic solution containing the azepane salt (e.g., post-decarboxylation). This solution is first cooled in an ice bath. A base, such as 6 N NaOH, is added portion-wise to neutralize the acid and deprotonate the ammonium salt, raising the pH to 10-11. This step is critical as the free amine is the nucleophile required for the subsequent reaction. The process is exothermic and requires careful temperature control.[1]
-
Reaction Setup: The resulting aqueous solution containing the free azepane is transferred to a suitable reaction vessel. Methanol is added as a co-solvent to improve the solubility of the reactants. Sodium carbonate is then added, acting as a mild base to scavenge any protons generated during the reaction and maintain a favorable pH.[1]
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred mixture. The lone pair of electrons on the azepane nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide, to yield the stable N-Boc protected azepane. The reaction is typically stirred at room temperature for 6-8 hours.
-
Workup & Isolation: a. The methanol is removed under reduced pressure (rotary evaporation). This step is crucial to prevent the product from partitioning into the aqueous phase during extraction. b. The remaining residue is extracted multiple times with ethyl acetate. Using a significant volume and repeating the extraction ensures maximum recovery of the product from the large aqueous volume.[1] c. The combined organic layers are washed with saturated NaCl solution (brine) to remove residual water and inorganic salts. d. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude tert-Butyl azepane-1-carboxylate.
-
Purification: If necessary, the product can be further purified by vacuum distillation or flash column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the N-Boc protection of azepane.
Core Applications in Drug Development and Medicinal Chemistry
The true value of tert-Butyl azepane-1-carboxylate lies in its role as a versatile intermediate for creating more complex and biologically active molecules. The Boc group can be easily removed under acidic conditions, revealing the secondary amine for further derivatization.
A Scaffold for Bioactive Molecules
The azepane core is a privileged scaffold found in numerous pharmaceutical candidates.[2] Its seven-membered ring provides a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets.
-
Neuropharmacology: Functionalized azepanes are key components in molecules targeting the central nervous system. For instance, tert-butyl 3-aminoazepane-1-carboxylate is a crucial intermediate for synthesizing agents aimed at neurological disorders.[3] Recently, a novel chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters (norepinephrine and dopamine), highlighting its potential in treating neuropsychiatric disorders.[4]
-
Anti-Inflammatory and Anti-Cancer Agents: The azepane ring has been incorporated into molecules with demonstrated anti-inflammatory and anti-cancer activities.[3][5] Its structural flexibility allows it to adapt to various enzyme active sites or protein-protein interfaces.
-
Peptidomimetics: Due to its ability to mimic β-turns, the azepane scaffold is used in the design of peptidomimetics to improve metabolic stability and oral bioavailability compared to natural peptides.[1]
Logical Flow from Building Block to Drug Candidate
The strategic use of tert-Butyl azepane-1-carboxylate allows chemists to build molecular complexity in a controlled manner. The Boc group serves as a reliable handle that is stable during the construction of other parts of the molecule and can be removed at the desired stage.
Caption: Role of N-Boc-azepane as a key intermediate.
Conclusion
tert-Butyl azepane-1-carboxylate is more than a simple chemical; it is a foundational tool for innovation in drug discovery. Its robust N-Boc protection scheme provides the necessary stability for complex synthetic routes, while the inherent structural properties of the azepane ring offer distinct advantages for designing molecules with high biological activity. For researchers and scientists, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44607677, tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Available from: [Link].
-
CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23521554, Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate. Available from: [Link].
-
Chemsrc. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. Available from: [Link].
-
Wang, G. T., et al. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 2010. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22831870, tert-Butyl 3-oxoazepane-1-carboxylate. Available from: [Link].
-
Wang, G. T., et al. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Available from: [Link].
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link].
-
Smietana, M., et al. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 2017. Available from: [Link].
-
ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Available from: [Link].
-
ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available from: [Link].
-
Verheij, M. H. P., et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 2022. Available from: [Link].
Sources
Introduction: The Azepane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Commercial Sourcing of tert-Butyl azepane-1-carboxylate and Its Derivatives for Pharmaceutical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for tert-butyl azepane-1-carboxylate and its key derivatives. It offers technical insights into supplier evaluation, quality control, and the strategic importance of these building blocks in medicinal chemistry.
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its conformational flexibility allows it to serve as a versatile building block, often leading to compounds with improved potency and pharmacokinetic profiles. The introduction of a tert-butoxycarbonyl (Boc) protecting group to the azepane nitrogen yields tert-butyl azepane-1-carboxylate (N-Boc-azepane), a stable and readily functionalizable intermediate crucial for the synthesis of a wide array of pharmaceutical candidates.[2]
The strategic importance of N-Boc-azepane and its derivatives lies in their role as precursors to novel therapeutics. These compounds are integral to the development of agents targeting a range of conditions, from neurological disorders to neoplasms.[3] Consequently, a reliable and high-quality supply of these intermediates is paramount for the seamless progression of drug discovery programs.
The Commercial Landscape: Key Suppliers and Available Derivatives
The commercial availability of tert-butyl azepane-1-carboxylate and its derivatives is robust, with several reputable suppliers catering to the research and bulk-scale needs of the pharmaceutical industry. The parent compound, tert-butyl azepane-1-carboxylate (CAS: 123387-52-0), is available from major suppliers like Sigma-Aldrich (Merck).[2]
However, the true utility of the azepane scaffold is often realized through its functionalized derivatives. The following tables summarize the commercial availability of key tert-butyl azepane-1-carboxylate derivatives, providing a comparative overview of prominent suppliers.
Table 1: Commercial Suppliers of Oxo- and Hydroxymethyl-Derivatives
| Derivative | CAS Number | Key Suppliers | Purity | Notes |
| tert-butyl 3-oxoazepane-1-carboxylate | 870842-23-2 | AChemBlock | 97% | Useful for further functionalization at the 3-position. |
| tert-butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | Oakwood Chemical, Echemi, Fisher Scientific | ≥95% | A common intermediate with extensive documentation on its large-scale synthesis.[4][5] |
| tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate | 876147-43-2 | AChemBlock, CP Lab Safety | 95-97% | Provides a handle for chain extension or introduction of other functional groups.[6] |
Table 2: Commercial Suppliers of Amino-Derivatives
| Derivative | CAS Number | Key Suppliers | Purity | Notes |
| (R)-tert-Butyl 3-aminoazepane-1-carboxylate | 1032684-85-7 | Home Sunshine Pharma, Echemi | ≥98% | Chiral building block for stereospecific synthesis.[3] |
| tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | 876147-47-6 | BLDpharm, ChemUniverse | 95% | Offers a primary amine for conjugation or further derivatization.[7] |
| tert-butyl 3-(methylamino)azepane-1-carboxylate | 484638-83-7 | Chemsrc | N/A | Secondary amine derivative for specific synthetic strategies.[8] |
| 3-Boc-amino-azepane | 454451-26-4 | ChemBK | N/A | Positional isomer of the 3-amino derivative. |
Table 3: Commercial Suppliers of Carboxylic Acid Derivatives
| Derivative | CAS Number | Key Suppliers | Purity | Notes |
| (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 | Smolecule | N/A | Chiral acid for amide coupling and peptide synthesis. |
| 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | 868284-36-0 | PubChem | N/A | A versatile building block with a carboxylic acid handle.[9] |
| (S)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid | 1427514-89-3 | ChemicalBook, Achmem | N/A | Chiral acid for introducing functionality at the 3-position.[10][11] |
Evaluating Supplier Quality: A Scientist's Due Diligence
The selection of a supplier for critical building blocks like tert-butyl azepane-1-carboxylate should be a meticulous process, grounded in scientific integrity. The quality of the starting material directly impacts the success of subsequent synthetic steps, affecting yield, purity, and the overall timeline of a research project.
The Certificate of Analysis (CoA): Your Primary Source of Truth
A Certificate of Analysis is a non-negotiable document that should accompany every batch of purchased chemical. It is a formal declaration from the supplier that the material meets a specific set of quality standards. When reviewing a CoA for an azepane derivative, pay close attention to the following:
-
Identity Confirmation: The CoA should clearly state the methods used to confirm the identity of the compound, typically Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for purity determination. The CoA should provide the purity value and the method used.
-
Residual Solvents and Water Content: The presence of residual solvents or water can interfere with subsequent reactions. Look for data from methods like Karl Fischer titration for water content.
-
Trace Metals: For later-stage drug development, the presence of trace metals can be a critical quality attribute.
Beyond the CoA: A Multi-faceted Approach to Supplier Qualification
While the CoA is essential, a comprehensive evaluation of a supplier goes further. Consider the following workflow for qualifying a new supplier:
Caption: Workflow for qualifying a new chemical supplier.
This self-validating system ensures that the material you introduce into your synthetic route is of the highest possible quality, thereby safeguarding the integrity of your research.
Incoming Quality Control: A Practical Protocol
Upon receiving a new batch of a tert-butyl azepane-1-carboxylate derivative, it is best practice to perform your own quality control checks. This not only verifies the supplier's CoA but also provides a baseline for the material's stability over time.
Protocol: Incoming QC for tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
For ¹H-NMR, dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
For HPLC/UPLC-MS, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute an aliquot of the stock solution for analysis.
-
-
¹H-NMR Analysis:
-
Acquire a ¹H-NMR spectrum.
-
Causality: The chemical shifts and coupling patterns of the protons are unique to the molecule's structure. Compare the obtained spectrum with a reference spectrum or predicted spectrum to confirm the identity of the compound. Pay close attention to the characteristic signals of the Boc group (a singlet around 1.4 ppm) and the protons on the azepane ring. The integration of the signals should correspond to the number of protons in each environment.
-
-
HPLC/UPLC-MS Analysis:
-
Inject the diluted sample onto an appropriate HPLC/UPLC column (e.g., C18).
-
Run a gradient elution method with a suitable mobile phase (e.g., water and acetonitrile with a small amount of formic acid or trifluoroacetic acid).
-
Causality: This chromatographic separation will resolve the main compound from any impurities. The retention time of the main peak should be consistent, and the peak area will be used to determine the purity of the material.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks. The molecular ion of the main peak should correspond to the expected molecular weight of the compound, further confirming its identity.
-
-
Data Interpretation and Decision:
-
Compare the results of your in-house analysis with the supplier's CoA.
-
If the identity is confirmed and the purity is within the acceptable range for your application, the batch can be approved for use.
-
If there are significant discrepancies, contact the supplier to resolve the issue.
-
Conclusion: A Foundation for Successful Research
The judicious selection and rigorous quality control of foundational building blocks like tert-butyl azepane-1-carboxylate and its derivatives are cornerstones of successful drug discovery. By understanding the commercial landscape, critically evaluating suppliers, and implementing a robust in-house QC program, researchers can ensure the integrity of their synthetic endeavors and accelerate the development of novel therapeutics.
References
-
CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. [Link]
-
Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]
-
Home Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]
-
Chemsrc. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. [Link]
-
PubChem. 1-[(Tert-butoxy)carbonyl]azepane-4-carboxylic acid. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
ChemBK. 3-Boc-amino-azepane. [Link]
-
Wikipedia. Azepane. [Link]
Sources
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. N-Boc-hexamethyleneimine 97 123387-52-0 [sigmaaldrich.com]
- 3. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Azepanes | Fisher Scientific [fishersci.com]
- 5. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate | Chemsrc [chemsrc.com]
- 9. 1-[(Tert-butoxy)carbonyl]azepane-4-carboxylic acid | C12H21NO4 | CID 23160608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-1-(TERT-BUTOXYCARBONYL)AZEPANE-3-CARBOXYLIC ACID CAS#: 1427514-89-3 [m.chemicalbook.com]
- 11. achmem.com [achmem.com]
A Technical Guide to the Safe Handling of Boc-Azepane Derivatives
Authored for Drug Development Professionals, Researchers, and Scientists
This guide provides an in-depth overview of the essential safety protocols and handling guidelines for Boc-azepane and its derivatives. As pivotal intermediates in medicinal chemistry, these compounds demand a rigorous understanding of their chemical nature to ensure safe laboratory operations and mitigate potential risks. This document moves beyond a simple checklist, offering a framework of causation and validation for each procedural recommendation, grounded in established chemical safety principles.
Compound Identity and Physicochemical Characteristics
Boc-azepane refers to an azepane ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is ubiquitous in organic synthesis, valued for its stability in various reaction conditions and its straightforward removal under acidic protocols.[1][2][3] The azepane core is a saturated seven-membered heterocycle, a structural motif present in numerous biologically active molecules.
The specific physical and chemical properties can vary depending on the other substituents on the azepane ring. However, they are generally crystalline solids or oils at room temperature.
Table 1: Physicochemical Properties of a Representative Boc-Azepane Derivative (3-Boc-amino-azepane)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 323°C (Predicted) | [5] |
| Flash Point | 149°C (Predicted) | [5] |
| Storage Class | 11 (Combustible Solids) |[4] |
Note: Data is for a specific derivative and should be considered representative. Always consult the Safety Data Sheet (SDS) for the exact compound in use.
Hazard Identification and Proactive Risk Assessment
While comprehensive toxicological data for many specific Boc-azepane derivatives is limited, the available Safety Data Sheets (SDS) for analogous structures allow for a robust hazard assessment.[6][7]
Primary Hazards:
-
Skin Irritation: Classified as a skin irritant.[8][9] Prolonged or repeated contact may cause redness and discomfort.
-
Eye Irritation: Poses a risk of serious eye irritation.[8][9] Direct contact with dust or solutions can cause significant damage.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][8]
-
Acute Toxicity: Certain derivatives are classified as harmful if swallowed, in contact with skin, or inhaled.[10][11]
Causality of Hazards: The reactivity of the azepane nitrogen (even when protected) and the potential for the compound to act as an irritant at mucous membranes are the primary drivers of these hazards. The Boc group itself is generally benign, but upon decomposition (e.g., in a fire), it can contribute to the formation of hazardous gases like carbon oxides and nitrogen oxides.[12]
A mandatory pre-experimental risk assessment is the cornerstone of safe laboratory practice. This process ensures that all potential hazards are identified and controlled before any work begins.
Caption: Figure 1. A streamlined workflow for conducting a pre-experimental risk assessment.
Exposure Controls: Engineering and Personal Protection
The hierarchy of controls prioritizes eliminating hazards through engineering solutions before relying on personal protective equipment (PPE).
Engineering Controls: The primary engineering control for handling Boc-azepane derivatives, especially in solid form, is a certified chemical fume hood.
-
Causality: A fume hood provides constant airflow that captures and exhausts airborne particulates and vapors, preventing them from entering the researcher's breathing zone. This is critical when weighing solids, performing transfers, or running reactions that may produce aerosols.[7]
Personal Protective Equipment (PPE): PPE is the final barrier of defense and must be selected based on the specific tasks being performed.[13]
Table 2: Personal Protective Equipment (PPE) Matrix for Boc-Azepane Handling
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transferring Solids | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Chemical-resistant gloves (e.g., Nitrile), inspected before use.[7] | Standard laboratory coat. | Not required if performed in a fume hood. |
| Preparing Solutions | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not required if performed in a fume hood. |
| Running Reactions (e.g., Deprotection) | Chemical splash goggles and/or face shield. | Chemical-resistant gloves appropriate for all reagents (e.g., TFA). | Laboratory coat. | Not required if performed in a fume hood. |
| Cleaning Small Spills | Chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Laboratory coat. | Recommended: NIOSH-approved P95 or P100 particulate respirator for solids.[7] |
Standard Operating Protocols: Handling and Storage
Adherence to validated protocols is essential for safety and experimental reproducibility.
Protocol 1: Safe Weighing and Handling of Solid Boc-Azepane
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Staging: Place the stock container, a pre-tared weigh boat or vial, and necessary spatulas inside the fume hood.
-
Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Perform this action slowly and close to the work surface to minimize the generation of airborne dust.
-
Rationale: Minimizing the drop height reduces the energy imparted to the powder, thereby limiting its aerosolization.
-
-
Sealing: Securely close the primary stock container immediately after the transfer is complete. This prevents accidental spills and contamination.
-
Cleanup: Gently wipe down the spatula and any minor dust on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as chemical waste.
-
Doffing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[7] Wash hands thoroughly with soap and water.[7][10]
Conditions for Safe Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated area.[6] Some derivatives may require refrigeration (2-8°C).[14] Always check the supplier's recommendation.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[12] The Boc group is acid-labile, and contact with strong acids will initiate deprotection, potentially generating gas (isobutylene, CO₂) and leading to container pressurization.[2][15]
Emergency Procedures: A Validated Response Plan
Rapid and correct response to an emergency can significantly reduce its severity.
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[7][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7]
-
Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]
Accidental Release Measures (Spill Protocol):
Caption: Figure 2. Step-by-step workflow for responding to a small laboratory spill of solid Boc-azepane.
Protocol 2: Emergency Spill Response for Solid Boc-Azepane
-
Evacuate & Alert: Alert others in the immediate area. For large spills, evacuate the laboratory and contact the institutional Environmental Health & Safety (EHS) office.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, heavy-duty gloves, a lab coat, and a NIOSH-approved respirator if significant dust is present.[6][7]
-
Containment: Gently cover the solid spill with paper towels dampened with water.
-
Rationale: This action wets the powder, significantly reducing its ability to become airborne during cleanup.
-
-
Collection: Carefully sweep up the contained material and place it into a labeled, sealable container for chemical waste. Avoid creating dust.[7]
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent, and place all cleaning materials into the waste container.
-
Disposal: Seal the waste container, label it appropriately (e.g., "Solid Waste: Boc-azepane"), and arrange for disposal through your institution's EHS department.
Waste Disposal
All waste containing Boc-azepane, including surplus material, contaminated consumables (gloves, paper towels), and empty containers, must be treated as chemical waste.
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method.[6][7]
-
Contaminated Packaging: Dispose of as unused product.[7] Do not discard in regular trash or wash down the drain. Environmental discharge must be avoided.[6]
References
-
3-Boc-amino-azepane - Physico-chemical Properties. ChemBK. [Link]
-
MSDS of tert-butyl 4-(aminomethyl)azepane-1-carboxylate. Capot Chemical. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Application Note - N-Boc Protection. Scribd. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Azepane | C6H13N | CID 8119. PubChem - National Institutes of Health (NIH). [Link]
-
N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem - National Institutes of Health (NIH). [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058. PubChem - National Institutes of Health (NIH). [Link]
-
Safety & PPE. BOC Shop. [Link]
-
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3. PubChem - National Institutes of Health (NIH). [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
(S)-1-(BOC)AZEPANE-2-CARBOXYLIC ACID. Neta Scientific. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Mirtazapine. Wikipedia. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. scribd.com [scribd.com]
- 4. 3-Boc-amino-azepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 155905-76-3 (S)-1-(Boc)azepane-2-carboxylic acid AKSci 1260AL [aksci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. (R)-1-Boc-azepane-2-carboxylic acid CAS#: 1227926-67-1 [m.chemicalbook.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Conformational Landscape of N-Boc-Protected Azepane
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1][2] This flexibility, however, presents a significant challenge in drug design, as biological activity is often contingent on a specific ring conformation.[2][3] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom profoundly influences the conformational equilibrium of the azepane ring. This guide provides a comprehensive analysis of the conformational preferences of the N-Boc-azepane core, synthesizing insights from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. We will delve into the underlying stereoelectronic effects governing these preferences and present field-proven methodologies for their characterization, offering a valuable resource for researchers in drug discovery and organic synthesis.
Introduction: The Dynamic Nature of the Azepane Ring
Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist as a dynamic equilibrium of several low-energy conformations, primarily chair and boat forms, along with various twist-chair and twist-boat intermediates.[3][4] This conformational heterogeneity is a critical determinant of a molecule's interaction with biological targets.[2] The ability to bias this equilibrium towards a single, bioactive conformation is a key strategy in modern drug design.[2][5]
The introduction of a bulky tert-butoxycarbonyl (Boc) group to the nitrogen atom introduces significant steric and stereoelectronic effects that dramatically alter the conformational landscape of the azepane ring.[6] Understanding these effects is paramount for the rational design of azepane-based therapeutics.
The Influence of the N-Boc Group: A Conformational Lock?
The N-Boc group is widely used in organic synthesis to protect amines.[7] Its influence on the conformation of cyclic amines, however, extends beyond simple steric hindrance. The delocalization of the nitrogen lone pair into the carbonyl group of the Boc moiety significantly flattens the geometry around the nitrogen atom and restricts its inversion. This electronic effect, coupled with the steric demand of the tert-butyl group, imposes significant constraints on the accessible conformations of the azepane ring.
Recent studies have shown that N-Boc protection can reduce the conformational disorder of the azepane ring, favoring a single major conformer.[8] This "conformational locking" effect is of profound interest in drug development as it can pre-organize a molecule into its bioactive shape, potentially enhancing potency and selectivity.
Elucidating the Conformational Preferences: A Multi-faceted Approach
A combination of experimental and computational techniques is essential to comprehensively characterize the conformational preferences of N-Boc-protected azepanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-phase conformation of molecules. Several NMR techniques are particularly valuable for analyzing N-Boc-azepanes:
-
¹H NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) can provide valuable information about dihedral angles and, by extension, the ring's conformation.[8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å).[9][10] The presence and intensity of NOE cross-peaks can be used to deduce the relative orientation of substituents and the overall ring conformation.
X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.[6] While this does not directly reflect the dynamic equilibrium in solution, it offers a crucial reference point and can reveal the lowest energy conformation under packing forces. X-ray crystallographic studies of azepane derivatives have provided invaluable insights into their preferred solid-state structures.[6]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for exploring the conformational energy landscape of flexible molecules like N-Boc-azepane.[8][11] These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.
Experimental and Computational Workflow
A robust workflow for the conformational analysis of an N-Boc-protected azepane derivative integrates both experimental and computational approaches.
Caption: Integrated workflow for conformational analysis.
Step-by-Step Methodologies
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
COSY Acquisition: Acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum to identify proton-proton spin systems.
-
NOESY Acquisition: Acquire a two-dimensional NOESY spectrum with a mixing time appropriate for small to medium-sized molecules (typically 300-800 ms).
-
Data Analysis:
-
Extract ¹H-¹H coupling constants from the ¹H NMR spectrum.
-
Analyze COSY data to confirm proton assignments.
-
Identify key NOE cross-peaks in the NOESY spectrum to establish through-space proximities.
-
Protocol 2: Computational Modeling
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., within a program like MOE) to identify low-energy conformers.[8]
-
DFT Optimization: Subject the unique low-energy conformers to geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.
-
Property Calculation: For the lowest energy conformers, calculate NMR parameters such as coupling constants to compare with experimental data.[8]
Data Presentation and Interpretation
The integration of experimental and computational data is crucial for a comprehensive understanding of the conformational behavior of N-Boc-azepanes.
Table 1: Comparison of Experimental and Calculated NMR Data
| Proton Pair | Experimental J-value (Hz) | Calculated J-value (Hz) - Conformer A | Calculated J-value (Hz) - Conformer B |
| H1-H2a | 8.5 | 8.2 | 2.1 |
| H1-H2b | 3.1 | 3.5 | 9.8 |
| H6a-H7a | 12.3 | 12.0 | 4.5 |
| H6b-H7b | 4.2 | 4.0 | 11.5 |
Table 2: Key NOE Correlations and Inferred Proximities
| NOE Cross-Peak | Inferred Proximity | Consistent with Conformer |
| H2a - H7a | Axial-Axial | A (Chair-like) |
| H3e - H5e | Equatorial-Equatorial | A (Chair-like) |
| H2a - H4a | Flagpole Interaction | B (Boat-like) |
By comparing the experimental NMR data with the calculated values for different conformers, it is possible to identify the dominant conformation in solution.[8] In the hypothetical data above, the excellent agreement between the experimental J-values and those calculated for Conformer A, along with the observed NOE correlations consistent with a chair-like geometry, strongly suggests that Conformer A is the major species in solution.
Conclusion and Future Outlook
The N-Boc protecting group exerts a significant influence on the conformational preferences of the azepane ring, often reducing its flexibility and favoring a single major conformer. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful strategy for elucidating these conformational biases. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to understand and control the three-dimensional structure of azepane-containing molecules, ultimately facilitating the design of more potent and selective therapeutics. The continued development of advanced NMR techniques and more accurate computational models will further enhance our ability to predict and validate the conformational behavior of these important heterocyclic systems.
References
-
Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing. [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. University of St Andrews. [Link]
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]
-
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Royal Society of Chemistry. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. [Link]
-
Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. ResearchGate. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Chair and boat shapes for cyclohexane. Khan Academy. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications. [Link]
-
Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. Royal Society of Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
-
Azepane - Wikipedia. Wikipedia. [Link]
-
Design, synthesis and X-ray crystallographic study of NAmPRTase inhibitors as anti-cancer agents. PubMed. [Link]
-
Stereoelectronic Effects. Baran Lab - Scripps Research. [Link]
-
NOESY and ROESY. University of Missouri. [Link]
-
Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. ResearchGate. [Link]
-
¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Nanalysis. [Link]
-
Azepane | C₆H₁₃N. Automated Topology Builder (ATB) and Repository. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
-
Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures Above -78 °C. PubMed. [Link]
-
An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]
-
Cyclohexane Conformations. Master Organic Chemistry. [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
-
Mechanism for cyclic enamine formation after N-Boc deprotection. Stack Exchange. [Link]
-
Conformational analysis. Fiveable. [Link]
-
The Boat Conformation of Cyclohexane. YouTube. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Azepane Derivatives
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] Its unique conformational flexibility allows for intricate interactions with biological targets, making it a highly sought-after motif in drug discovery.[5] This guide provides a comprehensive overview of the key synthetic strategies for constructing and functionalizing the azepane ring system. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, including ring expansion reactions, cycloaddition strategies, and direct C-H functionalization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis of this important heterocyclic core.
Introduction: The Significance of the Azepane Moiety
The azepane ring is a recurring structural motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][3] In fact, the azepane motif is among the top 100 most frequently used ring systems in small molecule drugs.[1][6] The non-planar and flexible nature of the seven-membered ring allows it to adopt multiple conformations, which can be crucial for optimizing binding affinity to protein targets.[5] Notable examples of drugs containing the azepane core include the antidiabetic agent Tolazamide and the antihistamine Azelastine.[4]
The synthetic challenge in constructing the azepane ring lies in overcoming the entropic penalty associated with forming a seven-membered ring.[7] This has led to the development of a variety of innovative synthetic strategies, which can be broadly categorized into three main approaches:
-
Ring-closing reactions: Intramolecular cyclization of linear precursors.
-
Ring-expansion reactions: Expansion of smaller, more readily available five- or six-membered rings.[1][8][9][10][11][12]
-
Cycloaddition reactions: Concerted or stepwise formation of the seven-membered ring from smaller unsaturated fragments.
This guide will explore each of these strategies in detail, with a focus on modern, efficient, and stereoselective methods.
Ring Expansion Strategies: Building upon Existing Scaffolds
Ring expansion reactions are a powerful tool for the synthesis of azepanes, as they leverage the availability of stable five- and six-membered heterocyclic precursors like pyrrolidines and piperidines.[9][10][11]
Beckmann Rearrangement
The Beckmann rearrangement is a classic and widely used method for the synthesis of lactams, which can then be reduced to the corresponding cyclic amines. This reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclic ketone. While a versatile method, it is a staple in many synthetic routes to azepane derivatives.[13]
Photochemical Dearomative Ring Expansion of Nitroarenes
A recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes.[13] This method transforms a six-membered aromatic ring into a seven-membered azepane framework in just two steps. The process is initiated by blue light, which mediates the conversion of the nitro group into a singlet nitrene at room temperature.[13] This is followed by hydrogenolysis to yield the saturated azepane.[13] This approach is particularly valuable as it allows for the synthesis of highly substituted azepanes that are difficult to access through other methods.[13]
Exemplary Experimental Protocol: Photochemical Ring Expansion [13]
-
Reaction Setup: A solution of the substituted nitroarene (1.0 equiv), a secondary amine (e.g., Et₂NH, 8.0 equiv), and a phosphite reagent (e.g., P(Oi-Pr)₃, 20 equiv) in an appropriate solvent (e.g., i-PrOH) is prepared in a photochemically suitable reaction vessel.
-
Irradiation: The reaction mixture is irradiated with blue light (e.g., hν = 427 nm) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Isolation: The solvent is removed under reduced pressure, and the crude 3H-azepine intermediate is purified by column chromatography.
-
Hydrogenation: The purified 3H-azepine is dissolved in a suitable solvent and subjected to hydrogenation using a heterogeneous catalyst (e.g., PtO₂ and Pd/C) under a hydrogen atmosphere (e.g., 50 bar) at room temperature.[13]
-
Final Purification: After the reaction is complete, the catalyst is filtered off, the solvent is evaporated, and the resulting azepane derivative is purified by column chromatography.
Palladium-Catalyzed Two-Carbon Ring Expansion of Allylic Amines
A stereoselective two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepanes and azocanes has been developed. This palladium-catalyzed allylic amine rearrangement proceeds under mild conditions and is tolerant of various functional groups. A key advantage of this method is its ability to proceed with high enantioretention, allowing for the synthesis of enantioenriched azepane derivatives.
Cycloaddition Reactions: Constructing the Ring in One Fell Swoop
Cycloaddition reactions offer an atom-economical and often stereocontrolled route to cyclic systems. Several cycloaddition strategies have been successfully applied to the synthesis of azepanes.
[5+2] Cycloaddition Reactions
The hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines provides rapid access to highly substituted azepanes.[1] This reaction exhibits excellent control over regio- and stereoselectivity. Density functional theory (DFT) calculations have shown that the reaction proceeds through a stepwise pathway where the imine nitrogen acts as the nucleophile to initiate the cycloaddition.[1]
A formal two-step [5+2] cycloaddition has also been developed using a photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones.[14] This method allows for the facile construction of functionalized azepinones from readily available aldehydes and pyrrolidinones.[14]
[3+2+2] Cycloaddition of Aziridines with Alkynes
A hexafluoroantimonic acid (HSbF₆)-catalyzed three-component [3+2+2] cycloaddition of activated aziridines with two molecules of a terminal alkyne provides a mild and general route to diversely substituted azepine derivatives.[15] The reaction proceeds with good functional group tolerance and moderate to good yields.[15] The proposed mechanism involves the formation of a zwitterionic 1,3-dipole intermediate from the aziridine, which then undergoes a stepwise addition to the two alkyne molecules.[15]
Asymmetric Synthesis of Azepane Derivatives
The development of asymmetric methods for the synthesis of chiral azepanes is of paramount importance for the preparation of enantiomerically pure pharmaceutical compounds.[12]
Copper-Catalyzed Asymmetric Intramolecular Cyclization
A copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been developed for the synthesis of dibenzo[b,d]azepines.[16] This method, utilizing an in situ formed chiral copper catalyst, allows for the synthesis of 7-membered bridged biarylamines with both central and axial stereogenic elements in high yields and with excellent diastereo- and enantioselectivities.[16] The same catalytic system can also be used for a related borylative cyclization to afford versatile boronic ester derivatives.[16]
Stereoselective Synthesis of Hydroxylated Azepane Iminosugars
A novel stereoselective approach to pentahydroxyazepane iminosugars has been reported, which relies on a key osmium-catalyzed tethered aminohydroxylation reaction.[17] This reaction forms a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired heavily hydroxylated azepanes.[17]
Functionalization of the Azepane Core
In addition to the de novo synthesis of the azepane ring, the functionalization of a pre-existing azepane scaffold is a crucial strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.
C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical tool for the late-stage modification of complex molecules.[18] While still an emerging area for azepanes, methods for the C-H functionalization of related heterocycles are being actively developed and are expected to be applicable to the azepane core.[18]
Cross-Coupling Reactions
Palladium-mediated cross-coupling reactions of α-halo eneformamides with various nucleophiles provide a mild and efficient method for the synthesis of functionalized azepanes.[19] Alkenylations, in particular, proceed with excellent stereoselectivity and often in high yields.[19]
Summary of Key Synthetic Strategies
| Strategy | Key Features | Advantages | Limitations |
| Photochemical Ring Expansion of Nitroarenes [13] | Blue light-mediated, two-step process. | Access to highly substituted azepanes, mild conditions. | Requires photochemical setup, substrate scope may be limited. |
| [5+2] Cycloaddition [1][14] | Convergent, atom-economical. | Rapid construction of complex azepanes, good stereocontrol. | Availability of suitable diene/dipole precursors. |
| [3+2+2] Cycloaddition [15] | Three-component reaction. | Access to diversely substituted azepines. | May require harsh acidic catalyst. |
| Cu-Catalyzed Asymmetric Cyclization [16] | Highly enantioselective. | Excellent control of stereochemistry. | Requires specific biaryl precursors. |
| Pd-Catalyzed Ring Expansion | Two-carbon homologation, stereoretentive. | Access to larger rings, preserves chirality. | Substrate scope and electronic requirements. |
Conclusion and Future Outlook
The synthesis of azepane derivatives continues to be an active area of research, driven by the significant pharmacological importance of this heterocyclic scaffold.[1][2] While significant progress has been made in the development of novel and efficient synthetic methodologies, there is still a need for more general and stereoselective methods for the construction of highly functionalized and polysubstituted azepanes. The continued development of catalytic and asymmetric methods, as well as the exploration of new reaction pathways, will undoubtedly lead to even more powerful tools for the synthesis of this important class of molecules. The application of late-stage functionalization techniques, such as C-H activation, will also play a crucial role in the rapid generation of diverse azepane libraries for drug discovery programs.[18]
Visualizations
Logical Workflow for Photochemical Ring Expansion
Caption: Workflow for the synthesis of azepanes via photochemical ring expansion.
General Scheme for [5+2] Cycloaddition
Caption: Conceptual diagram of the [5+2] cycloaddition strategy.
References
-
Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;162:465-494. Available from: [Link]
-
An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. 2011;76(6):1937-40. Available from: [Link]
-
A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Organic Letters. 2010;12(21):5020-5023. Available from: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. 2023;15(11):1595-1603. Available from: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. 2021;25(4):449-506. Available from: [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. 2021;25(4):449-506. Available from: [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. 2021;25(4):449-506. Available from: [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. 2021;25(4):449-506. Available from: [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. 2025;3(4):111-118. Available from: [Link]
-
A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates. Angewandte Chemie International Edition. 2014;53(45):12279-82. Available from: [Link]
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. 2022;13(12):3521-3527. Available from: [Link]
-
Synthesis and Medicinal Uses of Azepines. Pharmaguideline. Available from: [Link]
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Tetrahedron Letters. 2000;41(18):3439-3442.
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. 2022;27(16):5195. Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;162:465-494. Available from: [Link]
-
Azepines, Chemistry, Synthesis and Reactions. STM Journals. 2025. Available from: [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. 2023;25(31):5824-5829. Available from: [Link]
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters. 2023;25(41):7573-7577. Available from: [Link]
-
Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters. 2022;24(11):2155-2159. Available from: [Link]
-
Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Chemical Science. 2023;14(25):6828-6834. Available from: [Link]
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. 2022;13(12):3521-3527. Available from: [Link]
-
Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;162:465-494. Available from: [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. 2025. Available from: [Link]
-
Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters. 2014;16(3):908-911. Available from: [Link]
-
Late-Stage C-H Functionalization of Azines. Journal of the American Chemical Society. 2023;145(27):14389-14407. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. jopir.in [jopir.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 11. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 14. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. idus.us.es [idus.us.es]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Late-Stage C-H Functionalization of Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of tert-Butyl azepane-1-carboxylate
Abstract: The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development where precise molecular manipulation is paramount. The seven-membered azepane ring is a significant structural motif in numerous pharmaceutical agents.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of tert-Butyl azepane-1-carboxylate, a key intermediate, through the N-protection of azepane. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical process considerations to ensure high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this essential transformation.
Introduction: The Strategic Importance of Amine Protection
In multi-step organic synthesis, the reactivity of functional groups must be carefully managed. Amines, being both basic and nucleophilic, can interfere with a wide range of desired chemical transformations.[4] Protective groups are employed to temporarily mask this reactivity, allowing other parts of a molecule to be modified selectively.[4][5]
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[4][6][7] Its popularity stems from several key advantages:
-
Stability: The Boc group is stable under a broad spectrum of reaction conditions, including exposure to most bases and nucleophiles.[5][8]
-
Facile Introduction: It can be readily introduced using commercially available di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[4][5]
-
Mild Removal: The Boc group can be cleaved under mild acidic conditions, which preserves the integrity of other sensitive functional groups within the molecule.[5][6]
-
Orthogonality: It is compatible with other common protecting groups, such as Fmoc and Cbz, enabling complex, sequential synthetic strategies.[4][9]
Azepane and its derivatives are crucial building blocks in the synthesis of pharmacologically active compounds.[1][3][10] The preparation of N-Boc protected azepane, tert-Butyl azepane-1-carboxylate, is therefore a frequent and critical step in many synthetic routes.
Reaction Mechanism: The Acyl Substitution Pathway
The synthesis of tert-Butyl azepane-1-carboxylate from azepane proceeds via a nucleophilic acyl substitution reaction.[4][6] The lone pair of electrons on the nitrogen atom of the secondary amine (azepane) attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[6][11]
This attack forms a transient tetrahedral intermediate.[4][6] The intermediate then collapses, leading to the formation of the desired N-Boc protected azepane. This collapse eliminates a tert-butyl carbonate leaving group, which subsequently decomposes into tert-butanol and carbon dioxide gas.[4][11] The evolution of CO₂, a highly stable molecule, provides a strong thermodynamic driving force for the reaction, pushing it to completion.[6][11]
While the reaction can proceed without a base, the inclusion of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice.[8][12][13] The base serves to neutralize the protonated amine intermediate, which can accelerate the reaction rate.[4][13]
Caption: Nucleophilic acyl substitution mechanism for Boc protection of azepane.
Experimental Protocol
This protocol provides a reliable method for the synthesis of tert-Butyl azepane-1-carboxylate on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Azepane | 99.17 | 10.0 | 0.99 g | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 (1.1 equiv) | 2.40 g | Boc-protecting agent |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous, reaction solvent |
| Triethylamine (TEA) | 101.19 | 12.0 (1.2 equiv) | 1.67 mL | Base |
| Saturated aq. NaHCO₃ | - | - | 30 mL | For aqueous work-up |
| Brine (Saturated aq. NaCl) | - | - | 30 mL | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | Drying agent |
3.2. Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add azepane (0.99 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the cooled solution.
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution over 5 minutes. Caution: CO₂ gas evolution will occur; ensure the system is not closed.[11]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[4][6]
-
Quenching & Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL) and then with brine (30 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4][6]
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.[6][14]
Caption: Experimental workflow for the synthesis of tert-Butyl azepane-1-carboxylate.
Safety and Handling Precautions
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16] All operations should be conducted in a well-ventilated chemical fume hood.
-
Azepane: Corrosive and flammable. Handle with care.
-
Di-tert-butyl dicarbonate: Flammable solid, causes skin and serious eye irritation, and may be fatal if inhaled.[16] It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[15][16]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive liquid and vapor. Causes severe skin burns and eye damage.
Dispose of all chemical waste in accordance with institutional and local regulations.[17][18]
Characterization and Analytical Methods
The identity and purity of the synthesized tert-Butyl azepane-1-carboxylate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.
Conclusion
The Boc protection of azepane is a fundamental and highly efficient transformation for the synthesis of tert-Butyl azepane-1-carboxylate. The protocol described herein is robust, scalable, and utilizes readily available reagents. By understanding the underlying reaction mechanism and adhering to proper experimental and safety procedures, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development.
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Huang, Y. S., Zhang, W. Q., Zhang, P. F., & Liu, X. G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Retrieved from [Link]
-
Huang, Y. S., Zhang, W. Q., Zhang, P. F., & Liu, X. G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
CXZ011. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Huang, Y. S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]
-
Chemsrc. (2025). tert-butyl 3-(methylamino)azepane-1-carboxylate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Di-tert-butyl_dicarbonate [chemeurope.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Standard Protocol for Boc Protection of Azepane Amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
The protection of amine functionalities is a critical maneuver in the multi-step synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its robust stability across a wide array of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This guide provides a comprehensive, field-proven protocol for the Boc protection of azepane amine, delving into the mechanistic underpinnings, procedural details, and critical considerations for successful execution.
Core Principles & Strategic Value of Boc Protection
Azepane, a seven-membered saturated heterocycle, is a privileged scaffold in numerous biologically active compounds. The secondary amine within the azepane ring is a nucleophilic and basic center that often requires masking to prevent unwanted side reactions during subsequent synthetic transformations on other parts of a molecule.[3] The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), converts the amine into a carbamate, effectively attenuating its nucleophilicity and basicity.[4]
The strategic advantage of the Boc group lies in its orthogonality with other common protecting groups. For instance, it remains intact under the basic conditions used to cleave Fmoc (9-fluorenylmethoxycarbonyl) groups and is resistant to the catalytic hydrogenation conditions that remove Cbz (benzyloxycarbonyl) groups.[4] This chemical resilience is paramount in intricate synthetic routes, such as in peptide synthesis or the elaboration of complex drug candidates.[3][5]
The Reaction Mechanism: A Stepwise Look
The Boc protection of azepane amine is a nucleophilic acyl substitution reaction.[1] The reaction proceeds through a well-understood pathway that ensures high efficiency and yield.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the azepane amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6]
-
Formation of a Tetrahedral Intermediate : This attack results in the formation of a transient tetrahedral intermediate.[1]
-
Collapse and Elimination : The intermediate collapses, leading to the formation of the N-Boc protected azepane. This step eliminates a tert-butyl carbonate leaving group.[5]
-
Decomposition of Byproducts : The tert-butyl carbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol.[6] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[1]
The reaction can proceed without a base; however, the addition of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is common practice to neutralize the protonated amine intermediate, which can accelerate the reaction.[7][8]
Below is a diagram illustrating the chemical transformation:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of tert-Butyl azepane-1-carboxylate Derivatives in Advanced Peptide Synthesis
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from poor metabolic stability and limited conformational specificity, hindering their clinical potential. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1][2] Among the vast arsenal of synthetic building blocks, those derived from tert-Butyl azepane-1-carboxylate have emerged as exceptionally valuable tools for crafting peptides with enhanced structural and functional properties.
This guide provides an in-depth exploration of the application of tert-Butyl azepane-1-carboxylate and its derivatives in peptide synthesis. We will delve into the core principles of their use, from their role as conformational constraints to detailed protocols for their incorporation into peptide chains, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage these versatile scaffolds.
Part 1: The Azepane Scaffold - A Tool for Pre-Organizing Peptide Conformation
The defining feature of the azepane ring—a saturated seven-membered heterocycle—is its inherent conformational flexibility compared to smaller rings like pyrrolidine (found in proline). When incorporated into a peptide backbone, this scaffold imparts significant structural constraints that can pre-organize the peptide into specific secondary structures. This is a critical strategy in peptidomimetic design, where the goal is to mimic the bioactive conformation of a native peptide while improving its drug-like properties.[3][4]
Causality of Conformational Control:
The incorporation of an azepane-based amino acid reduces the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This steric influence forces the peptide chain to adopt well-defined geometries. Research has demonstrated that azepane-derived quaternary amino acids are particularly effective at inducing stable secondary structures such as β-turns and 310-helices.[5][6][7]
-
β-Turn Induction: β-turns are crucial for protein folding and molecular recognition events.[5][7] Peptides incorporating an azepane amino acid, particularly at the i+1 position of a tetrapeptide sequence, have shown a strong propensity to form stable β-turn structures.[5][7] This has profound implications for designing peptides that can effectively mimic the loops of proteins involved in protein-protein interactions.
-
Helical Stabilization: The constraints imposed by the azepane ring can also stabilize helical conformations, particularly the 310-helix, which is a common structural motif in natural peptides.[6][8]
These structurally constrained peptides serve as superior pharmacological probes and starting points for novel drug candidates.[3][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Boc-Azepane in Modern Medicinal Chemistry
Introduction: The Azepane Scaffold and the Role of Boc Protection
In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold".[1] Its non-planar, flexible three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with complex biological targets.[2] The azepane motif is found in numerous natural products, such as the protein kinase inhibitor (-)-balanol, and is a core component of several FDA-approved drugs, including the antidiabetic agent Tolazamide and the antihistamine Azelastine.[2][3]
The synthesis of complex molecules, however, requires a carefully orchestrated sequence of reactions. The secondary amine of the azepane ring is a reactive nucleophile that can interfere with many synthetic transformations. This necessitates the use of a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. Boc-azepane is a stable, commercially available building block where the nitrogen atom is rendered unreactive. The Boc group's key advantage lies in its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic reactions) while being readily and cleanly removable under acidic conditions.[4] This strategic protection allows chemists to perform modifications on other parts of a molecule before liberating the azepane nitrogen for subsequent functionalization, making Boc-azepane a cornerstone reagent for constructing complex, biologically active compounds.
Key Therapeutic Applications of Boc-Azepane Derivatives
The versatility of the azepane scaffold, made accessible through Boc-protected intermediates, has led to the discovery of potent inhibitors for critical disease targets, particularly in oncology and immunology.
Enzyme Inhibition in Immuno-Oncology: PTPN2/PTPN1 Inhibitors
Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of the JAK-STAT and T-cell receptor (TCR) signaling pathways.[1] Their inhibition is a promising strategy for enhancing anti-tumor immunity. Novel azepane-containing derivatives have been developed that demonstrate potent, nanomolar-level inhibition of both PTPN2 and PTPN1.[1] By blocking these phosphatases, the azepane-based inhibitors promote the activation, proliferation, and effector functions of T-cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[1] The clinical trial candidate ABBV-CLS-484 is an example of a drug that targets this profile.[1]
Caption: General synthetic workflow utilizing Boc-azepane.
Protocol 1: Acid-Catalyzed Deprotection of Boc-Azepane
Causality: The Boc group is designed to be labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which weakens the C-O bond. The unstable intermediate then fragments into gaseous isobutylene and carbon dioxide, and the protonated amine salt, resulting in a very clean reaction. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is highly effective.
Materials:
-
Boc-azepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: Dissolve Boc-azepane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution.
-
Scientist's Note: The reaction is often accompanied by bubbling (CO₂ evolution). The large excess of TFA ensures the reaction goes to completion quickly.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Workup - Quenching: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Workup - Neutralization: Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Caution: CO₂ evolution can cause vigorous foaming. Add the base slowly.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free azepane base as an oil. For many subsequent reactions, the intermediate TFA or HCl salt can be used directly after evaporation without a basic workup.
Protocol 2: Synthesis of N-Substituted Azepanes via Reductive Amination
Causality: This protocol follows the deprotection step, often using the resulting amine salt directly. Reductive amination involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate.
Materials:
-
Azepane hydrochloride or trifluoroacetate salt (from Protocol 1)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, if starting from salt)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
DCM for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of the aldehyde/ketone (1.0 eq) in anhydrous DCE, add the azepane salt (1.1 eq). If using the salt, add a base like TEA (1.1 eq) to liberate the free amine. Stir for 20-30 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Scientist's Note: Adding STAB in portions helps to control the reaction rate and any potential exotherm. The reaction is typically run at room temperature.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the limiting reagent (typically the carbonyl compound) by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract the mixture with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-substituted azepane.
Conclusion
Boc-azepane is more than just a chemical reagent; it is a strategic tool that provides medicinal chemists with reliable and efficient access to the valuable azepane scaffold. Its robust protection and clean deprotection profile streamline complex synthetic routes, enabling the exploration of diverse chemical space. The successful application of Boc-azepane in the development of potent modulators for challenging targets like protein tyrosine phosphatases and cyclin-dependent kinases underscores its critical role in the ongoing quest for novel therapeutics. As drug discovery continues to tackle increasingly complex biological systems, the utility of well-designed building blocks like Boc-azepane will remain indispensable.
References
- The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. (n.d.). BenchChem.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
-
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Behr, J. B., & Plantier-Royon, R. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 23(1), 118-123. [Link]
Sources
Application Notes & Protocols: N-Boc-Azepane as a Key Intermediate in Drug Discovery
Introduction: The Strategic Value of the N-Boc-Azepane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the saturated heterocycles, the seven-membered azepane ring has emerged as a structure of significant interest.[1][2][3] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), which are ubiquitous in drug libraries, the azepane motif offers a larger, more conformationally flexible three-dimensional chemical space.[4] This flexibility can be pivotal for optimizing ligand-receptor interactions, improving solubility, and fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The azepane scaffold is a core component of numerous FDA-approved drugs and promising clinical candidates, demonstrating its therapeutic relevance across a spectrum of diseases, including cancer, diabetes, and central nervous system disorders.[2][5][6][7]
The synthetic utility of the azepane core is greatly enhanced by the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group being the most prominent. N-Boc-azepane is not merely a compound but a versatile synthetic platform. The Boc group provides robust protection of the nitrogen atom under a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) yet can be removed cleanly under mild acidic conditions.[8][9] This orthogonality makes N-Boc-azepane an ideal intermediate, allowing for precise chemical modifications on other parts of the molecule before revealing the reactive secondary amine for subsequent elaboration.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of N-Boc-azepane, offering field-proven insights and detailed protocols for researchers engaged in drug discovery.
PART 1: Synthesis of N-Boc-Azepane via Ring Expansion
One of the elegant and efficient methods to construct the azepane ring system is through the ring expansion of a more readily available six-membered ring precursor. The following protocol details a synthesis of a substituted N-Boc-azepane derivative from an N-Boc-protected piperidine, a strategy that leverages stable starting materials to build the desired seven-membered ring.
Experimental Protocol: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate
This protocol describes the synthesis of N-Boc-hexahydro-1H-azepin-4-one, a versatile intermediate for further functionalization. The key steps involve dihalocyclopropanation of an N-Boc enamine followed by a thermally induced ring expansion.
Step 1: Dihalocyclopropanation
The first step involves the reaction of a dihalocarbene with an N-Boc protected enamine derived from a piperidone. This reaction proceeds via phase-transfer catalysis, a robust method for generating carbenes under mild conditions.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-1,2,3,4-tetrahydropyridine | 183.25 | 5.0 g | 27.28 |
| Chloroform (CHCl₃) | 119.38 | 50 mL | - |
| 50% Sodium Hydroxide (aq) | 40.00 | 25 mL | - |
| Benzyltriethylammonium chloride | 227.77 | 0.62 g | 2.73 |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-1,2,3,4-tetrahydropyridine (1.0 eq), toluene (50 mL), and benzyltriethylammonium chloride (0.1 eq).
-
Add the 50% aqueous sodium hydroxide solution (25 mL).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add chloroform (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:4 Ethyl Acetate/Hexane eluent system.
-
Upon completion, dilute the mixture with water (50 mL) and diethyl ether (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude bicyclic dihalocyclopropane intermediate. This intermediate is often used in the next step without further purification.
Step 2: Ring Expansion and Hydrolysis
The crude dihalocyclopropane intermediate is thermally unstable and undergoes a ring-expansion reaction upon heating in the presence of a nucleophile, followed by hydrolysis to yield the ketone.
Procedure:
-
Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF, 40 mL) and water (10 mL).
-
Add silver nitrate (AgNO₃, 1.2 eq) to the solution. The silver ion facilitates the departure of the halide, promoting the ring expansion.
-
Heat the mixture to reflux (approximately 65-70 °C) for 4 hours.
-
Cool the reaction to room temperature. A precipitate of silver chloride (AgCl) will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Synthesis and Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Large-scale synthesis of tert-Butyl azepane-1-carboxylate
An Application Guide for the Multi-Kilogram Synthesis of tert-Butyl azepane-1-carboxylate
Abstract
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle integral to the development of novel therapeutics. Its unique conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable building block in medicinal chemistry.[1][2][3] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of tert-Butyl azepane-1-carboxylate, a key intermediate for drug discovery and development. The described process, centered on the reduction of ε-caprolactam followed by N-Boc protection, is designed for reproducibility and safety at a multi-kilogram scale. We will elucidate the causal logic behind critical process parameters, present a comprehensive safety and hazard analysis, and detail analytical methods for quality assurance.
Introduction and Strategic Rationale
The synthesis of functionalized heterocycles is a cornerstone of pharmaceutical research. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry, the seven-membered azepane ring system remains a comparatively underexplored area of chemical space.[2][3] This presents a significant opportunity for the discovery of novel bioactive molecules. tert-Butyl azepane-1-carboxylate serves as an essential starting material, providing a stable, protected azepane core that can be selectively functionalized.
Several synthetic routes to the azepane core exist, including multi-step ring-closing reactions and ring expansions of smaller heterocycles.[3] However, for large-scale production, a strategy that minimizes step count, utilizes readily available and cost-effective starting materials, and ensures operational safety is paramount. The chosen strategy proceeds via two logical steps:
-
Reduction of ε-Caprolactam: The parent azepane ring (hexamethyleneimine) is efficiently prepared by the reduction of its lactam precursor, ε-caprolactam. ε-Caprolactam is an inexpensive, high-volume industrial chemical, primarily used in the production of Nylon-6, making it an ideal starting point.[1] While industrial production of azepane often employs catalytic hydrogenation, this guide will detail a process using a powerful chemical reductant, Lithium Aluminum Hydride (LAH), which is highly effective and common in laboratory scale-up operations.
-
N-Boc Protection: The resulting crude azepane is a volatile and reactive secondary amine. To facilitate handling, purification, and subsequent synthetic transformations, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate ((Boc)₂O), a standard and highly efficient protection protocol.[4][5][6]
This approach offers a convergent and reliable pathway to the target compound, balancing efficiency with practical feasibility for researchers and drug development professionals.
Synthesis Pathway and Workflow Visualization
The overall synthetic transformation is illustrated below.
Caption: Two-step synthesis of tert-Butyl azepane-1-carboxylate.
The operational flow from starting material to purified final product is outlined in the following workflow diagram.
Caption: Detailed experimental workflow for large-scale synthesis.
Detailed Experimental Protocols
PART A: Step 1 - Reduction of ε-Caprolactam to Azepane
Rationale: Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of converting amides to amines. The reaction is conducted in an anhydrous etheral solvent like Tetrahydrofuran (THF) under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen. The reaction is highly exothermic and requires careful temperature control.
| Reagent | MW ( g/mol ) | Moles | Mass/Volume | Notes |
| Lithium Aluminum Hydride (LAH) | 37.95 | 13.2 | 500 g | Handled under inert gas.[7][8] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 12.0 L | Dried over Na/benzophenone or equivalent. |
| ε-Caprolactam | 113.16 | 11.0 | 1.25 kg | Must be dry. |
| Water (for quench) | 18.02 | - | 500 mL | Deionized, used for quenching. |
| 15% (w/v) Sodium Hydroxide | 40.00 | - | 500 mL | Aqueous solution. |
| Water (for quench) | 18.02 | - | 1.5 L | Deionized, used for quenching. |
Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is dried and purged with inert gas.
-
Reagent Charging: Under a positive pressure of nitrogen, carefully charge the reactor with anhydrous THF (7.0 L). Cautiously add the Lithium Aluminum Hydride (500 g) in portions. Stir the resulting slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Substrate Addition: Dissolve ε-caprolactam (1.25 kg) in anhydrous THF (5.0 L) in a separate flask and charge it to the dropping funnel. Add the caprolactam solution dropwise to the LAH slurry, maintaining the internal temperature below 15 °C. This addition is highly exothermic.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C). Maintain reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until all starting material is consumed.
-
Quenching (Fieser Workup): Cool the reactor back down to 0-5 °C. EXTREME CAUTION is required for this step due to vigorous hydrogen gas evolution. Quench the reaction by slowly and carefully adding the following in sequence:
-
500 mL of water.
-
500 mL of 15% aqueous NaOH solution.
-
1.5 L of water.
-
-
Work-up: After the quench, stir the mixture vigorously for 1 hour at room temperature. The grey slurry should turn into a white, granular precipitate of aluminum salts.
-
Isolation: Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 500 mL). The resulting crude solution of azepane in THF is used directly in the next step. A small aliquot can be concentrated and analyzed if needed, but the amine is volatile.
PART B: Step 2 - N-Boc Protection of Azepane
Rationale: The crude amine is immediately protected with (Boc)₂O. A base, such as triethylamine or sodium carbonate, is used to neutralize the acid generated during the reaction. Dichloromethane (DCM) is a suitable solvent for this transformation.
| Reagent | MW ( g/mol ) | Moles | Mass/Volume | Notes |
| Crude Azepane Solution | - | ~11.0 | ~15 L | From Step 1. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.1 | 2.64 kg | |
| Triethylamine (Et₃N) | 101.19 | 13.2 | 1.83 L | Or an equivalent base like Na₂CO₃. |
| Dichloromethane (DCM) | 84.93 | - | 5.0 L |
Protocol:
-
Solvent Exchange (Optional but Recommended): Concentrate the crude THF solution from Step 1 under reduced pressure to remove most of the THF. Re-dissolve the residue in Dichloromethane (5.0 L).
-
Reactor Setup: In the 20 L reactor, charge the crude azepane solution and triethylamine (1.83 L).
-
Cooling: Cool the mixture to 0-5 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (2.64 kg) in DCM (2.0 L) and add it to the amine solution portion-wise, keeping the internal temperature below 15 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting amine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl solution (2 x 2 L) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 L).
-
Brine (2 L).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
PART C: Purification and Characterization
Purification:
The crude tert-Butyl azepane-1-carboxylate can be purified by vacuum distillation for large quantities to yield a colorless oil. For smaller scales or higher purity requirements, flash column chromatography on silica gel can be employed.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 3.40 (t, 4H), 1.65-1.55 (m, 8H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 79.0, 46.5, 29.8, 28.5, 26.8.
-
Mass Spec (ESI+): m/z 200.16 [M+H]⁺.
-
Purity (HPLC): >98% (typical).
Process Safety and Hazard Analysis
Safe execution of this synthesis is paramount. A thorough risk assessment must be conducted before commencing any work.
-
Lithium Aluminum Hydride (LAH):
-
Hazards: Extremely reactive with water, alcohols, and protic solvents, releasing flammable hydrogen gas which can spontaneously ignite.[7][9] Corrosive upon contact with moisture.[8][10] Dust is harmful if inhaled.
-
Handling: Must be handled in a glovebox or under a robust stream of inert gas (nitrogen or argon).[7][9][10] Use non-metallic spatulas (plastic or ceramic) for transfer.[10] Keep away from all sources of ignition.[7] A Class D fire extinguisher (for combustible metals) and dry sand must be immediately available.[7][9]
-
PPE: Fire-retardant lab coat, safety glasses with side shields or goggles, and heavy-duty nitrile or neoprene gloves are mandatory.[7][8]
-
-
ε-Caprolactam:
-
Hazards: May cause skin and eye irritation. Harmful if inhaled or swallowed.
-
Handling: Handle in a well-ventilated area. Avoid generating dust.
-
PPE: Standard laboratory PPE (lab coat, gloves, safety glasses).
-
-
Di-tert-butyl dicarbonate ((Boc)₂O):
-
Hazards: Lachrymator and irritant. It has a low melting point (~23 °C) and can build pressure in bottles upon warming.
-
Handling: Handle in a fume hood. Vent bottle caps before use.
-
PPE: Standard laboratory PPE.
-
-
Solvents (THF, DCM):
-
Hazards: Highly flammable (THF) and volatile. Both are harmful if inhaled or absorbed through the skin. THF can form explosive peroxides upon storage.
-
Handling: Use in a well-ventilated fume hood away from ignition sources. Always use freshly tested/distilled peroxide-free THF.
-
PPE: Standard laboratory PPE.
-
Summary of Results
The described protocol provides a reliable method for the large-scale synthesis of tert-Butyl azepane-1-carboxylate.
| Parameter | Step 1: Reduction | Step 2: Protection & Purification |
| Scale | 1.25 kg ε-Caprolactam | ~11.0 mol crude Azepane |
| Typical Yield | ~80-90% (crude) | 85-95% (over two steps) |
| Final Mass | - | ~1.87 - 2.08 kg |
| Purity | - | >98% |
| Reaction Time | 18-24 hours | 6-8 hours |
| Key Control | Temperature during addition & quench | Temperature during (Boc)₂O addition |
References
-
ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from ESPI Metals. [Link]
-
Huang, Y. S., Zhang, W. Q., Zhang, P. F., & Liu, X. G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1463-1466. [Link]
-
Huang, Y. S., Zhang, W. Q., Zhang, P. F., & Liu, X. G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from Princeton EHS. [Link]
-
Ohio State University Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from OSU Chemistry. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from Carl ROTH. [Link]
-
Penta chemicals. (2025). Safety Data Sheet: Sodium borohydride. Retrieved from Penta chemicals. [Link]
-
Aman, D. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]
-
Huang, Y. S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968-974. [Link]
-
Le, C. M., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(1), 43-55. [Link]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. University of Southern Mississippi. [Link]
-
Wang, C., et al. (2020). Synthesis of Tricyclic Azepine Derivatives and ε-Caprolactam-Tethered β-Diaminoacrylates and Guanidines via Reactions of DBU with Ketenimines or Carbodiimides. The Journal of Organic Chemistry, 85(15), 9685-9695. [Link]
-
Ohta, T., et al. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 19(11), 1835-1841. [Link]
- Google Patents. (n.d.). CN109665997B - Preparation method of caprolactam.
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Patsnap Eureka. (n.d.). Method for synthesizing caprolactam in one step by liquid phase hydrogenation of nitrocyclohexane. Retrieved from Patsnap Eureka. [Link]
-
Guidone, S., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. Catalysts, 12(11), 1301. [Link]
-
Kadyrov, R., & Tok, O. L. (2014). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. Synlett, 25(19), 2737-2740. [Link]
-
Wang, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. [Link]
-
Thomas, J. M., et al. (2003). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 100(24), 13936-13940. [Link]
-
Ben-Yahia, I., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 26(16), 4983. [Link]
-
Kadyrov, R., & Tok, O. L. (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved from PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (1262410-57-0) for sale [vulcanchem.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Purification of tert-Butyl azepane-1-carboxylate via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of tert-butyl azepane-1-carboxylate, a crucial heterocyclic building block in modern medicinal chemistry. The synthesis of this N-Boc protected amine often yields a crude mixture containing unreacted starting materials and side products, necessitating a robust purification strategy. We present a systematic approach to method development using Thin-Layer Chromatography (TLC) and a comprehensive, step-by-step protocol for purification via normal-phase flash column chromatography. This guide is designed to equip researchers with the rationale behind experimental choices, enabling them to achieve high purity and yield, ensuring the integrity of downstream applications in drug discovery and development.
Introduction: The Challenge of Purity
tert-Butyl azepane-1-carboxylate is a valuable intermediate in the synthesis of a wide range of pharmaceutical agents.[1][2] The seven-membered azepane ring offers conformational flexibility, making it an attractive scaffold for mimicking β-turns in peptides and for developing novel therapeutics targeting neurological disorders and other conditions.[1][2]
Syntheses, such as those involving ring expansion of piperidine precursors or multi-step sequences, rarely proceed with 100% selectivity.[1][3] Consequently, the crude product is often contaminated with residual reagents, non-cyclized precursors, or other structurally similar by-products. The presence of the tert-butyloxycarbonyl (Boc) protecting group renders the molecule relatively non-polar and stable to basic conditions, but labile in the presence of strong acids.[4] These properties dictate the choice of purification methodology. Flash column chromatography is the technique of choice, offering an optimal balance of speed, capacity, and resolving power for this class of compounds.[5][6]
This document outlines a self-validating system for purifying tert-butyl azepane-1-carboxylate, moving from analytical method development to a preparative, scalable protocol.
Method Development: A Logic-Driven Workflow
The foundation of a successful chromatographic separation lies in systematic method development. The goal is to identify a solvent system that provides sufficient resolution between the target compound and its impurities. This process is efficiently guided by Thin-Layer Chromatography (TLC).
The Central Role of Thin-Layer Chromatography (TLC)
TLC serves as a rapid, small-scale pilot for the flash column separation.[7][8] It allows for the quick screening of various mobile phases to find the optimal conditions for separation.
Causality: The separation on a TLC plate is governed by the same principles as column chromatography: partitioning of analytes between the stationary phase (silica gel) and the mobile phase (eluent). A solvent system that effectively separates spots on a TLC plate will translate to a successful column separation.[7] For effective purification using flash chromatography, the target compound should have an Rf (retention factor) value between 0.1 and 0.3.[7][9]
-
An Rf > 0.3 suggests the compound is too soluble in the mobile phase, leading to rapid elution from the column with poor separation from less polar impurities.
-
An Rf < 0.1 indicates strong binding to the silica, which would require excessively large volumes of solvent for elution, leading to band broadening and potential loss of yield.
Selecting the Stationary and Mobile Phases
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the industry standard for normal-phase chromatography of moderately polar organic molecules like Boc-protected amines.[5][8] Its polar surface interacts with functional groups, slowing the elution of more polar compounds.
-
Mobile Phase (Eluent): A binary system of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed.[9][10] By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned to achieve the target Rf value. For Boc-protected amines, a hexane/ethyl acetate mixture provides excellent resolving power.
The workflow for method development is a logical progression from analysis to preparative action.
Caption: Method development workflow for chromatographic purification.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude tert-butyl azepane-1-carboxylate. Adjustments to column size and solvent volumes can be made for different scales.
Materials & Equipment
| Category | Item |
| Glassware | Glass chromatography column (e.g., 40 mm ID, 300 mm length) |
| Round-bottom flasks (for sample prep and fraction collection) | |
| Erlenmeyer flasks | |
| Test tubes and rack | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | ACS Grade Hexanes |
| ACS Grade Ethyl Acetate (EtOAc) | |
| Apparatus | Rotary Evaporator |
| TLC plates (silica gel 60 F₂₅₄) | |
| TLC developing chamber & visualization tools (KMnO₄ stain) | |
| Filtration funnel, cotton or glass wool | |
| Air or Nitrogen line with flow controller for pressure |
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom outlet. Add a ~1 cm layer of sand.
-
In an Erlenmeyer flask, prepare a slurry by mixing ~80 g of silica gel with ~250 mL of the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).[6]
-
Swirl the slurry vigorously and immediately pour it into the column in a single, continuous motion to minimize air gaps.
-
Gently tap the side of the column to encourage even packing. Open the stopcock and use gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed. Crucially, do not let the silica bed run dry. [8]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 2: Sample Loading
-
Dissolve the crude product (~1-2 g) in a minimal volume of dichloromethane or the initial eluent (~3-5 mL).
-
Carefully pipette the dissolved sample directly onto the center of the top sand layer, avoiding contact with the inner walls of the column.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of the initial eluent to "wash" the sides and ensure all the sample is loaded onto the silica. Let this solvent level drop to the sand layer.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the initial eluent (95:5 Hexane:EtOAc).
-
Begin eluting the column using gentle air/nitrogen pressure, maintaining a steady flow rate (e.g., ~5 cm/minute drop in solvent level).[6]
-
Collect the eluent in sequentially numbered test tubes, collecting approximately 15-20 mL per fraction.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the separation progresses. A typical gradient might be:
-
500 mL of 95:5 Hexane:EtOAc (elutes very non-polar impurities)
-
1000 mL of 90:10 Hexane:EtOAc (elutes the product)
-
500 mL of 80:20 Hexane:EtOAc (elutes more polar impurities)
-
Step 4: Monitoring and Product Isolation
-
Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.[7][9]
-
Visualize the TLC plate using a potassium permanganate (KMnO₄) stain, which reacts with most organic compounds. The desired product should appear as a distinct spot.
-
Combine all fractions that contain the pure product (single TLC spot at the correct Rf) into a large round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified tert-butyl azepane-1-carboxylate as a clear oil or low-melting solid.[1][6]
Results and Purity Verification
The expected outcome is a purified product with >98% purity, which can be verified by analytical techniques such as ¹H NMR and Mass Spectrometry.
Caption: Visualization of the chromatographic separation process.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent polarity; column overloaded. | Re-optimize eluent using TLC. Reduce the amount of crude material loaded relative to the amount of silica. |
| Streaking on TLC/Column | Compound is too acidic/basic; sample too concentrated. | Add a small amount (~0.5%) of triethylamine to the eluent to suppress interaction of the amine with acidic silica.[7] |
| Cracked Silica Bed | Column ran dry; packing was not uniform. | Ensure solvent level never drops below the top of the silica bed. Repack the column carefully. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
Conclusion
The flash chromatography protocol detailed herein provides a reliable and reproducible method for obtaining high-purity tert-butyl azepane-1-carboxylate. By understanding the causal relationships between TLC analysis, mobile phase selection, and column dynamics, researchers can confidently purify this and other related N-Boc protected intermediates. Adherence to this systematic approach ensures the generation of high-quality materials, which is a prerequisite for success in pharmaceutical research and development.
References
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
- Huang, Y. S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23).
- Huang, Y. S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
- Donohue, M. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- VanVeller Lab. VanVeller Lab Resources.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. rsc.org.
- Organic Syntheses. Procedure for tert-Butyl [1-(tert-butoxycarbonyl)
- Organic Chemistry Portal. (2021). Boc-Protected Amino Groups. organic-chemistry.org.
- Organic Syntheses. (2019).
- Das, B., et al. (2016).
- Chem-Impex. (n.d.). 3-Amino-azepane-1-carboxylic acid tert-butyl ester. chem-impex.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Azepane Ring Post-Boc Protection
Abstract
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and three-dimensional architecture make it an attractive moiety in modern drug design.[3] Functionalization of the azepane ring is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The use of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a robust strategy to facilitate various synthetic transformations on the carbocyclic framework. This comprehensive guide provides detailed application notes and protocols for the post-Boc protection functionalization of the azepane ring, intended for researchers, scientists, and drug development professionals. We will delve into key methodologies, including directed lithiation and electrophilic quench, transition metal-catalyzed C-H functionalization, and photoredox-mediated transformations, offering insights into the causality behind experimental choices and providing self-validating protocols.
Introduction: The Strategic Importance of the Azepane Moiety and Boc Protection
The azepane ring system is a recurring motif in a diverse array of natural products and synthetic molecules with significant therapeutic applications, ranging from anticancer to antiviral and antidiabetic agents.[4] The non-planar nature of the seven-membered ring allows it to populate a wider range of conformational space compared to its five- and six-membered counterparts, pyrrolidine and piperidine, respectively. This conformational diversity can be pivotal for achieving high-affinity and selective binding to biological targets.
Direct functionalization of the azepane NH group is a common strategy; however, to achieve selective modification of the carbocyclic ring, protection of the nitrogen is paramount. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its steric bulk and electronic properties. It is stable to a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions, ensuring orthogonality with many synthetic transformations.[5] Furthermore, the Boc group can act as a directing group in certain C-H activation reactions, influencing the regioselectivity of functionalization. This guide will focus on methodologies that leverage the unique properties of the N-Boc-azepane scaffold to introduce diverse functionalities.
α-Functionalization via Directed Lithiation and Electrophilic Quench
Directed ortho-lithiation is a cornerstone of modern synthetic chemistry. In the context of N-Boc protected saturated heterocycles, the carbamate oxygen can coordinate to the lithium cation of an organolithium base, directing deprotonation to the adjacent α-position. This strategy generates a nucleophilic organolithium species that can be trapped with a wide array of electrophiles, providing a versatile route to α-substituted azepanes.
Mechanistic Rationale
The generally accepted mechanism involves the formation of a pre-lithiation complex where the organolithium reagent, often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is brought into proximity of the α-proton by coordination to the Boc carbonyl oxygen.[6] This proximity effect lowers the activation energy for proton abstraction, leading to regioselective deprotonation. The resulting α-lithio-N-Boc-azepane is a powerful nucleophile that can react with various electrophiles. For asymmetric transformations, a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate can be employed to achieve enantioselective deprotonation.[6][7]
Experimental Protocol: Asymmetric α-Silylation of N-Boc-Azepane
This protocol describes the enantioselective α-silylation of N-Boc-azepane using sec-butyllithium (s-BuLi) and (-)-sparteine as the chiral base, followed by quenching with trimethylsilyl chloride (TMSCl).
Materials:
-
N-Boc-azepane
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-azepane (1.0 equiv) and anhydrous Et₂O or MTBE.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equiv) dropwise to the stirred solution.
-
After 10 minutes, add s-BuLi (1.2 equiv) dropwise. The solution may turn yellow or orange, indicating the formation of the lithiated species. Stir for the optimized time (typically 1-3 hours) at -78 °C.
-
Add TMSCl (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm to room temperature and stir overnight.[8]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-silylated N-Boc-azepane.
Scope of Electrophiles
A variety of electrophiles can be employed to trap the lithiated N-Boc-azepane, leading to a diverse range of α-substituted products. The choice of electrophile can sometimes influence the reaction conditions and outcomes.[9][10]
| Electrophile Class | Example Electrophile | Product Type | Representative Yield (%) | Reference |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | α-Silyl | 70-95% | [6] |
| Alkyl Halides | Iodomethane, Benzyl bromide | α-Alkyl | 40-80% | [11] |
| Carbonyls | Acetone, Benzaldehyde | α-Hydroxyalkyl | 60-90% | [4] |
| Carboxylic Acid Deriv. | Carbon dioxide (CO₂) | α-Carboxylic Acid | 50-70% | [10] |
| Aryl Halides (via transmetalation) | Aryl bromides | α-Aryl | 60-90% | [12] |
Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[13][14] For N-Boc-azepane, this approach allows for the introduction of aryl and alkyl groups at various positions on the ring, often with high regioselectivity.
Palladium-Catalyzed α-Arylation
Palladium catalysis is particularly effective for the α-arylation of N-Boc-azepane. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the Boc group can act as a directing group.[15][16]
Materials:
-
N-Boc-azepane
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate, PCy₃·HBF₄)
-
A base (e.g., cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add N-Boc-azepane (1.0 equiv), the aryl halide (1.2 equiv), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are also highly effective for C-H functionalization and can offer complementary reactivity to palladium.[17][18][19] Rh(III) catalysts, in particular, have been shown to catalyze the C-H activation of N-Boc protected saturated heterocycles.[20]
The mechanism of Rh(III)-catalyzed C-H activation often involves a CMD pathway, similar to palladium. The choice of directing group and oxidant can influence the reaction outcome. For N-Boc-azepane, the carbamate can serve as a directing group, although other directing groups can be installed to achieve different regioselectivities.[21]
β-Functionalization via Dehydrogenation-Hydrofunctionalization
Accessing positions other than the α-carbon can be challenging. A powerful two-step strategy for β-functionalization involves the initial dehydrogenation of the N-Boc-azepane to the corresponding enecarbamate, followed by a subsequent hydrofunctionalization reaction.
Step 1: Dehydrogenation to an Enecarbamate
Photoredox catalysis provides a mild and efficient method for the dehydrogenation of N-Boc-azepane.[22] This transformation typically involves a hydrogen atom transfer (HAT) mechanism.
Materials:
-
N-Boc-azepane
-
A photocatalyst (e.g., tetrabutylammonium decatungstate, (nBu₄N)₄[W₁₀O₃₂])
-
A cobalt(II) salt (e.g., Co(OAc)₂)
-
A ligand (e.g., 1,2-dimethyl-1H-imidazole)
-
Anhydrous acetonitrile (MeCN)
-
A light source (e.g., blue LEDs)
Procedure:
-
In a vial, combine N-Boc-azepane (1.0 equiv), the photocatalyst (1-5 mol%), Co(OAc)₂ (5 mol%), and the ligand (10 mol%).
-
Add anhydrous acetonitrile and degas the solution with argon for 15-20 minutes.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the N-Boc-1,2,3,4-tetrahydroazepine.
Step 2: Hydrofunctionalization of the Enecarbamate
The resulting enecarbamate is a versatile intermediate that can undergo a variety of hydrofunctionalization reactions. A classic and reliable method is hydroboration-oxidation to introduce a hydroxyl group at the β-position.[10][23][24]
Materials:
-
N-Boc-1,2,3,4-tetrahydroazepine
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
Dissolve N-Boc-1,2,3,4-tetrahydroazepine (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add BH₃·THF (1.1 equiv of BH₃) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the β-hydroxy-N-Boc-azepane.
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[25][26][27] For N-Boc-azepane, this methodology can be applied to achieve C-H functionalization, such as through a Minisci-type reaction.[28]
Minisci-Type Reaction for α-Alkylation
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. In the context of N-Boc-azepane, a related process can be envisioned where a radical is generated and adds to a protonated iminium ion intermediate.
General Protocol for Photoredox-Mediated Minisci-Type Reaction
Materials:
-
N-Boc-azepane
-
Alkyl radical precursor (e.g., an alkyl boronic acid or a carboxylic acid)
-
A photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or an organic dye)
-
An oxidant or a radical initiator
-
An appropriate solvent (e.g., DMSO or MeCN)
-
A light source (e.g., blue LEDs)
Procedure:
-
Combine N-Boc-azepane (1.0 equiv), the alkyl radical precursor (1.5 equiv), the photocatalyst (1-2 mol%), and the oxidant/initiator in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction with visible light at room temperature for the required time.
-
Work up the reaction by quenching, extraction, and drying.
-
Purify the product by column chromatography.
Comparative Analysis of Functionalization Strategies
| Strategy | Position(s) Functionalized | Key Reagents | Advantages | Limitations |
| α-Lithiation/Quench | α (C2, C7) | Organolithium base, Electrophile | High yields, wide electrophile scope, well-established, enantioselective variants. | Requires cryogenic temperatures, strong bases, sensitive to moisture. |
| Pd-Catalyzed C-H Arylation | α (C2, C7) | Pd catalyst, ligand, base, aryl halide | Milder than lithiation, good functional group tolerance. | Catalyst and ligand cost, potential for side reactions. |
| β-Dehydrogenation/ Hydrofunctionalization | β (C3, C6) | Photocatalyst, borane, oxidant | Access to β-position, mild conditions for dehydrogenation. | Two-step process, regioselectivity in hydrofunctionalization can be an issue. |
| Photoredox Minisci-Type | α (C2, C7) | Photocatalyst, radical precursor, light | Very mild conditions, high functional group tolerance, broad substrate scope. | Can have regioselectivity issues, sometimes requires stoichiometric oxidants. |
Conclusion
The functionalization of the N-Boc-azepane ring is a critical endeavor in the pursuit of novel therapeutics. This guide has detailed several powerful and versatile strategies to achieve this, including α-lithiation and electrophilic quench, transition metal-catalyzed C-H functionalization, and photoredox-mediated transformations. By understanding the underlying mechanisms and following the provided protocols, researchers can effectively navigate the synthesis of a wide array of functionalized azepane derivatives. The choice of methodology will ultimately depend on the desired substitution pattern, the available starting materials, and the required functional group tolerance. The continued development of novel catalytic systems promises to further expand the toolbox for the selective and efficient modification of this important heterocyclic scaffold.
References
- Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
- Davies, H. M., & Du Bois, J. (2016). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 138(49), 15933-15936.
- Chemistry LibreTexts. (2023).
- Wang, J., & Shang, M. (2021). Photoredox-Mediated Minisci C−H Alkylation of N-Heteroarenes Using Boronic Acids and Hypervalent Iodine. Organic Letters, 23(15), 5862-5867.
- O'Brien, P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10189.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021).
- Coldham, I., & Leonori, D. (2010). Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. Chemistry–A European Journal, 16(14), 4333-4346.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 6149-6163.
- Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research, 41(8), 1013–1025.
- Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2023). Synthesis of Linear Enamides and Enecarbamates via Photoredox Acceptorless Dehydrogenation.
- Daugulis, O. (2013). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 46(5), 1029-1040.
- Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856–859.
- Beutner, G. L., & Anderson, K. W. (2015).
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
- Rubiales, G., & Palacios, F. (2020). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2799–2808.
- Stead, D., & O'Brien, P. (2011). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. The Journal of Organic Chemistry, 76(11), 4443-4455.
- BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Wang, D. H., & Wasa, M. (2019). Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. The Chemical Record, 19(12), 2536-2549.
- Hodgson, D. M., & Norsikian, S. (2013). α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. Organic & Biomolecular Chemistry, 11(36), 6064-6072.
- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197.
- Master Organic Chemistry. (2013).
- Chen, K., & Chen, Z. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6599.
- Procter, D. J., & Gamm, A. (2021). Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines.
- Cacchi, S., Ciogli, A., Demitri, N., Fabrizi, G., Ghirga, F., Goggiamani, A., Iazzetti, A., & Lamba, D. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis, 50(17), 3513-3519.
- Smentek, L., & Ostrowska, K. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3915.
- Kaur, R., & Kumar, S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Oriental Journal of Chemistry, 37(1), 1-23.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-9.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Knowles, J. P., & Elliott, L. D. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Synthesis, 51(12), 2407-2426.
- Gandeepan, P., & Li, C. J. (2019). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry, 17(26), 6336-6353.
- Luisi, R., & Capriati, V. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847.
- Kumar, P., & Kapur, M. (2021). Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. Topics in Heterocyclic Chemistry, 63, 1-45.
- Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(8), 1013-1025.
- BenchChem. (2025).
- Besson, T., & Guillaumet, G. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- Wikipedia. (2023).
- Kaur, R., & Kumar, S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Oriental Journal of Chemistry, 37(1), 1-23.
- Wang, J., & Shang, M. (2018). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chemical Science, 9(21), 4834-4839.
- Adejoro, I. A., & Adeboye, O. A. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14165-14178.
- BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Macmillan, D. W. C. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 145(17), 9336-9357.
- DiRocco, D. A., & Rovis, T. (2021).
Sources
- 1. Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes with Alkanes with High Methylene Selectivity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of azepane
Answering the call of complex molecular synthesis, the azepane ring presents a unique seven-membered scaffold, pivotal in medicinal chemistry. However, its steric bulk can pose significant challenges during synthesis, particularly in the crucial N-Boc deprotection step. Incomplete reactions at this stage can lead to difficult-to-separate mixtures, reduced yields, and compromised timelines.
This Technical Support Center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate and troubleshoot the complexities of Boc deprotection for azepane derivatives, ensuring clean, efficient, and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of an azepane substrate?
A1: Incomplete deprotection of N-Boc-azepane is typically rooted in a few key factors. The inherent steric hindrance of the seven-membered azepane ring can slow the reaction kinetics compared to smaller cyclic amines. Furthermore, issues often arise from the reaction conditions themselves: insufficient acid strength or concentration, inadequate reaction time, or degradation of the acidic reagent (e.g., trifluoroacetic acid is hygroscopic and its effectiveness can be reduced by water).[1]
Q2: What are the standard, go-to conditions for removing a Boc group from an azepane?
A2: The most common and reliable methods involve strong acid-catalyzed cleavage.[2] The two most widely used systems are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane or methanol. The choice between them can depend on the substrate's sensitivity to different acids and the desired form of the final product salt (TFA vs. HCl salt).[2][3]
Q3: How can I accurately monitor the reaction to confirm the complete consumption of my starting material?
A3: Vigilant reaction monitoring is critical. The two most effective techniques are:
-
Thin-Layer Chromatography (TLC): This is a quick, qualitative method. The deprotected amine product is significantly more polar than the N-Boc protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution is highly effective for visualizing the primary or secondary amine product, which typically appears as a distinct colored spot.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming reaction completion. It provides unambiguous confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]
Q4: I've successfully deprotected my azepane, but my LC-MS shows a side product with a mass increase of +56 Da. What is this and how can I prevent it?
A4: This is a classic sign of t-butylation. The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation (tBu⁺).[6] If other nucleophilic sites exist on your molecule (such as electron-rich aromatic rings, thiols, or even the product amine itself), this cation can act as an electrophile, leading to unwanted alkylation.[7] To prevent this, a "scavenger" should be added to the reaction mixture to trap the tBu⁺ cation.[6][8]
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental issues in a problem-cause-solution format, complete with detailed protocols.
Scenario 1: My TLC/LC-MS analysis shows significant starting material remaining after the standard reaction time.
This is the most common failure mode, indicating the reaction has stalled or is proceeding too slowly.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
-
Probable Cause A: Insufficient Acid Concentration or Activity
-
Explanation: The energy barrier for deprotecting the sterically encumbered azepane may require more forceful acidic conditions. TFA can also absorb atmospheric moisture, which reduces its effective acidity.[1]
-
Solution:
-
Increase Acid Concentration: If using a 20% TFA in DCM solution, increase it to a 1:1 (v/v) mixture.[9]
-
Use Fresh Reagents: Always use a freshly opened bottle of TFA or a recently purchased solution of HCl in dioxane.
-
Switch Acid System: If TFA/DCM fails, 4M HCl in dioxane is often more potent and can drive the reaction to completion.[10]
-
-
-
Probable Cause B: Inadequate Reaction Time or Temperature
-
Explanation: While many Boc deprotections are complete within 1-2 hours at room temperature, the azepane scaffold may require more time.[2]
-
Solution:
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-6 hours, or even overnight), monitoring periodically by LC-MS.
-
Slightly Increase Temperature (Use with Caution): Gently warming the reaction to 30-40°C can sometimes increase the rate. However, this may also increase side reactions, so it should be attempted only after other options have failed. Thermal deprotection methods exist but often require much higher temperatures.[11]
-
-
-
Dissolve the N-Boc-azepane substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if needed for solubility.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure. The resulting azepane hydrochloride salt is often a solid that can be precipitated further by adding diethyl ether and collected by filtration.[2]
Scenario 2: The reaction is complete, but the product is an oil and/or the isolated yield is low after aqueous workup.
This often points to issues with the workup procedure, especially if the deprotected azepane salt has some water solubility.
-
Probable Cause A: Product Loss During Aqueous Workup
-
Explanation: The protonated amine salt (TFA or HCl salt) can be partially or fully soluble in water. During neutralization with an aqueous base (like NaHCO₃), if the free amine is not efficiently extracted into the organic layer, significant product loss can occur.[12]
-
Solution:
-
Ensure Complete Neutralization: After removing the acid in vacuo, dissolve the residue in DCM or ethyl acetate. Slowly add saturated NaHCO₃ or a mild NaOH solution until the pH of the aqueous layer is >9 to ensure the amine is in its free base form.
-
Thorough Extraction: Extract the aqueous layer multiple times (3-5x) with your organic solvent to maximize recovery.
-
Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
-
-
Probable Cause B: Inefficient Isolation of the Amine Salt
-
Explanation: Sometimes, the goal is to isolate the amine salt directly without converting it to the free base. TFA salts, in particular, are notoriously difficult to crystallize and often result in oils.[3]
-
Solution: Non-Aqueous Workup with a Basic Resin
-
After confirming reaction completion, remove the volatile acid and solvent in vacuo.
-
Dissolve the crude residue in a suitable solvent (e.g., methanol or DCM).
-
Add a basic ion-exchange resin, such as Amberlyst® A21.[13]
-
Stir the slurry for 30-60 minutes. The resin will scavenge the excess acid, leaving the free amine in solution.
-
Filter off the resin and wash it with the solvent.
-
Concentrate the filtrate to yield the purified free amine, bypassing the need for an aqueous workup entirely.[12]
-
-
Scenario 3: My product is pure, but I am observing side products related to t-butylation.
This is a mechanistic issue that must be addressed by altering the reaction cocktail itself.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
-
Explanation: The cleavage of the Boc group releases a stable tertiary carbocation, tBu⁺. This cation is a potent electrophile that will react with any available nucleophile. If your azepane substrate contains other nucleophilic functional groups (e.g., indole, phenol, thioether), they can be alkylated.[6][14]
-
Solution: Incorporate a Cation Scavenger
-
Add a scavenger to the deprotection cocktail. The scavenger is a nucleophile designed to be more reactive towards the tBu⁺ cation than your substrate, effectively "scavenging" it from the reaction mixture.[8]
-
| Scavenger | Target Residue(s) / Use Case | Typical Concentration (v/v) | Reference |
| Triisopropylsilane (TIPS) | General purpose, reduces tryptophans | 1-5% | [15] |
| Thioanisole | Protects methionine and tryptophan | 2-5% | [16] |
| Phenol | Protects tyrosine and tryptophan | 2-5% | [15] |
| 1,2-Ethanedithiol (EDT) | Protects cysteine, scavenges aldehydes | 1-3% | [15] |
| Water | Suppresses aspartimide formation, general | 1-5% | [17] |
-
In a round-bottom flask, dissolve the N-Boc-azepane substrate in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Prepare the cleavage cocktail. For a general-purpose cocktail, mix:
-
Trifluoroacetic Acid (TFA): 95%
-
Triisopropylsilane (TIPS): 2.5%
-
Water: 2.5%
-
-
Slowly add the cleavage cocktail to the substrate solution (a 1:1 volume ratio of cocktail to DCM is common).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Once complete, proceed with workup as described in Scenario 2.
References
-
ResearchGate (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
ResearchGate (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
El Kazouli, S., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Technology & Biotechnology. [Link]
-
Reddit (2023). Alternative Methods for Boc Deprotection. [Link]
-
ResearchGate (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate (2014). Boc deprotection conditions tested. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate (2020). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
Reddit (2021). Boc De-protection. [Link]
-
Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
-
Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Piras, M., et al. (2021). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Molecules. [Link]
-
Taddei, M., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
ResearchGate (2013). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Kumar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances. [Link]
-
ResearchGate (2016). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. [Link]
-
Ashby, J., et al. (1968). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
ResearchGate (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microsaic.com [microsaic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Boc Protection of Azepane
Welcome to the Technical Support Center for the Boc protection of azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the scientific principles and practical knowledge to navigate the nuances of this common yet critical synthetic transformation, ensuring high yields and purity in your target N-Boc-azepane derivatives.
Introduction: The Chemistry of Azepane Boc Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines.[1][2] Its widespread use stems from its ability to render the otherwise nucleophilic and basic amine inert to a wide range of reaction conditions, while being readily cleavable under mild acidic conditions.[3] The protection of azepane, a seven-membered saturated heterocycle, is a frequent operation in the synthesis of pharmaceutically active compounds.[4][5]
The reaction proceeds via the nucleophilic attack of the secondary amine of azepane on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc-azepane.[6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]
While the reaction is generally robust, several side reactions and experimental challenges can arise, leading to decreased yields, impure products, and difficulties in purification. This guide will address these common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Boc protection of azepane is not going to completion. What are the common causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Insufficient Reagent Stoichiometry: While a slight excess of Boc anhydride is typical, a large excess may not always drive the reaction to completion and can complicate purification. A good starting point is 1.1 to 1.5 equivalents of Boc₂O.[2]
-
Inadequate Base: Although the reaction can proceed without a base, the use of a non-nucleophilic base is highly recommended to neutralize the in-situ generated acid and drive the equilibrium towards the product.[2][7] For azepane, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed.[3] If you are not using a base, its absence could be the primary reason for low conversion.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature. For less reactive systems or if you observe slow conversion, extending the reaction time (from a few hours to overnight) can be beneficial. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be monitored to avoid potential side reactions.[7]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane.[7] Ensure your azepane and reagents are fully dissolved.
Troubleshooting Workflow for Incomplete Conversion:
Caption: Troubleshooting workflow for low conversion in azepane Boc protection.
FAQ 2: I am observing an unknown impurity in my reaction mixture. What are the likely side products in the Boc protection of azepane?
Answer:
The formation of side products is a common challenge. While the azepane ring is generally stable under standard Boc protection conditions with no reported tendency for ring-opening, several side reactions common to secondary amines can occur:
-
Formation of tert-Butyl Carbamate: This byproduct can arise from the reaction of Boc anhydride with any residual water in the reaction mixture or from the decomposition of the intermediate tert-butoxycarbonic acid. It can often be removed during aqueous workup.
-
Formation of Urea Derivatives: If a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used, particularly in polar solvents like acetonitrile, the formation of urea-type byproducts can be favored.[8][] DMAP is a powerful acylation catalyst that can activate Boc anhydride, but can also promote side reactions.[8]
-
Formation of Carbamic-Carbonic Anhydrides: These are unstable intermediates that can sometimes be isolated in reactions of secondary amines with Boc anhydride, especially in the presence of DMAP.[4] Their formation can lead to other downstream impurities.
Visualizing the Main Reaction and a Key Side Reaction:
Caption: Main reaction pathway for azepane Boc protection and a potential side reaction pathway leading to urea formation in the presence of DMAP.
FAQ 3: What is the recommended experimental protocol for a clean and high-yielding Boc protection of azepane?
Answer:
A well-defined protocol is crucial for reproducibility and high purity. The following protocol is a robust starting point for the Boc protection of azepane.
Experimental Protocol: Synthesis of tert-Butyl azepane-1-carboxylate
| Parameter | Recommendation | Rationale |
| Reagents | Azepane (1.0 eq.), Di-tert-butyl dicarbonate (1.1-1.2 eq.), Triethylamine (1.2-1.5 eq.) | A slight excess of Boc₂O ensures complete conversion. TEA acts as a non-nucleophilic base to neutralize the acid formed. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | These solvents provide good solubility for the reactants and are relatively unreactive. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control any initial exotherm. |
| Reaction Time | 2-12 hours | The reaction progress should be monitored by TLC or GC-MS. |
| Work-up | Aqueous wash with dilute acid (e.g., 1M HCl), followed by saturated NaHCO₃, and brine. | The acid wash removes excess TEA and any unreacted azepane. The bicarbonate wash removes any acidic byproducts. |
| Purification | Column chromatography on silica gel if necessary. | For high purity, chromatography using a gradient of ethyl acetate in hexanes is often effective. |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of azepane (1.0 eq.) in DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq.). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
FAQ 4: How do I effectively purify my N-Boc-azepane and remove unreacted Boc anhydride?
Answer:
Proper purification is key to obtaining your desired product with high purity.
-
Aqueous Work-up: A standard aqueous work-up as described in the protocol above is the first and most crucial step. The washes will remove the majority of water-soluble impurities and excess base.
-
Removal of Excess Boc Anhydride: Unreacted Boc anhydride can sometimes be challenging to remove. One effective method is to quench the reaction with a small amount of a primary amine, such as N,N-dimethylethylenediamine, which will react with the excess Boc₂O to form a water-soluble urea derivative that can be extracted during the aqueous work-up. Alternatively, gentle heating of the crude product under vacuum can sometimes help to sublime the remaining Boc anhydride.
-
Chromatography: If impurities persist, flash column chromatography on silica gel is the most reliable method. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, will effectively separate the non-polar N-Boc-azepane from more polar impurities.
Conclusion
The Boc protection of azepane is a fundamental and generally reliable transformation. By understanding the underlying reaction mechanism and being aware of potential side reactions, researchers can effectively troubleshoot common issues such as incomplete conversion and the formation of byproducts. The protocols and troubleshooting guides provided here are designed to serve as a valuable resource for achieving high yields and purity in your synthesis of N-Boc-azepane derivatives. For further assistance, always refer to the primary literature and consider the specific context of your synthetic route.
References
-
Huang, Y.-S., Zhang, W.-Q., Zhang, P.-F., & Liu, X.-G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1363–1366. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- BenchChem. (2025).
- Kaur, H., Kumar, V., & Kumar, S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- BenchChem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. BenchChem.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions. BenchChem.
-
Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]
- BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions. BenchChem.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
Sources
- 1. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing N-Boc Azepane Synthesis
Welcome to the technical support center for the synthesis of N-Boc azepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with the tert-butyloxycarbonyl (Boc) protection of the azepane ring. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this common but sometimes tricky transformation.
Introduction
The N-Boc protection of azepane is a fundamental step in the synthesis of many pharmaceutical agents and complex organic molecules.[1] The Boc group provides a robust shield for the secondary amine, allowing for subsequent chemical modifications at other positions of the molecule.[2][3] While the reaction, typically employing di-tert-butyl dicarbonate (Boc₂O), is generally reliable, its success is highly dependent on carefully optimized reaction conditions. This guide provides practical, field-tested insights to help you achieve high yields and purity in your N-Boc azepane synthesis.
Reaction Mechanism Overview
The reaction proceeds via a nucleophilic attack of the azepane nitrogen on one of the carbonyl carbons of Boc anhydride.[4][5] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected azepane, tert-butanol, and carbon dioxide.[4][6] Understanding this mechanism is key to troubleshooting potential issues.
Caption: General mechanism for the N-Boc protection of azepane.
Troubleshooting Guide
Even with a well-understood mechanism, experimental challenges can arise. The following table outlines common problems, their probable causes, and scientifically grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Conversion | 1. Insufficiently Nucleophilic Amine: The starting azepane may be protonated (e.g., as an HCl salt), reducing its nucleophilicity. 2. Poor Reagent Quality: Boc anhydride can degrade over time, especially if exposed to moisture. 3. Steric Hindrance: Substituents on the azepane ring may hinder the approach of the bulky Boc₂O. | 1. Add a Base: Incorporate a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to neutralize any acid and free the amine.[7] 2. Use Fresh Reagent: Always use fresh, high-quality Boc₂O. Consider titrating an old bottle to check its purity. 3. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonging the reaction time or gently heating (e.g., to 40-50 °C) can improve conversion. |
| Formation of Side Products (e.g., Ureas) | 1. Use of DMAP with Primary Amines: While 4-(dimethylamino)pyridine (DMAP) is an effective catalyst, it can promote the formation of isocyanates from primary amines, which then react to form ureas.[8][9] 2. Over-activation of Boc₂O: In some cases, highly reactive intermediates can lead to undesired pathways. | 1. Avoid DMAP with Primary Amines: For secondary amines like azepane, catalytic DMAP is generally safe. However, if urea-like byproducts are observed, consider running the reaction without it.[8] 2. Control Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) but avoid a large excess which can lead to side reactions. |
| Difficult Work-up/Purification | 1. Emulsion Formation: The presence of salts and polar byproducts can lead to emulsions during aqueous work-up. 2. Residual Boc₂O: Unreacted Boc anhydride can co-elute with the product during chromatography. | 1. Brine Wash: Use a saturated NaCl solution (brine) to break emulsions. 2. Quench Excess Boc₂O: After the reaction is complete, add a primary amine like N,N-dimethylethylenediamine or a polymer-supported trisamine to scavenge any remaining Boc₂O.[10] This will form a polar adduct that is easily removed by an acidic wash or filtration. |
| Inconsistent Results on Scale-up | 1. Poor Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, leading to side reactions. 2. Inefficient Mixing: Inadequate agitation can result in localized high concentrations of reagents, causing side product formation. 3. Gas Evolution: The reaction produces CO₂, which can cause pressure build-up in a closed system.[4][6] | 1. Control Reagent Addition: Add the Boc₂O solution portion-wise or via an addition funnel to manage the exotherm. 2. Use Appropriate Equipment: Ensure the reaction vessel is equipped with an overhead stirrer for efficient mixing. 3. Ensure Proper Venting: The reaction should be performed in an open or well-vented system to allow for the safe release of CO₂.[7] |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the N-Boc protection of azepane?
A1: Not strictly necessary if you are starting with the free base form of azepane.[4] The reaction itself produces tert-butoxide, which can act as a base.[5] However, it is highly recommended to include a mild, non-nucleophilic base like triethylamine (TEA) for several reasons:
-
Neutralization: It ensures that any adventitious acid or the azepane starting material (if it's a salt) is neutralized, maximizing the concentration of the nucleophilic free amine.
-
Reaction Rate: By scavenging the proton generated during the reaction, a base can help drive the equilibrium towards the product, often increasing the reaction rate.
Q2: What is the role of DMAP and when should I use it?
A2: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is then more readily attacked by the amine. For sterically hindered or electronically deactivated secondary amines, a catalytic amount of DMAP (0.05-0.1 equivalents) can significantly accelerate the reaction. However, as noted in the troubleshooting guide, it can cause side reactions with primary amines.[8][9] For azepane, which is a relatively unhindered secondary amine, DMAP is often not necessary but can be employed to speed up the reaction.
Q3: What are the best solvents for this reaction?
A3: A variety of aprotic solvents can be used. The most common choices include:
-
Dichloromethane (DCM): Excellent solvent for both the starting materials and products. Its low boiling point makes for easy removal.
-
Tetrahydrofuran (THF): Another good choice, particularly for its ability to dissolve a wide range of organic compounds.[7]
-
Acetonitrile (MeCN): A more polar aprotic solvent that can be beneficial in some cases.[8]
-
Aqueous conditions: For substrates with high water solubility (like amino acids), a biphasic system with a base like sodium bicarbonate or sodium hydroxide can be effective.[2]
Q4: My starting material is an amino acid derivative of azepane and is poorly soluble. What should I do?
A4: This is a common issue with zwitterionic compounds.[10][11] The presence of both an acidic (carboxylic acid) and a basic (amine) group leads to poor solubility in many organic solvents. To address this:
-
Use a Biphasic System: Dissolve the starting material in an aqueous base solution (e.g., 1M NaOH) and add the Boc₂O dissolved in an organic solvent like THF or dioxane. The deprotonated carboxylate will increase aqueous solubility, while the free amine remains reactive.
-
Esterify First: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-Boc protection. This will break the zwitterionic character and greatly improve solubility in standard organic solvents like DCM or THF.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Azepane
This protocol is a general starting point for the N-Boc protection of azepane.
Materials:
-
Azepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add azepane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc azepane.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Wikipedia. (2023, December 27). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Pozdnev, V. F. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry, 68(11), 4471–4475. [Link]
-
ChemDirect. (2025, September 21). Choosing the Right Reagent: Why Di-tert-butyl Dicarbonate is Essential for Amine Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]
-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azepines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
PMC. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PubMed. (2004, March 11). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
-
Wikipedia. (2023, April 2). Azepane. Retrieved from [Link]
-
Sci-Hub. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Retrieved from [Link]
-
Nature. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
Sources
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
Stability of tert-Butyl azepane-1-carboxylate in various solvents
Welcome to the technical support center for tert-Butyl azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to confidently handle and utilize tert-Butyl azepane-1-carboxylate in your research endeavors.
Introduction to tert-Butyl azepane-1-carboxylate
tert-Butyl azepane-1-carboxylate is a key building block in medicinal chemistry and organic synthesis. Its structural motif, a seven-membered azepane ring protected by a tert-butyloxycarbonyl (Boc) group, is prevalent in numerous pharmaceutical candidates. The stability of the N-Boc protecting group is paramount for the successful execution of multi-step syntheses. This guide will delve into the factors influencing its stability and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the N-Boc group in tert-Butyl azepane-1-carboxylate?
A1: The N-Boc group is a widely used amine protecting group due to its predictable stability profile. It is generally robust under basic and nucleophilic conditions, as well as towards many reducing and oxidizing agents. However, it is sensitive to acidic conditions, which is the basis for its common removal (deprotection) strategies.[1][2][3]
Q2: What are the recommended storage conditions for tert-Butyl azepane-1-carboxylate?
A2: For long-term storage, it is advisable to keep tert-Butyl azepane-1-carboxylate at room temperature in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[4] This minimizes exposure to atmospheric moisture and acidic impurities that could slowly degrade the compound.
Q3: Is tert-Butyl azepane-1-carboxylate stable in protic solvents like methanol and ethanol?
A3: Under neutral conditions, tert-Butyl azepane-1-carboxylate is generally stable in protic solvents such as methanol and ethanol for typical reaction times. These solvents are often used during N-Boc protection reactions.[5] However, prolonged storage in these solvents is not recommended, as the slight acidity of alcohols could potentially lead to slow degradation over time.
Q4: How does tert-Butyl azepane-1-carboxylate behave in aprotic solvents such as acetonitrile, THF, DMF, and dichloromethane?
A4: Tert-Butyl azepane-1-carboxylate exhibits good stability in common aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) under neutral conditions. DCM is frequently used as a solvent for N-Boc deprotection reactions with strong acids, indicating the compound itself is soluble and stable in it prior to the addition of acid.[6]
Q5: Can I use acidic or basic additives in my reaction mixture with tert-Butyl azepane-1-carboxylate?
A5: The use of additives requires careful consideration:
-
Basic Additives: The N-Boc group is stable to a wide range of non-nucleophilic organic and inorganic bases (e.g., triethylamine, DIPEA, sodium carbonate).[1][2]
-
Acidic Additives: The N-Boc group is labile to strong acids. Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group.[7] Even weak acids or Lewis acids can cause deprotection, especially at elevated temperatures.[1] Caution should be exercised with any acidic additive.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of tert-Butyl azepane-1-carboxylate.
Issue 1: Unexpected Deprotection During Reaction or Workup
-
Symptom: Appearance of a new, more polar spot on TLC, or identification of the deprotected azepane by LC-MS or NMR.
-
Potential Causes & Solutions:
-
Acidic Reagents: Ensure all reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Acidic Surfaces: Glassware that has been washed with strong acids and not properly neutralized can retain acidic residues. Ensure thorough rinsing with a neutralizing agent and distilled water.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection.
-
Solution: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, use neutral alumina for chromatography.
-
-
Aqueous Workup: Ensure the pH of the aqueous phase is neutral or slightly basic before extraction.
-
Issue 2: Degradation During Purification by Reversed-Phase HPLC
-
Symptom: Broad peaks, tailing, or the appearance of a deprotected impurity peak in the chromatogram when using standard TFA-containing mobile phases.
-
Potential Cause: The acidic nature of trifluoroacetic acid (TFA) in the mobile phase (e.g., water/acetonitrile with 0.1% TFA) can cause slow cleavage of the N-Boc group on the column or in the collected fractions.[8]
-
Solutions:
-
Minimize Exposure Time: If TFA is necessary for good peak shape, work quickly and neutralize the collected fractions immediately with a mild base (e.g., ammonium hydroxide or triethylamine) before solvent evaporation.
-
Alternative Mobile Phase Additives: Consider using less acidic additives like formic acid or an ammonium acetate buffer to maintain a less acidic pH.[8]
-
Lyophilization: Freeze-drying (lyophilization) of the collected fractions can be a gentler alternative to rotary evaporation, as it avoids heating and concentrating the acidic mobile phase.[8]
-
Issue 3: Incomplete or Slow Reaction When tert-Butyl azepane-1-carboxylate is a Starting Material
-
Symptom: The reaction does not proceed to completion, and starting material is recovered.
-
Potential Causes & Solutions:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the nitrogen atom, reducing its nucleophilicity in some reactions. This is the intended purpose of the protecting group. If the desired reaction requires the nitrogen to be more reactive, deprotection is necessary.
-
Solvent Choice: Ensure the compound is fully dissolved in the reaction solvent. While generally soluble in many organic solvents, solubility can be an issue in certain systems.
-
Data Summary: Solvent Stability
The following table summarizes the expected stability of tert-Butyl azepane-1-carboxylate in various solvents under neutral conditions at room temperature for a standard laboratory timeframe (up to 24 hours).
| Solvent Class | Solvent Examples | Expected Stability | Notes |
| Polar Protic | Methanol, Ethanol, Water | Good | Prolonged storage is not recommended due to the potential for slow acid-catalyzed hydrolysis. |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Excellent | These are generally safe solvents for reactions and storage in solution for short to medium durations. |
| Non-Polar | Hexanes, Toluene | Excellent | Stability is high, but solubility may be limited. |
| Halogenated | Dichloromethane, Chloroform | Good to Excellent | Use caution with unstabilized chloroform, which can contain acidic impurities. |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol allows for a quick assessment of the stability of tert-Butyl azepane-1-carboxylate in a specific solvent.
Methodology:
-
Prepare a stock solution of tert-Butyl azepane-1-carboxylate in a known stable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, place 1 mL of each solvent to be tested.
-
To each vial, add a known amount of the stock solution (e.g., 10 µL) to achieve a final concentration of 10 µg/mL.
-
Cap the vials and let them stand at room temperature.
-
At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each vial and analyze by HPLC or LC-MS.
-
Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products (e.g., deprotected azepane).
Protocol 2: Monitoring a Reaction for N-Boc Stability
This protocol outlines how to monitor the stability of the N-Boc group during a chemical transformation.
Methodology:
-
At the start of your reaction (time = 0), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable workup procedure (e.g., dilute with ethyl acetate and wash with water).
-
Analyze the organic layer by TLC or LC-MS to get a baseline reading of your starting material.
-
Periodically (e.g., every hour), repeat the sampling and analysis procedure.
-
On the TLC plate, stain with a ninhydrin solution. The appearance of a colored spot (usually purple or yellow) indicates the presence of a primary or secondary amine, signaling that deprotection has occurred.
-
In the LC-MS analysis, monitor for a decrease in the mass corresponding to tert-Butyl azepane-1-carboxylate and the appearance of a mass corresponding to azepane.
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts of N-Boc stability and the troubleshooting workflow.
Caption: General stability of the N-Boc group.
Caption: Troubleshooting workflow for unexpected deprotection.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mastering TLC Analysis for Boc Deprotection Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butoxycarbonyl (Boc) protecting groups and rely on Thin-Layer Chromatography (TLC) for reaction monitoring. Here, we move beyond simple protocols to address the specific challenges and nuances you may encounter in the lab. Our focus is on providing practical, field-tested solutions and explaining the chemical reasoning behind them to empower you to troubleshoot effectively.
Core Principles: Why TLC is an Indispensable Tool
Q: How does TLC effectively monitor the progress of a Boc deprotection reaction?
A: The principle behind using TLC to monitor Boc deprotection lies in the significant polarity change between the starting material and the product.
-
Starting Material (Boc-protected amine): The bulky, nonpolar tert-butyl group makes the starting material relatively nonpolar. On a standard silica TLC plate (a polar stationary phase), it will travel further with the less polar mobile phase (solvent), resulting in a higher Retention Factor (Rf) .
-
Product (Free amine): Once the Boc group is cleaved by acid (e.g., TFA or HCl), a free amine is revealed.[1][2] Amines are significantly more polar than their Boc-protected counterparts. This increased polarity causes the product to interact more strongly with the polar silica gel, reducing its movement up the plate. This results in a lower Rf value .[3]
Therefore, a successful reaction is visualized on a TLC plate by the disappearance of the higher Rf starting material spot and the appearance of a new, lower Rf product spot.
Frequently Asked Questions (FAQs)
Q: What is the ideal Rf value I should aim for?
A: While there's no single "perfect" Rf, a well-resolved TLC plate will typically have the starting material Rf between 0.6-0.8 and the product Rf between 0.1-0.3. The most critical goal is not a specific value but achieving clear separation between the starting material, product, and any potential byproducts. An Rf value for your compound of interest between 0.15 and 0.85 is generally considered a good range.[4]
Q: How do I choose the right solvent system (eluent)?
A: Solvent selection is often a process of empirical optimization, but a logical starting point is key. A common initial solvent system is a 1:1 mixture of ethyl acetate and hexanes.[5] For Boc deprotections, where the product is a polar amine, a mixture of dichloromethane (DCM) and methanol (MeOH) is often more effective.[1]
-
Start with a baseline: Try 5% MeOH in DCM.
-
If your spots are too low (low Rf): Your solvent is not polar enough. Increase the proportion of methanol (e.g., to 10% or 15% MeOH in DCM) to increase the eluent's polarity and move the spots further up the plate.[6][7]
-
If your spots are too high (high Rf): Your solvent is too polar. Decrease the proportion of methanol to reduce the eluent's polarity, allowing for better interaction with the silica gel.[7]
Q: My compounds are not UV-active. What stain should I use?
A: This is very common, as many simple amines do not possess a UV chromophore.[8] Staining is essential.
-
Ninhydrin: This is the gold standard for visualizing primary and secondary amines.[9][10] It reacts with the amine to produce a highly colored spot, typically pink, red, or purple (known as Ruhemann's purple).[11][12]
-
Potassium Permanganate (KMnO₄): This is an excellent general-purpose oxidizing stain.[13] It will visualize the amine product (and many other functional groups) as a yellow or light brown spot on a vibrant purple background.[13][14] It is particularly useful if your starting material also contains an oxidizable group (like an alcohol or alkene), allowing you to track both species.
Q: Can I use ninhydrin to visualize the Boc-protected starting material?
A: Interestingly, yes. While ninhydrin reacts with free amines, the heat applied during the staining process is often sufficient to cause thermal cleavage of the acid-labile Boc group on the plate.[15] This reveals the amine, which then reacts with the ninhydrin to form a colored spot. This can be advantageous, as it allows you to visualize both the starting material and the product with a single stain.
Troubleshooting Guide: A Deeper Dive into Common Issues
Q: My spots are streaking badly. How can I get clean, round spots?
A: Streaking is a frequent issue, especially with amines.[16][17]
-
Cause 1: Sample Overload: You may have spotted too much material. The stationary phase becomes saturated, and the compound streaks as the solvent moves past.
-
Solution: Dilute your reaction sample significantly (e.g., 10-fold) in a volatile solvent like DCM or ethyl acetate before spotting.[16]
-
-
Cause 2: Strong Amine-Silica Interaction: Amines are basic, while silica gel is acidic. This strong interaction can cause the spot to "drag" or streak up the plate.
-
Solution: Add a small amount of a basic modifier to your eluent. Including ~0.5-1% triethylamine (Et₃N) in the solvent system will neutralize the acidic sites on the silica, leading to much sharper, well-defined spots for your amine product.[4]
-
Q: My product spot is stuck on the baseline (Rf ≈ 0). What should I do?
A: This indicates your eluent is not polar enough to move the highly polar amine product off the origin.[6]
-
Solution: You must increase the polarity of your mobile phase. If you are using a DCM/MeOH system, incrementally increase the percentage of methanol. For extremely polar amines that still won't move, consider a highly polar solvent system such as 10% ammonium hydroxide in methanol, with 1-10% of this mixture then added to dichloromethane.[7][18]
Q: All my spots ran to the top of the plate (Rf ≈ 1). What does this mean?
A: This is the opposite problem: your eluent is too polar. The compounds are spending all their time in the mobile phase and not interacting with the stationary phase.
-
Solution: Decrease the polarity of your eluent. If using DCM/MeOH, reduce the percentage of methanol. If using ethyl acetate/hexanes, increase the percentage of hexanes.[7]
Q: I don't see any spots after staining. What went wrong?
A: This can be frustrating but is usually solvable.
-
Cause 1: Sample is too dilute. The concentration of your compound on the plate is below the detection limit of the stain.
-
Solution: Try spotting the sample multiple times in the exact same location, ensuring the solvent dries completely between each application.[19] This concentrates the sample on the origin.
-
-
Cause 2: Inappropriate Stain. The stain you used may not react with your compound.
Q: The background of my ninhydrin-stained plate is purple. Why?
A: High background color with ninhydrin is almost always caused by residual base in the eluent that wasn't removed from the plate before staining.[12]
-
Solution: Before staining, ensure your TLC plate is completely dry . Use a heat gun or place the plate in a vacuum chamber for a few minutes to drive off all residual solvents, especially volatile amines like triethylamine or ammonia.[12]
Q: My ninhydrin spots are fading very quickly. How can I preserve them?
A: Spot fading is a known characteristic of ninhydrin visualization.[15]
-
Solution 1 (Immediate): The best practice is to circle the spots with a pencil and record the results (e.g., by taking a photo or scanning the plate) immediately after development.[15]
-
Solution 2 (Stabilization): For better preservation, after the initial color has developed, you can spray the plate with a fixative solution, such as a solution containing a copper salt (e.g., 1% cupric nitrate in acidified ethanol). This can form a more stable colored complex.[12][21] Be aware of the toxicity of certain metal salts, like cadmium.[12]
Data Presentation & Protocols
Table 1: Comparison of Common Stains for Boc Deprotection Monitoring
| Stain | Preparation | Visualization | Best For | Key Insights |
| Ninhydrin | 0.2 g ninhydrin in 100 mL of n-butanol or ethanol, with a small amount of acetic acid (e.g., 0.5 mL).[12][15] | Dip plate and heat gently with a heat gun. Pink/red/purple spots appear.[15] | Primary and secondary amines.[9][22] | The definitive stain for amines. Heat can deprotect Boc-amines on the plate. Spots can fade, so document results quickly.[12][15] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water.[13][14] | Dip plate. Yellow/brown spots appear instantly on a purple background. Gentle heating may be needed for less reactive groups.[8][13] | General oxidizing stain; good for amines, alcohols, alkenes, etc. | Excellent universal stain. Great for confirming the absence of starting material if it has an oxidizable group. Solution has a shelf life of ~3 months.[13] |
| Phosphomolybdic Acid (PMA) | 10 g phosphomolybdic acid in 100 mL of absolute ethanol.[13] | Dip plate and heat thoroughly with a heat gun. Dark green/blue spots appear on a light green/yellow background.[13][23] | Very general "universal" stain for most organic compounds. | A robust, general-purpose stain that is highly sensitive. It's a good choice if other, more specific stains fail to visualize your compound.[13] |
Experimental Workflows & Diagrams
Protocol 1: Standard TLC Monitoring Procedure
-
Chamber Preparation: Pour your chosen eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot your samples on the starting line. A standard setup includes three lanes:
-
SM: Starting Material (a small amount of your Boc-protected compound dissolved in solvent).
-
C (Co-spot): A spot of the Starting Material with a spot of the Reaction Mixture on top of it.
-
RM: Reaction Mixture (a small aliquot taken directly from your reaction).
-
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.[19] Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Drying & Visualization: Allow the plate to air dry completely, then use a heat gun to remove all residual solvent before visualizing under a UV lamp (if applicable) and/or with a chemical stain.
Protocol 2: Staining with Ninhydrin
-
Prepare the ninhydrin solution as described in Table 1.[15]
-
Take the fully dried TLC plate and quickly dip it into the ninhydrin solution using forceps.
-
Remove the plate and let any excess stain drip off.
-
Gently warm the plate with a heat gun. The characteristic pink-to-purple spots should appear within a minute.[15] Avoid overheating, which can char the plate.
-
Immediately circle the spots and record the result.
Diagram 1: Boc Deprotection Reaction Mechanism
This diagram illustrates the acid-catalyzed removal of the Boc protecting group.
Caption: Acid-catalyzed cleavage of a Boc-protecting group.
Diagram 2: Logical Workflow for TLC Analysis
This flowchart outlines the decision-making process for monitoring the reaction.
Caption: Decision workflow for monitoring reaction progress.
References
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
-
Dr. Aman. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Beacon Bin. [Link]
-
Macherey-Nagel. TLC visualization (staining) reagent, ninhydrin. [Link]
-
REACH Devices, LLC. TLC stains. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Vertex AI Search Result
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
- Wolf, A. (1974). Staining Reagents for Paper and Thin Layer Chromatography of Amino Acids.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
- Searle Separations Department.
-
Ajelix. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
VanVeller Lab, Iowa State University Department of Chemistry. VanVeller Lab Resources. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Ninhydrin–TLC visualization reagent–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. epfl.ch [epfl.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 15. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Chromatography [chem.rochester.edu]
- 19. bitesizebio.com [bitesizebio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. TLC stains [reachdevices.com]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification Strategies for Reactions Involving Di-tert-butyl Dicarbonate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of excess di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) from reaction mixtures. As a widely used reagent for the protection of amine functionalities, mastering the purification of Boc-protected products is crucial for achieving high purity and yield in multi-step syntheses.[1][2][3]
This guide is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess Boc-anhydride?
Excess Boc-anhydride and its byproducts can interfere with subsequent reaction steps, complicate product isolation and purification, and potentially lead to the formation of undesired side products.[4] For applications in pharmaceutical development, stringent purity standards necessitate the complete removal of unreacted reagents and byproducts.[4]
Q2: What are the common byproducts of a Boc-protection reaction?
The primary byproducts of a Boc-protection reaction are tert-butanol, carbon dioxide, and tert-butoxycarbonic acid, which is unstable and decomposes.[4][5] Under acidic workup conditions, isobutene can also be formed from the decomposition of the tert-butyl cation.[2][6]
Q3: Can I remove Boc-anhydride by a simple aqueous wash?
While vigorous washing with saturated sodium bicarbonate can sometimes be effective, Boc-anhydride is largely insoluble in water and may not be completely removed by a simple aqueous wash alone.[7] Its removal often requires more targeted strategies.
Q4: My NMR spectrum shows residual Boc-anhydride. What is the quickest way to remove it post-workup?
If your product is stable, placing the sample under high vacuum for an extended period can effectively remove residual Boc-anhydride through sublimation, as it has a relatively high vapor pressure.[7]
Troubleshooting Guide: Selecting the Right Purification Strategy
The choice of method to remove excess Boc-anhydride is highly dependent on the properties of your desired product, the scale of your reaction, and the resources available. This section will guide you through the decision-making process.
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
In-Depth Method Analysis
1. Quenching with Nucleophilic Reagents
Principle: Excess Boc-anhydride is highly reactive towards nucleophiles. By introducing a suitable nucleophile, the unreacted Boc-anhydride is converted into a more easily removable byproduct.
Common Quenching Agents:
-
Imidazole: Reacts with Boc-anhydride to form a Boc-imidazolium intermediate, which is water-soluble and can be removed by an acidic wash.[7][8][9][10][11]
-
Trifluoroethanol (TFE): Another effective reagent for quenching excess Boc-anhydride.[8][9][10]
-
Ammonium Hydroxide: Can be used if the product is stable to basic conditions.[7]
2. Extractive Workup
Principle: This method exploits the differential solubility of the product and the Boc-anhydride/byproducts in a biphasic system.
A typical extractive workup after a Boc protection involves washing the organic layer with:
-
Dilute Acid (e.g., 0.5M HCl): To remove any basic catalysts like DMAP or unreacted amine starting material.[10] A quick wash is unlikely to cleave the Boc protecting group.[12]
-
Saturated Sodium Bicarbonate Solution: To neutralize any acidic components and hydrolyze some of the excess Boc-anhydride.[7]
-
Brine: To remove residual water from the organic layer.
3. Column Chromatography
Principle: Separation based on the differential adsorption of the product and impurities onto a stationary phase (e.g., silica gel).[13][14]
This is a highly effective but potentially time-consuming method. The choice of eluent system is critical for successful separation. A non-polar solvent system, such as hexane/ethyl acetate, is often used, as Boc-anhydride is relatively non-polar.[14]
4. Distillation or Sublimation
Principle: This method is suitable for non-volatile products and relies on the volatility of Boc-anhydride (boiling point: 56-57 °C at 0.5 mmHg).[1][4]
By applying a high vacuum, residual Boc-anhydride can be selectively removed from the product.
5. Recrystallization
Principle: If the desired product is a solid, recrystallization can be an excellent method for purification.[15] The impure solid is dissolved in a hot solvent in which the impurities are either highly soluble or insoluble, and upon cooling, the pure product crystallizes out.[15][16]
6. Solid-Phase Scavengers
Principle: These are polymer-bound reagents that react with and "scavenge" excess reagents or byproducts from the reaction mixture.[17] The spent scavenger resin is then simply removed by filtration.[17][18]
-
Tris(2-aminoethyl)amine (Trisamine) functionalized resin: Effectively scavenges excess Boc-anhydride.[18]
Experimental Protocols
Protocol 1: Quenching with Imidazole followed by Extractive Workup
-
Reaction Quenching:
-
Once the primary reaction is complete (as monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the initial amount of Boc-anhydride) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 0.5 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification using a Solid-Phase Scavenger
-
Scavenging:
-
Following the completion of the Boc-protection reaction, add a trisamine-functionalized silica or polystyrene resin (e.g., Si-Trisamine or MP-Trisamine, typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[17][18]
-
Stir the suspension at room temperature for 2-16 hours. The progress can be monitored by TLC or LC-MS.
-
-
Isolation:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
-
Visualization of the Quenching Process
Caption: Quenching of excess Boc-anhydride with imidazole.
Data Summary: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Quenching & Extraction | Chemical conversion to a more soluble byproduct | Fast, inexpensive, and generally effective.[8][9][10] | May not be suitable for sensitive products; requires multiple extraction steps. | Most small to medium-scale reactions with robust products. |
| Column Chromatography | Differential adsorption | High purity can be achieved; applicable to a wide range of products.[13][14] | Time-consuming, requires significant solvent volumes, and can lead to product loss. | Complex mixtures or when very high purity is required. |
| Distillation/Sublimation | Difference in volatility | Simple, solvent-free workup.[4] | Only applicable for non-volatile products; requires high-vacuum equipment. | Large-scale reactions with non-volatile, thermally stable products. |
| Recrystallization | Differential solubility | Can yield very pure crystalline material; cost-effective at scale.[15][16] | Product must be a solid; requires screening for a suitable solvent system; potential for yield loss in the mother liquor. | Solid products that are poorly soluble in a solvent at room temperature but soluble at higher temperatures. |
| Solid-Phase Scavengers | Covalent trapping of excess reagent | Simple filtration-based workup; high throughput possible.[17][18] | Scavenger resins can be expensive; may require optimization of reaction time. | High-throughput synthesis and purification of compound libraries. |
References
- The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552.
- Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC) 2 O]. (Source: Thieme E-Books & E-Journals)
- How to do work-up of a BOC deprotection reaction by TFA?
- Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
-
Di-tert-butyl dicarbonate. (Source: Wikipedia) [Link]
- Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- Application of Boc-anhydride. (Source: Suzhou Highfine Biotech)
-
Removal of Boc protecting group as workup? (Source: Reddit) [Link]
-
Help Removing Excess Boc Anhydride. (Source: Reddit) [Link]
- Reactions that Work: Boc Protection. (Source: Chemtips - WordPress.com)
-
removal of excess boc anhydride. (Source: Reddit) [Link]
- Boc Solid Phase Peptide Synthesis. (Source: ChemPep)
- Solid-Supported Reagents and Scavengers. (Source: Sopachem)
- Boc Anhydride (Amine condoms). (Source: ScienceBlogs)
- BOC Protection and Deprotection. (Source: J&K Scientific LLC)
- Application Note – N-Boc protection. (Source: Sigma-Aldrich)
- Amine Protection / Deprotection. (Source: Fisher Scientific)
- Crystallization method of Boc-amino acid.
-
Recrystallization Guide: Process, Procedure, Solvents. (Source: Mettler Toledo) [Link]
- Supporting information. (Source: The Royal Society of Chemistry)
- Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (Source: Sciforum)
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc Anhydride (Amine condoms) | ScienceBlogs [scienceblogs.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. reddit.com [reddit.com]
- 8. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O] | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. sciforum.net [sciforum.net]
- 15. mt.com [mt.com]
- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 17. sopachem.com [sopachem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for Preventing tert-Butylation Side Products
Welcome to the technical support center for managing and preventing unwanted tert-butylation side reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the formation of tert-butyl adducts during synthesis. As a potent electrophile, the tert-butyl cation is a frequent source of difficult-to-remove impurities, particularly in peptide synthesis and Friedel-Crafts reactions. This resource provides in-depth troubleshooting guides, validated protocols, and a mechanistic understanding to help you achieve cleaner, higher-yield reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions surrounding tert-butylation side reactions.
Q1: What is the primary cause of tert-butylation side products?
A1: The formation of unwanted tert-butylated byproducts is almost always caused by the generation of the tert-butyl cation ((CH₃)₃C⁺) .[1] This carbocation is a highly reactive and relatively stable electrophile.[2] It is typically generated under acidic conditions from common t-butyl-containing protecting groups, such as the tert-butoxycarbonyl (Boc) group used in peptide synthesis, or from reagents like tert-butyl chloride in the presence of a Lewis acid.[1][3] Once formed, this cation will readily attack any available nucleophile in the reaction mixture.
Q2: How can I identify a tert-butylation side product in my analysis?
A2: The most definitive sign of a tert-butylation side product is an unexpected mass increase of +56 Da in your mass spectrometry analysis (e.g., LC-MS).[4] This mass corresponds to the addition of a C₄H₈ fragment (the net result of adding a tert-butyl group and losing a proton). This signature is a common red flag during the analysis of crude products after acidic deprotection steps.
Q3: Which functional groups and amino acid residues are most susceptible to unwanted tert-butylation?
A3: Nucleophilic functional groups are the primary targets for alkylation by the tert-butyl cation. In the context of complex molecules and peptides, the following residues are particularly vulnerable:
-
Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to alkylation.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which can sometimes be reversible.[4][6]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a common site for S-tert-butylation.[5][7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo electrophilic aromatic substitution.[1][4]
-
Electron-Rich Aromatics: In broader organic synthesis, phenols and other activated aromatic systems are at high risk, especially under Friedel-Crafts conditions.[8][9]
Part 2: Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)
A primary area where tert-butylation side products arise is during the final cleavage of peptides from the resin when using an Fmoc/tBu strategy. The strong acid, typically trifluoroacetic acid (TFA), used to remove side-chain tBu protecting groups liberates a high concentration of tert-butyl cations.[10]
Issue: My crude peptide analysis shows one or more peaks with a +56 Da mass shift after TFA cleavage.
Root Cause Analysis: During the acidic cleavage of tBu-based protecting groups from residues like Ser(tBu), Thr(tBu), Asp(OtBu), or Glu(OtBu), tert-butyl cations are generated. These cations then alkylate sensitive, unprotected residues like Cys, Met, or Trp on the peptide chain.[6][7]
Workflow for Selecting a Scavenger Strategy
The most effective way to prevent this side reaction is to introduce "scavengers"—nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide residues.[1][5] This workflow helps in selecting the appropriate scavenger cocktail.
Caption: General experimental workflow for controlled Friedel-Crafts tert-butylation.
Protocol 3: Controlled Mono-alkylation of an Activated Aromatic Ring
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1 eq.) and a suitable solvent (e.g., dichloromethane). Cool the flask in an ice bath to 0-5°C.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 eq.) in portions. Stir until fully dispersed.
-
Reagent Addition: Add tert-butyl chloride (1 eq.) dropwise to the cooled, stirred mixture over 20-30 minutes. Maintaining a low temperature is crucial to moderate the reaction rate and prevent over-alkylation. [3]4. Reaction: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, allow the reaction to proceed for a short additional period (e.g., 30 minutes).
-
Quenching: Slowly and carefully quench the reaction by adding ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. [3]7. Purification: Purify the crude product by distillation, recrystallization, or column chromatography to isolate the desired mono-alkylated product.
References
- BenchChem Technical Support Center. (2025).
-
Lundt, B. F., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Fiveable. (n.d.). Tert-Butyl Cation Definition. [Link]
- BenchChem Technical Support Center. (2025).
-
Rasayan Journal of Chemistry. (2021). OPTIMIZING PROCESS PARAMETERS FOR IONIC LIQUID CATALYZED Tert-BUTYLATION OF PHENOL USING. [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for tert-Butyl Octyl Ether (2) Formation. [Link]
- BenchChem Technical Support Center. (2025).
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?[Link]
- BenchChem. (n.d.). Stability of the tert-Butyl (tBu)
-
University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
-
ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?[Link]
-
ResearchGate. (2025). Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide. [Link]
- BenchChem. (2025).
-
ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. [Link]
-
Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Efficiency of Azepane N-Boc Protection
Welcome to the dedicated technical support guide for the N-Boc protection of azepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, valued for its stability and straightforward, acid-labile removal.[1][2] However, achieving high efficiency and purity when protecting cyclic secondary amines like azepane can present unique challenges.
This guide moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common pitfalls, troubleshoot suboptimal results, and empower you to refine your methodology for consistent, high-yield outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise prior to or during the experimental setup.
Q1: What are the standard baseline conditions for the N-Boc protection of azepane?
A standard and reliable starting point is the reaction of azepane with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A typical setup involves using 1.0 equivalent of azepane with 1.1-1.2 equivalents of (Boc)₂O and 1.5 equivalents of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[3]
Q2: Is a base always necessary for this reaction?
While the reaction can proceed without a base, it is often significantly slower. The reaction generates tert-butoxycarbamic acid, which can protonate the starting azepane, rendering it non-nucleophilic. A base is crucial to neutralize this acidic byproduct and maintain a supply of the free amine for the reaction, thereby ensuring a higher reaction rate and completion. For amine salts, a base is mandatory to generate the free amine in situ.[4]
Q3: Which solvent system is optimal for this transformation?
The choice of solvent can significantly impact reaction efficiency.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and offer good solubility for both the amine and (Boc)₂O.[5][6]
-
Protic Solvents: Interestingly, alcoholic solvents like methanol or ethanol can accelerate the Boc protection of less nucleophilic amines.[7] This is attributed to the alcohol's ability to stabilize the transition state via hydrogen bonding. For a secondary amine like azepane, which is reasonably nucleophilic, this may not be necessary but can be a useful strategy if the reaction is sluggish.
-
Aqueous Biphasic Systems: Using a base like sodium bicarbonate in a biphasic system (e.g., dioxane/water or THF/water) is also a very common and effective method.[]
Q4: How can I effectively monitor the reaction's progress?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Stain with a potassium permanganate (KMnO₄) solution. Azepane (a secondary amine) will show a distinct spot, while the N-Boc protected product (a carbamate) will be unreactive to this stain, indicating consumption of the starting material.
-
LC-MS: This provides a more definitive analysis, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Experimental Workflow & Protocols
Standard Protocol for N-Boc Protection of Azepane
This protocol is a robust starting point for scales up to 10 mmol.
Materials:
-
Azepane (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (to make a 0.2 M solution of azepane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirring azepane solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (staining with KMnO₄) until the azepane spot is no longer visible.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-azepane, which can be further purified if necessary.
Visualizing the Experimental Workflow
The following diagram outlines the standard laboratory procedure for this synthesis.
Caption: Standard workflow for Boc protection.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem 1: My reaction is very slow or has stalled with significant starting material remaining.
-
Possible Cause A: Insufficient Nucleophilicity or Steric Hindrance.
-
Why it happens: While azepane is a secondary amine, its reactivity can be lower than simpler primary amines. The reaction rate is dependent on the amine's ability to attack the electrophilic carbonyl of (Boc)₂O.
-
Solution: Introduce a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts rapidly with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the azepane.[5] This dramatically accelerates the reaction.
-
-
Possible Cause B: The Azepane starting material is an amine salt (e.g., Azepane HCl).
-
Why it happens: If your starting material is a hydrochloride or other salt, the amine is already protonated and non-nucleophilic. The base is consumed in neutralizing the salt before it can participate in the reaction cycle.
-
Solution: Ensure you use at least one extra equivalent of base to liberate the free amine. For example, if starting with azepane HCl, use 2.5 equivalents of TEA instead of 1.5. Alternatively, pre-treat the salt by dissolving it in a basic aqueous solution (e.g., NaOH or NaHCO₃) and extracting the free amine into an organic solvent before proceeding with the protection reaction.[4]
-
Problem 2: My TLC shows full conversion, but my isolated yield is low.
-
Possible Cause A: Product Loss During Aqueous Workup.
-
Why it happens: N-Boc-azepane has some polarity and may exhibit partial solubility in the aqueous phase, especially if emulsions form. The acidic wash (e.g., 1M HCl) is designed to remove the basic TEA, but if the pH drops too low, it could begin to compromise the Boc group, although it is generally stable to brief, mild acid exposure.
-
Solution:
-
Minimize the volume of aqueous washes.
-
After the primary extraction, back-extract all aqueous layers with a fresh portion of the organic solvent (e.g., DCM) to recover any dissolved product.
-
Ensure the pH during the basic wash is sufficiently high (pH > 8) to deprotonate any protonated product before extraction.
-
-
-
Possible Cause B: Product Volatility.
-
Why it happens: While N-Boc-azepane itself is not extremely volatile, aggressive removal of solvent on a rotary evaporator at high vacuum and elevated temperature can lead to minor product loss.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., < 40°C). If the product is an oil, avoid leaving it under high vacuum for extended periods after the solvent is gone.
-
Problem 3: How do I effectively remove unreacted (Boc)₂O and its byproducts?
-
Why it's a problem: Excess (Boc)₂O and its main byproduct, tert-butanol, can co-elute with the product during chromatography or contaminate the isolated oil.
-
Solution A: Nucleophilic Quenching. After the reaction is complete, add a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or use a polymer-supported trisamine scavenger.[4] These will react with the excess (Boc)₂O, and the resulting carbamates are easily removed by an acidic wash or filtration.
-
Solution B: Optimized Workup. The standard workup with aqueous washes is generally effective. tert-Butanol is water-soluble and will be removed. Unreacted (Boc)₂O will hydrolyze over time in the aqueous layers.
-
Solution C: Column Chromatography. If impurities persist, flash column chromatography on silica gel is the most effective purification method. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically sufficient to separate the non-polar N-Boc-azepane from more polar impurities.
Comparative Reaction Conditions
The following table summarizes various conditions that can be employed for this synthesis, providing a basis for optimization.
| Condition Set | Base | Solvent | Catalyst | Temp (°C) | Typical Time | Key Considerations |
| Standard | Triethylamine | DCM / THF | None | 20-25 | 2-4 h | Reliable baseline method. |
| Aqueous Biphasic | NaHCO₃ / NaOH | Dioxane / H₂O | None | 20-25 | 3-6 h | Good for large scale; avoids chlorinated solvents.[] |
| Accelerated | Triethylamine | Acetonitrile | DMAP (1-5%) | 20-25 | 0.5-2 h | For sluggish reactions or sterically hindered substrates.[5] |
| Protic Solvent | None / TEA | Methanol | None | 20-25 | 1-3 h | Methanol can act as a catalyst.[7] Good for weakly nucleophilic amines. |
Understanding the Mechanism
A clear understanding of the reaction pathway is essential for effective troubleshooting. The protection proceeds via a nucleophilic acyl substitution.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of tert-Butyl azepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and medicinal chemistry, the use of protecting groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is a ubiquitous choice for the protection of amine functionalities due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions. Verifying the successful installation of the Boc group and confirming the structural integrity of the resulting molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of tert-Butyl azepane-1-carboxylate. It serves as a comparative reference against other common amine protecting groups, namely Carbobenzyloxy (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc), equipping researchers with the necessary data to confidently characterize their synthesized molecules.
The Signature of a Boc-Protected Amine: A Spectroscopic Benchmark
The introduction of a Boc group onto an amine imparts distinct and readily identifiable signatures in both ¹H and ¹³C NMR spectra. These characteristic signals provide unequivocal evidence of a successful protection reaction.
¹H NMR Spectroscopy: The Unmistakable tert-Butyl Singlet
The most prominent feature in the ¹H NMR spectrum of a Boc-protected amine is a sharp, intense singlet peak corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region of the spectrum, providing a clear diagnostic marker.
¹³C NMR Spectroscopy: The Quaternary and Carbonyl Carbons
In the ¹³C NMR spectrum, the presence of the Boc group is confirmed by two key resonances: one for the quaternary carbon of the tert-butyl group and another for the carbonyl carbon of the carbamate.
Characterization of tert-Butyl azepane-1-carboxylate
The azepane ring, a seven-membered saturated heterocycle, is a prevalent scaffold in many biologically active compounds. The conformational flexibility of this ring system can lead to complex NMR spectra. However, the attachment of the bulky Boc group can influence this conformational equilibrium, often simplifying the spectral analysis.
Below is a detailed breakdown of the experimental ¹H and ¹³C NMR data for tert-Butyl azepane-1-carboxylate.
Table 1: ¹H NMR Spectral Data of tert-Butyl azepane-1-carboxylate (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.45 | t, J = 6.4 Hz | 4H | H-2, H-7 |
| 1.65 | quint, J = 6.0 Hz | 4H | H-3, H-6 |
| 1.52 | m | 4H | H-4, H-5 |
| 1.46 | s | 9H | C(CH ₃)₃ |
Table 2: ¹³C NMR Spectral Data of tert-Butyl azepane-1-carboxylate (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.6 | C =O |
| 79.0 | C (CH₃)₃ |
| 46.9 | C-2, C-7 |
| 29.8 | C-3, C-6 |
| 28.5 | C(C H₃)₃ |
| 26.9 | C-4, C-5 |
Note: Assignments are based on data from analogous structures and predictive models. Precise assignments may require 2D NMR experiments.
Comparative Analysis with Alternative Protecting Groups
The choice of protecting group significantly impacts the NMR spectrum. Understanding these differences is crucial for identifying the specific protecting group present in a molecule.
N-Carbobenzyloxy (Cbz) Protected Azepane
The Cbz group introduces aromatic and benzylic protons, which are absent in the spectrum of the Boc-protected analogue.
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for N-Cbz-azepane
| Group | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Aromatic (Ph) | 7.25 - 7.40 | 127 - 137 |
| Benzylic (CH ₂-Ph) | ~5.15 | ~67 |
| Carbonyl (C =O) | - | ~156 |
The presence of signals in the aromatic region of both ¹H and ¹³C spectra clearly distinguishes the Cbz group from the aliphatic Boc group.
N-(9-Fluorenylmethoxycarbonyl) (Fmoc) Protected Azepane
Similar to the Cbz group, the Fmoc group possesses aromatic protons. However, the fluorenyl moiety provides a more complex aromatic signal pattern and a characteristic signal for the methine proton.
Table 4: Typical ¹H and ¹³C NMR Chemical Shifts for N-Fmoc-azepane
| Group | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Aromatic (Fluorenyl) | 7.20 - 7.80 | 120 - 144 |
| Methine (CH ) | ~4.20 | ~47 |
| Methylene (CH ₂) | ~4.40 | ~67 |
| Carbonyl (C =O) | - | ~156 |
The distinct set of aromatic signals and the presence of both methine and methylene signals for the Fmoc group provide a clear differentiation from both Boc and Cbz protected azepanes.
Experimental Protocols
Accurate and reproducible NMR data are contingent upon meticulous sample preparation and data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.
NMR Data Acquisition
-
Instrument Tuning and Locking: Tune the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Parameter Setup:
-
¹H NMR: Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
¹³C NMR: A wider spectral width is required (typically 0-220 ppm). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for NMR Characterization
The following diagram illustrates a logical workflow for the NMR characterization of a protected amine, starting from sample preparation to final structural confirmation.
Caption: Workflow for the NMR characterization of protected amines.
Conclusion
The ¹H and ¹³C NMR characterization of tert-Butyl azepane-1-carboxylate provides a clear and unambiguous method for its identification. The distinct signals of the Boc group, particularly the intense singlet in the ¹H NMR spectrum, serve as a reliable diagnostic tool. By comparing the spectral data with that of other common amine protecting groups like Cbz and Fmoc, researchers can confidently ascertain the structure of their synthesized molecules. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is fundamental for the integrity of research in drug discovery and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
tert-Butyl azepane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
A Comparative Guide to the Mass Spectrometry of Boc-Azepane and its Alternatives
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. The strategic use of protecting groups is a cornerstone of organic synthesis, enabling complex molecular architectures to be assembled with precision. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups, prized for its stability and ease of removal under acidic conditions.[1] Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are prevalent in a wide array of biologically active compounds.[2] Consequently, the unambiguous identification of intermediates such as Boc-azepane is a routine yet critical task for researchers.
Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering high sensitivity and detailed structural information from minute sample quantities.[3] This guide provides an in-depth analysis of the interpretation of mass spectrometry data for Boc-azepane, offering a comparative perspective against other common amine protecting groups, namely carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). By understanding the characteristic fragmentation patterns of each, researchers can confidently identify their compounds of interest and troubleshoot their synthetic pathways.
Interpreting the Mass Spectrum of Boc-Azepane: A Mechanistic Approach
The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its ions. When analyzing Boc-azepane (C11H22N2O2, Molecular Weight: 214.30 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. These methods are favored for their ability to generate intact molecular ions with minimal fragmentation, which is crucial for determining the molecular weight of the analyte.[1]
Under ESI or APCI conditions, Boc-azepane is expected to be observed primarily as its protonated molecular ion, [M+H]+, at an m/z of approximately 215.3. However, collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS) experiments or in-source fragmentation can reveal characteristic fragment ions that provide definitive structural confirmation.
The fragmentation of the Boc group is well-documented and proceeds through several key pathways:
-
Loss of the tert-butyl cation: A prominent fragmentation pathway involves the cleavage of the bond between the oxygen and the tert-butyl group, resulting in the loss of a tert-butyl cation ([C(CH3)3]+), which is observed as a fragment ion at m/z 57 .[4]
-
Loss of isobutylene: A neutral loss of isobutylene (C4H8, 56 Da) can occur via a McLafferty-type rearrangement, leading to the formation of a carbamic acid intermediate. This results in a fragment ion at [M+H - 56]+ .
-
Loss of the entire Boc group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group as a neutral fragment (C5H9O2, 101 Da), resulting in the protonated azepane amine at [M+H - 101]+ .
-
Alpha-Cleavage of the Azepane Ring: As with other cyclic amines, fragmentation of the azepane ring itself can occur.[5] Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a common pathway. The specific fragment ions will depend on the position of the Boc-amino substituent on the azepane ring.
The following diagram illustrates the primary fragmentation pathways of protonated Boc-azepane.
Caption: ESI-MS analysis workflow.
Comparative Analysis: Boc vs. Cbz and Fmoc Protecting Groups
While the Boc group is widely used, other protecting groups such as carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) are also frequently employed in organic synthesis. [6]Each of these groups imparts distinct fragmentation patterns in mass spectrometry, allowing for their unambiguous differentiation.
| Protecting Group | Structure | Key Fragment Ions (m/z) | Common Neutral Losses (Da) |
| Boc | 57 ([C4H9]+) | 56 (isobutylene), 100 (Boc group) | |
| Cbz | 91 ([C7H7]+, tropylium ion), 108 ([C7H8O]+) | 44 (CO2), 107 (benzyl alcohol) | |
| Fmoc | 179 ([C14H11]+), 195 | 222 (Fmoc group) |
Cbz (Carboxybenzyl) Protecting Group:
The Cbz group is known for its stability under a variety of conditions and is typically removed by catalytic hydrogenation. In mass spectrometry, the most characteristic fragmentation of a Cbz-protected amine is the formation of the tropylium ion at m/z 91 . This highly stable aromatic cation is formed by the cleavage of the benzylic C-O bond. Another common fragment is observed at m/z 108 , corresponding to protonated benzyl alcohol.
Fmoc (9-Fluorenylmethoxycarbonyl) Protecting Group:
The Fmoc group is particularly popular in solid-phase peptide synthesis due to its lability to basic conditions. [6]Its fragmentation in mass spectrometry is dominated by the fluorenyl moiety. A characteristic fragment ion is observed at m/z 179 , corresponding to the fluorenylmethyl cation. [7]Another significant fragment can be seen at m/z 195 .
The following diagram illustrates the key fragment ions that differentiate these three common amine protecting groups.
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Azepane Synthesis: tert-Butyl Azepane-1-carboxylate vs. Cbz-Azepane
A Senior Application Scientist's Guide to Selecting the Optimal N-Protecting Group for Azepane Scaffolds
In the landscape of modern synthetic chemistry, the seven-membered azepane ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its synthesis, however, requires careful strategic planning, particularly in the selection of a nitrogen protecting group. This crucial choice dictates the accessible reaction pathways and can significantly impact yield and purity. Among the arsenal of available options, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups stand out as the most ubiquitous choices for azepane chemistry.
This guide provides an in-depth comparison of tert-butyl azepane-1-carboxylate (Boc-azepane) and Cbz-azepane, moving beyond general principles to offer field-proven insights and experimental data tailored to researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative sources.
The Strategic Importance of Orthogonality: Boc vs. Cbz
The primary and most critical distinction between Boc and Cbz protecting groups lies in their deprotection conditions, a concept known as orthogonality.[] This allows for the selective removal of one group in the presence of the other, a cornerstone of complex, multi-step syntheses.
-
tert-Butyl azepane-1-carboxylate (Boc-azepane) is renowned for its lability under acidic conditions.[5]
-
Cbz-azepane , in contrast, is characteristically cleaved by catalytic hydrogenolysis.[]
This fundamental difference is the fulcrum upon which synthetic strategy pivots.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
A Researcher's Guide to Alternative Nitrogen Protecting Groups for the Azepane Scaffold
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1][2][3] Its conformational flexibility allows it to explore a wider chemical space compared to its five- and six-membered cousins, pyrrolidine and piperidine.[1] However, this same flexibility presents unique challenges in multistep synthesis, particularly concerning the protection of the secondary amine. The choice of a nitrogen protecting group is a critical decision that can profoundly impact yield, stability, and the feasibility of subsequent transformations.
This guide provides an in-depth comparison of traditional and alternative N-protecting groups for the azepane scaffold. We move beyond a simple catalog of reagents to discuss the strategic rationale behind their selection, supported by experimental data and detailed protocols to empower researchers in drug development and synthetic chemistry.
The Challenge with Azepanes: More Than Just Ring Size
Protecting the azepane nitrogen is not always as straightforward as with smaller rings. The larger ring size can lead to increased reactivity in the form of transannular reactions—undesired cyclizations or rearrangements where the nitrogen lone pair or the N-substituent interacts with other parts of the ring.[4][5] The nature of the N-protecting group can influence the ring's preferred conformation, potentially facilitating or mitigating these side reactions. Therefore, a judicious choice of protecting group is essential for synthetic success.
The Workhorses: A Baseline for Comparison
The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn) groups are the established standards for amine protection for good reason: they are commercially available, their chemistry is well-understood, and they offer a degree of orthogonality.[6][7][8][9]
-
Boc (tert-Butoxycarbonyl): Renowned for its stability in basic and nucleophilic conditions, the Boc group is the go-to for many syntheses.[6] It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[8][10] However, the harsh acidic cleavage can be detrimental to sensitive substrates. Milder methods using reagents like oxalyl chloride in methanol have been developed to address this, offering deprotection at room temperature.[11][12]
-
Cbz (Carboxybenzyl): The Cbz group provides robust protection and is stable to both acidic and basic conditions.[6] Its key advantage is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which liberates the amine, toluene, and carbon dioxide as the only byproducts.[13][14] A safer alternative to flammable hydrogen gas is catalytic transfer hydrogenation, using hydrogen donors like ammonium formate or formic acid.[13][15][16][17] The primary limitation is its incompatibility with other reducible functional groups such as alkenes, alkynes, or nitro groups.[13]
-
Bn (Benzyl): Similar to Cbz, the benzyl group is cleaved by hydrogenolysis. While it offers robust protection, its removal can sometimes require harsher conditions than Cbz deprotection.
These three groups form a foundational orthogonal set: Boc is acid-labile, while Cbz and Bn are removed by hydrogenolysis.[6][18] However, modern complex target molecules often demand a more nuanced and expanded toolkit of orthogonal protecting groups.
Advanced & Alternative Protecting Groups: Expanding the Synthetic Toolkit
When syntheses require multiple, distinct deprotection steps, chemists must turn to alternative protecting groups that offer unique cleavage conditions. Here, we compare several powerful alternatives.
Allyloxycarbonyl (Alloc)
The Alloc group is a carbamate that offers superb orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[19][20] It is stable across a broad pH range but can be selectively removed under very mild, neutral conditions.[20][21]
-
Mechanism of Deprotection: The removal is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a scavenger. The Pd(0) coordinates to the allyl double bond, leading to the formation of a π-allyl palladium complex and release of the unstable carbamic acid, which decarboxylates to the free amine.[19]
-
Advantages: The deprotection conditions are exceptionally mild and do not affect most other functional groups, making it ideal for complex, late-stage functionalization. Recent methods have even been developed for microwave-assisted deprotection, significantly reducing reaction times.[22]
-
Considerations: The cost of the palladium catalyst and the potential for metal contamination are factors to consider. The reaction is also air-sensitive.[20]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is a silicon-based carbamate that provides high stability towards a wide range of conditions, including catalytic hydrogenation and many acidic and basic environments where groups like Boc and Cbz would fail.[23][24][25]
-
Mechanism of Deprotection: The Teoc group is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon atom, triggering a β-elimination reaction that releases the free amine, carbon dioxide, ethylene, and a stable silyl fluoride byproduct.[23]
-
Advantages: Its unique fluoride-mediated deprotection mechanism makes it truly orthogonal to most other protecting groups.[24] This allows for highly selective manipulations in polyfunctionalized molecules.
-
Considerations: While stable to many acids, it is not completely orthogonal to the Boc group as it can be prone to acidolysis under certain conditions.[25] The cost of Teoc-protection reagents can also be higher than for traditional groups.
Photolabile Protecting Groups (PPGs)
For syntheses requiring spatial and temporal control, photolabile protecting groups are unparalleled. These groups are stable to a wide range of chemical reagents but can be cleaved with high precision by irradiation with light of a specific wavelength.[26][27]
-
Common Scaffolds: The most common PPGs for amines are based on the o-nitrobenzyl scaffold.[28][29] Upon UV irradiation (typically < 400 nm), an intramolecular rearrangement occurs, leading to the release of the free amine and a nitrosobenzaldehyde byproduct.[28] Other scaffolds, like coumarin and phenacyl derivatives, are also used.[26][27]
-
Advantages: PPGs offer the ultimate level of orthogonality, allowing deprotection at a specific time and location in a reaction mixture without any chemical reagents. This is particularly powerful in fields like chemical biology and materials science.[26][27]
-
Considerations: The efficiency (quantum yield) of cleavage can vary, and the photolytic byproducts can sometimes interfere with subsequent reactions.[29] Specialized photoreactor equipment may also be necessary.
Comparative Summary and Strategic Selection
The optimal protecting group is entirely dependent on the planned synthetic route. The following tables and decision-making workflow are designed to guide the selection process.
Table 1: Comparison of Protecting Group Characteristics
| Protecting Group | Structure | Cleavage Condition | Orthogonal To | Key Advantages |
| Boc | -(C=O)O-t-Bu | Strong Acid (TFA, HCl)[6][10] | Cbz, Alloc, Teoc, Fmoc | Robust, well-understood, economical |
| Cbz | -(C=O)OCH₂Ph | H₂/Pd or Transfer Hydrogenation[13][14] | Boc, Alloc, Teoc, Fmoc | Mild, neutral cleavage; clean byproducts |
| Alloc | -(C=O)OCH₂CH=CH₂ | Pd(0) + scavenger[19][20] | Boc, Cbz, Teoc, Fmoc | Exceptionally mild, neutral cleavage |
| Teoc | -(C=O)OCH₂CH₂Si(CH₃)₃ | Fluoride source (e.g., TBAF)[23] | Cbz, Alloc, Fmoc | Unique fluoride cleavage; highly stable |
| o-Nitrobenzyl | -(C=O)O-CH₂(o-NO₂-Ph) | UV Light (< 400 nm)[28] | All chemical reagents | Spatiotemporal control; no reagents needed |
Decision-Making Workflow
Choosing the right protecting group requires forward-thinking about the entire synthetic sequence. This workflow can help guide your decision.
Caption: A decision flowchart for selecting an N-protecting group for the azepane scaffold based on downstream reaction conditions.
Detailed Experimental Protocols
The following protocols are provided as representative examples for the application of alternative protecting groups. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrate.
Protocol 1: N-Protection of Azepane with Alloc-Cl
-
Setup: To a solution of azepane (1.0 equiv.) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an argon atmosphere, add pyridine (1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add allyl chloroformate (Alloc-Cl, 1.2 equiv.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Alloc-azepane.
Protocol 2: Palladium-Catalyzed Deprotection of N-Alloc-Azepane
This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon).[20]
-
Setup: Dissolve N-Alloc-azepane (1.0 equiv.) in anhydrous DCM (~0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.[19]
-
Reagent Addition: Add phenylsilane (PhSiH₃, 7.0 equiv.) to the solution, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.).[19]
-
Reaction: Stir the mixture at 0 °C for 1 hour.[19] The reaction progress should be monitored carefully by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: Purify the residue directly by flash column chromatography on silica gel to isolate the free azepane.
Protocol 3: Deprotection of N-Teoc-Azepane
-
Setup: Dissolve N-Teoc-azepane (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a plastic vial or flask (to avoid etching of glass by fluoride).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 equiv.).
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor for the consumption of starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Conclusion
While Boc and Cbz remain indispensable tools, the strategic incorporation of alternative protecting groups like Alloc, Teoc, and photolabile groups can unlock synthetic pathways that would otherwise be unfeasible. For the azepane scaffold, where conformational effects and the potential for transannular reactions are significant, having a broad and orthogonal set of protecting groups is crucial. By understanding the specific cleavage conditions and stability profiles of each group, researchers can design more elegant, efficient, and robust syntheses of complex azepane-containing molecules.
References
- ResearchGate. (2025). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis.
- Photocleavable Protecting Groups. (n.d.).
- Wikipedia. (n.d.). Photolabile protecting group.
- Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids.
- NIH. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors. (2011). Carbohydr Res.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Benchchem. (n.d.). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
- ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.).
- Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications.
- RSC Publishing. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives.
- PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- Chem-Station Int. Ed. (2019). Teoc Protecting Group.
- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. (n.d.).
- Benchchem. (n.d.). advantages and disadvantages of Boc versus Cbz protecting group.
- NIH. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- NIH. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Synthesis of Saturated N- Heterocycles. (2014). Research Collection.
- Protecting Groups. (n.d.).
- Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- NIH. (n.d.). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.).
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- PubMed Central. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design.
- ResearchGate. (n.d.). Recent Developments in Transannular Reactions.
- Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Wikipedia. (n.d.). Protecting group.
- ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 4. Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 21. peptide.com [peptide.com]
- 22. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 24. Application of Teoc Protecting Group [en.highfine.com]
- 25. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 27. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to LC-MS Methodologies for Purity Assessment of tert-Butyl azepane-1-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. Tert-Butyl azepane-1-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1][2] Its purity profile directly impacts the quality and performance of the final product. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the purity determination of this compound, juxtaposed with alternative analytical techniques. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11][12]
The Central Role of LC-MS in Purity Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and versatile tool for the separation, identification, and quantification of compounds in complex mixtures.[13] Its high sensitivity and selectivity make it particularly well-suited for impurity profiling, where trace-level components must be detected and characterized. For a molecule like tert-Butyl azepane-1-carboxylate, LC-MS offers the ability to separate the main component from structurally similar impurities, degradation products, and enantiomers, while providing mass information for their identification.
A stability-indicating assay, which is a validated quantitative analytical procedure, is crucial for detecting changes in the properties of a drug substance over time.[4] An effective LC-MS method for tert-Butyl azepane-1-carboxylate must be able to accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[4]
Primary Recommended Method: Reversed-Phase LC-MS
For routine purity assessment of tert-Butyl azepane-1-carboxylate, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with a single quadrupole or triple quadrupole mass spectrometer is the recommended approach. This methodology offers a robust balance of resolution, sensitivity, and speed.
Rationale for Method Selection
-
Reversed-Phase Chromatography: Tert-Butyl azepane-1-carboxylate is a moderately polar compound, making it amenable to separation on a C18 or C8 stationary phase. The use of a volatile mobile phase, such as acetonitrile or methanol with a formic acid or ammonium formate additive, ensures compatibility with mass spectrometry.
-
Mass Spectrometry Detection: MS detection provides superior specificity compared to UV detection, especially for impurities that may lack a chromophore or co-elute with the main peak. It allows for the confirmation of the molecular weight of the main peak and tentative identification of impurities based on their mass-to-charge ratio (m/z).
Detailed Experimental Protocol: Reversed-Phase LC-MS
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the tert-Butyl azepane-1-carboxylate sample.
- Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS System and Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[14] |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
3. Data Analysis:
- Integrate the peak area of tert-Butyl azepane-1-carboxylate and all detected impurities.
- Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
- Identify potential impurities by comparing their m/z values to known or predicted degradation products and synthesis byproducts.
Workflow for LC-MS Purity Assessment
Caption: Workflow for LC-MS purity assessment of tert-Butyl azepane-1-carboxylate.
Comparative Analysis with Alternative Methods
While LC-MS is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information. Here, we compare the recommended LC-MS method with Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Reversed-Phase LC-MS | Supercritical Fluid Chromatography (SFC)-MS | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning using a supercritical fluid (typically CO2) as the mobile phase.[15] | Measures the signal intensity of specific nuclei, which is directly proportional to the number of nuclei.[16] |
| Primary Application | Broadly applicable for purity, impurity profiling, and stability testing.[4] | Excellent for chiral separations and achiral purification of less polar compounds.[17][18] | Absolute purity determination without the need for a specific reference standard of the analyte.[19] |
| Advantages | High sensitivity, high resolution, widely available, and well-understood.[13] | Faster analysis times, reduced organic solvent consumption ("greener" method), and orthogonal selectivity to RP-LC.[17][20] | Highly accurate and precise, provides structural information, and is a primary ratio method.[21] |
| Limitations | May require derivatization for compounds without a chromophore (for UV detection). | Less suitable for highly polar compounds, requires specialized instrumentation.[15] | Lower sensitivity compared to LC-MS, requires a relatively pure internal standard, and can be complex to set up.[19][22] |
| Chiral Separation | Possible with chiral stationary phases, but can be challenging to develop.[23][24] | Often the preferred technique for chiral separations due to high efficiency.[18] | Requires chiral derivatizing agents or chiral solvating agents to differentiate enantiomers. |
Alternative Method Spotlight: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for both chiral and achiral separations in the pharmaceutical industry.[17][20] Its use of supercritical CO2 as the primary mobile phase component leads to faster separations and a significant reduction in organic solvent waste.[17] For tert-Butyl azepane-1-carboxylate, SFC could offer a significant advantage in speed and efficiency, particularly for high-throughput screening or preparative purification.[25]
Detailed Experimental Protocol: SFC-MS
1. Sample Preparation:
- Prepare the sample as described for the LC-MS method, using a solvent compatible with SFC (e.g., methanol).
2. SFC-MS System and Conditions:
| Parameter | Recommended Setting |
| SFC System | Analytical SFC system |
| Column | Chiral or achiral stationary phase suitable for SFC (e.g., polysaccharide-based chiral column or a 2-ethylpyridine column) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% ammonium hydroxide (as a modifier) |
| Gradient | 5% B to 40% B over 5 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Positive Mode |
Alternative Method Spotlight: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for an identical reference standard.[19][26] This is particularly valuable when a certified reference standard for tert-Butyl azepane-1-carboxylate is not available.[19] The principle of qNMR is based on the direct proportionality between the integrated signal of a specific nucleus and the molar amount of the substance.[16]
Detailed Experimental Protocol: qNMR
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the tert-Butyl azepane-1-carboxylate sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.[22]
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
2. NMR Acquisition Parameters:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation.
- Acquire a proton (¹H) NMR spectrum with a high signal-to-noise ratio.
3. Data Analysis:
- Integrate a well-resolved, non-overlapping signal from tert-Butyl azepane-1-carboxylate and a signal from the internal standard.
- Calculate the purity using the following equation: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where:
- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- analyte = tert-Butyl azepane-1-carboxylate
- std = internal standard
Logical Comparison of Analytical Techniques
Caption: Comparison of key attributes for different analytical methods.
Conclusion and Recommendations
For the comprehensive purity assessment of tert-Butyl azepane-1-carboxylate, a multi-faceted approach is recommended.
-
Primary Method: A validated reversed-phase LC-MS method should be the cornerstone of routine quality control. It provides excellent sensitivity for impurity detection and is a well-established technique in pharmaceutical analysis.
-
Orthogonal Method: SFC-MS should be considered as a valuable orthogonal technique, particularly for its speed and superior chiral separation capabilities. It can be used to confirm the purity results obtained by LC-MS and to resolve any co-eluting impurities.
-
Absolute Purity: When an absolute purity value is required, or when a certified reference standard is unavailable, qNMR is the method of choice. Its ability to provide a direct, accurate measure of purity makes it an indispensable tool for reference standard characterization and for validating the primary chromatographic methods.
By employing a combination of these techniques, researchers and drug development professionals can ensure a thorough and reliable assessment of the purity of tert-Butyl azepane-1-carboxylate, thereby safeguarding the quality and integrity of their final products. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, chiral separation, and absolute quantification.
References
-
RSSL. qNMR: A powerful tool for purity determination. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025-07-22. [Link]
-
Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2020-04-21. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023-11-30. [Link]
-
Technology Networks. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. 2021-11-22. [Link]
-
PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024-03-06. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022-04-06. [Link]
-
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. 2015-07-27. [Link]
-
PharmTech. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024-03-20. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
European Pharmaceutical Review. SFC-MS: advancements and applications in pharmaceutical quality control. 2024-06-17. [Link]
-
Chromatography Online. Practical Advances in SFC for the Purification of Pharmaceutical Molecules. 2016-04-21. [Link]
-
ABsys. How SFC Helps?. [Link]
-
Manufacturing Chemist. qNMR: top tips for optimised sample prep. 2019-02-21. [Link]
-
American Laboratory. Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. 2010-10-01. [Link]
-
National Library of Medicine. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. 2025-08-05. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
American Chemical Society. Chiral analysis by MS. [Link]
-
OSTI.GOV. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]
-
National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
-
American Pharmaceutical Review. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. 2025-08-05. [Link]
-
SciSpace. Development of LC/MS techniques for plant and drug metabolism studies. 2011-06-04. [Link]
-
PubMed. Development of an LC-MS/MS method for analysis of interconvertible Z/E isomers of the novel anticancer agent, Bp4eT. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. [Link]
-
Arabian Journal of Chemistry. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. 2025-08-10. [Link]
Sources
- 1. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. scribd.com [scribd.com]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 12. qbdgroup.com [qbdgroup.com]
- 13. scispace.com [scispace.com]
- 14. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. emerypharma.com [emerypharma.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. absys-sfc.com [absys-sfc.com]
- 19. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 23. researchgate.net [researchgate.net]
- 24. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized tert-Butyl azepane-1-carboxylate
Introduction:
In the landscape of modern drug discovery and development, heterocyclic building blocks are foundational components for constructing novel therapeutic agents. The azepane ring, a seven-membered saturated heterocycle, is a frequently utilized scaffold in medicinal chemistry due to its conformational flexibility, which allows for optimal binding to biological targets.[1][2] The N-Boc protected form, tert-Butyl azepane-1-carboxylate, is a crucial intermediate, enabling chemists to perform selective modifications on the azepane core. Given its importance, the unambiguous confirmation of its structure and purity after synthesis is not merely a procedural step but a critical prerequisite for the success of subsequent synthetic transformations and, ultimately, the viability of a drug candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously confirm the structure of synthesized tert-Butyl azepane-1-carboxylate. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and presenting a multi-faceted analytical approach that ensures the highest degree of confidence in the identity and quality of your compound.
The Analytical Trinity: A Multi-Technique Approach for Unambiguous Confirmation
Relying on a single analytical technique for structural elucidation is fraught with risk. A melting point can be misleading, and even a single spectrum can be misinterpreted. A robust and self-validating system for structural confirmation integrates data from multiple, complementary analytical methods. For tert-Butyl azepane-1-carboxylate, the "analytical trinity" of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and definitive structural profile. Each technique probes different aspects of the molecule, and together, they create a detailed and cross-verified molecular portrait.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
1.1. The "Why": Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), their connectivity, and the relative number of each type of proton. For a molecule like tert-Butyl azepane-1-carboxylate, NMR allows us to "see" the entire carbon-hydrogen framework, from the bulky tert-butyl group to the methylene protons of the azepane ring.
1.2. Expected ¹H NMR Spectrum
The ¹H NMR spectrum of tert-Butyl azepane-1-carboxylate is expected to show distinct signals corresponding to the protons of the tert-butyl group and the azepane ring. Due to the conformational flexibility of the seven-membered ring and the influence of the bulky Boc-group, the ring protons may exhibit complex splitting patterns.
-
~1.45 ppm (singlet, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group. Its integration value of 9H is a key diagnostic feature.[3]
-
~3.3-3.5 ppm (multiplet, 4H): These signals correspond to the four protons on the carbons adjacent to the nitrogen atom (C2 and C7). The electron-withdrawing effect of the nitrogen and the carbamate group shifts these protons downfield.
-
~1.5-1.7 ppm (multiplet, 8H): These signals arise from the remaining eight protons on the other methylene groups of the azepane ring (C3, C4, C5, and C6).
1.3. Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
~155 ppm: The carbonyl carbon of the carbamate group.
-
~79 ppm: The quaternary carbon of the tert-butyl group.
-
~45 ppm: Carbons adjacent to the nitrogen (C2 and C7).
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[3]
-
~25-30 ppm: The remaining carbons of the azepane ring (C3, C4, C5, C6).
Table 1: Summary of Expected NMR Data for tert-Butyl azepane-1-carboxylate (in CDCl₃)
| Technique | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~1.45 | s, 9H (t-Bu) |
| ~3.3-3.5 | m, 4H (N-CH ₂) | |
| ~1.5-1.7 | m, 8H (-CH ₂-) | |
| ¹³C NMR | ~155 | C =O |
| ~79 | -C (CH₃)₃ | |
| ~45 | N-C H₂ | |
| ~28 | -C(C H₃)₃ | |
| ~25-30 | -C H₂- |
1.4. Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
1.5. Data Interpretation & Common Pitfalls
-
Impurities: Look for signals that do not correspond to the expected structure. Common impurities include residual solvents from the synthesis or purification (e.g., ethyl acetate, hexanes) or unreacted starting material (azepane).
-
Water: A broad singlet, typically around 1.5-2.0 ppm in CDCl₃, can indicate the presence of water.
-
Conformational Isomers: At lower temperatures, the rate of ring inversion of the azepane and rotation around the N-C(O) bond may slow down, leading to the appearance of multiple sets of signals (rotamers).
Section 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
2.1. The "Why": Confirming Molecular Weight and Key Fragments
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing a fundamental check of its identity.[] For tert-Butyl azepane-1-carboxylate, MS not only confirms the mass of the intact molecule but also reveals characteristic fragmentation patterns that further corroborate the structure.
2.2. Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule.
-
Molecular Formula: C₁₁H₂₁NO₂
-
Monoisotopic Mass: 200.16 g/mol
-
Expected Ion Peaks:
-
[M+H]⁺: m/z 200.16
-
[M+Na]⁺: m/z 222.14
-
A key fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group or isobutylene.[5][6]
-
[M+H - 56]⁺: m/z 144.10 (loss of isobutylene, C₄H₈)
-
[M+H - 100]⁺: m/z 100.11 (loss of the entire Boc group, C₅H₈O₂)
Table 2: Expected ESI-MS Data for tert-Butyl azepane-1-carboxylate
| Ion | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | 200.16 |
| [M+Na]⁺ | Sodium Adduct | 222.14 |
| [M+H - 56]⁺ | Loss of isobutylene | 144.10 |
2.3. Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
2.4. Data Interpretation & Comparison
The observed mass of the molecular ion should match the calculated mass within a few parts per million (ppm) for high-resolution mass spectrometry (HRMS), providing strong evidence for the elemental composition. The presence of the characteristic fragment ions adds another layer of confidence to the structural assignment.
Section 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
3.1. The "Why": Identifying Key Chemical Bonds
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[7] It works on the principle that chemical bonds vibrate at specific frequencies. For tert-Butyl azepane-1-carboxylate, IR spectroscopy provides a quick and effective way to confirm the presence of the crucial carbamate functional group.
3.2. Expected IR Spectrum
-
~2950-2850 cm⁻¹: Strong C-H stretching vibrations from the aliphatic methylene and methyl groups.[7]
-
~1680-1720 cm⁻¹: A very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the carbamate group.[7] This is a key diagnostic peak.
-
~1150-1250 cm⁻¹: Strong C-O stretching vibration of the carbamate.[7]
Table 3: Key IR Absorption Bands for tert-Butyl azepane-1-carboxylate
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2950-2850 | C-H (aliphatic) | Strong, sharp |
| ~1680-1720 | C=O (carbamate) | Very strong, sharp |
| ~1150-1250 | C-O (carbamate) | Strong |
3.3. Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum. A background scan should be run prior to the sample scan.
3.4. Data Interpretation
The presence of a strong absorption in the 1680-1720 cm⁻¹ region is definitive evidence for the successful installation of the Boc protecting group. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms that the starting azepane has been fully derivatized.
Section 4: A Comparative Framework for Structural Purity
The ultimate confidence in the structure and purity of your synthesized tert-Butyl azepane-1-carboxylate comes from the convergence of all analytical data. Each piece of evidence should be consistent with the proposed structure and with each other.
Workflow for Structural Confirmation of tert-Butyl azepane-1-carboxylate
Caption: Workflow for the structural confirmation of tert-Butyl azepane-1-carboxylate.
Conclusion
The rigorous structural confirmation of key synthetic intermediates like tert-Butyl azepane-1-carboxylate is a cornerstone of efficient and successful drug development. By employing a multi-technique analytical approach encompassing NMR, MS, and IR spectroscopy, researchers can build a self-validating system that provides unambiguous evidence for the correct structure and a high degree of confidence in the purity of the material. This diligence at the early stages of synthesis prevents the costly and time-consuming propagation of errors, ensuring that the molecular building blocks used in the creation of new medicines are of the highest quality.
References
- BenchChem. (2025). A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis. Benchchem.
- PubChem. (n.d.). tert-Butyl 3-(aminomethyl)azepane-1-carboxylate. National Center for Biotechnology Information.
- Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3469-3478.
- PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information.
- Reddit. (2023).
- Royal Society of Chemistry. (2018).
- Request PDF. (n.d.).
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 複素環ビルディングブロック [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Boc Protection Protocols
Introduction: The Enduring Importance of the Boc Protecting Group
In the intricate world of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic masking and unmasking of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, serving as one of the most reliable and versatile protecting groups for amines.[1] Its popularity stems from a trifecta of desirable characteristics: the simplicity of its introduction, its robustness across a wide array of reaction conditions (including basic hydrolysis and catalytic hydrogenation), and the mild acidic conditions required for its clean removal.[2][3] This orthogonality to other common protecting groups, such as Fmoc and Cbz, is a critical advantage in complex, multi-step syntheses.[2]
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a comparative analysis grounded in experimental data and mechanistic understanding. We will dissect the performance of various Boc protection strategies, explain the chemical reasoning behind procedural choices, and provide validated, step-by-step protocols to empower you to select and execute the optimal method for your specific synthetic challenge.
Core Principles and Mechanism of Boc Protection
The fundamental transformation in any Boc protection is the conversion of a nucleophilic amine into a significantly less reactive carbamate.[4] This is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[5][6] This intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, providing a strong thermodynamic driving force for the reaction.[6][7]
The role of a base is often crucial. While some highly nucleophilic amines can react with (Boc)₂O directly, a base like triethylamine (TEA) or sodium hydroxide (NaOH) is frequently added to deprotonate the amine (or the protonated amine intermediate), increasing its nucleophilicity and accelerating the reaction.[6][8]
Visualization: General Mechanism of Boc Protection
Caption: General mechanism of Boc protection using (Boc)₂O.
Comparative Analysis of Boc-Protecting Reagents
The choice of reagent and protocol is dictated by factors such as the substrate's nucleophilicity, steric hindrance, solubility, and the presence of other sensitive functional groups. The following table provides a comparative summary of common Boc protection protocols, focusing on their typical yields and operational parameters.
| Reagent/Method | Typical Substrates | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| (Boc)₂O | Primary & Secondary Aliphatic Amines | Solvent (e.g., THF, DCM), Room Temp, 1-12h | 90-99% | High-yielding, simple, can be run without base for highly nucleophilic amines.[9][10] | Can be slow for less nucleophilic amines like anilines.[10][11] |
| (Boc)₂O with Base | Amino Acids, Less Nucleophilic Amines | Biphasic (DCM/H₂O) or single solvent (THF, Dioxane), Base (NaOH, NaHCO₃, TEA), 0°C to RT, 1-12h | 85-98% | Faster reaction rates, essential for amino acids and substrates with low nucleophilicity.[10][12] | Requires careful pH control for amino acids; base may cause side reactions with sensitive substrates.[13] |
| Boc-ON | Amino Acids, Peptides | Aq. Dioxane, Triethylamine (Et₃N), Room Temp, ~2-3h | >90% | Rapid reaction with amino acids; water-soluble byproduct is easily removed by extraction.[14] | Reagent is more complex and expensive than (Boc)₂O.[10] |
| tert-Butyl Phenyl Carbonate | Polyamines (for selective protection) | DMF or CH₂Cl₂, Room Temp, ~18h | ~71% | Offers selective protection of terminal primary amines in polyamines.[10][15] | May require chromatographic purification to remove phenol byproduct.[10] |
| (Boc)₂O in Alcoholic Solvent | Aromatic Amines | Methanol or Ethanol, Room Temp, <1 min to 2h | >95% | Significantly accelerates protection of weakly nucleophilic anilines without a base.[11] | Limited to substrates compatible with alcoholic solvents. |
| (Boc)₂O (Solvent-Free) | Various Aryl and Aliphatic Amines | Neat, with catalytic Iodine (I₂), Room Temp | 90-98% | Environmentally friendly ("green") conditions, simple procedure.[12] | Not suitable for all substrates, especially those that are solids at room temperature. |
Experimental Protocols & Mechanistic Insights
Protocol 1: The Workhorse – (Boc)₂O with Base for Amino Acids
This method is the gold standard for protecting the α-amino group of amino acids, a critical step in peptide synthesis.[13] The use of a base, typically NaOH or NaHCO₃, is non-negotiable as it serves two purposes: it deprotonates the ammonium group of the zwitterionic amino acid to generate the free, nucleophilic amine, and it neutralizes the acid formed during the reaction.[]
Step-by-Step Methodology:
-
Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of dioxane and water. Add 1.0 M sodium hydroxide (NaOH) solution (2.0 equiv.) and stir until the amino acid is fully dissolved.[17]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.[13]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise to the stirred solution.[13]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Work-up & Isolation:
-
Once complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).[17]
-
Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.[13]
-
Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 with cold 1N HCl or a 5% citric acid solution. The product will often precipitate.[13][17]
-
Extract the product immediately into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[17]
-
Protocol 2: The Rapid Alternative – Boc-ON for Amino Acids
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is a highly efficient reagent for the N-protection of amino acids.[14] It often provides excellent yields in a shorter timeframe compared to the standard (Boc)₂O method. The key advantage lies in the work-up; the oxime byproduct is easily and completely removed by a simple extraction, simplifying purification.[14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the amino acid (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.[10][14]
-
Reagent Addition: At room temperature, add Boc-ON (1.1 equiv.) with vigorous stirring. The mixture should become homogeneous within the first hour.[14]
-
Reaction: Continue stirring for a total of 2-3 hours.
-
Work-up & Isolation:
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[14]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[14]
-
Combine the final organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄, filter, and evaporate to obtain the crude Boc-amino acid.[14]
-
Protocol 3: The Green Approach – Catalyst-Free Boc Protection in Water
Driven by the principles of green chemistry, protocols that minimize organic solvents are highly desirable. It has been demonstrated that for many amines, the Boc protection can be carried out efficiently under catalyst-free conditions using a water-acetone mixture. This method is simple, environmentally friendly, and often results in excellent yields with short reaction times.[18]
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask, add the amine (1.0 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Stir the mixture at room temperature.[18] The small amount of acetone is used to aid the solubility of (Boc)₂O.
-
Reagent Addition: Add (Boc)₂O (1.0-1.1 equiv.) to the stirred suspension.
-
Reaction: Monitor the reaction by TLC. The reaction is often complete within 8-15 minutes for many substrates.[18]
-
Work-up & Isolation:
-
Add dichloromethane (CH₂Cl₂) to the reaction mixture.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under vacuum.[18]
-
The crude product can be purified by column chromatography if necessary, though often the purity is very high.
-
Decision-Making Workflow for Protocol Selection
Choosing the right protocol is critical for success. The following workflow provides a logical path for selecting an appropriate Boc protection strategy based on the nature of your substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Validation of tert-Butyl Azepane-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of all chemical entities is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison and validation workflow for the spectroscopic data of tert-Butyl azepane-1-carboxylate, a crucial building block in the synthesis of numerous pharmaceutical agents.
This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a comparative analysis with common alternatives, namely tert-Butyl piperidine-1-carboxylate and tert-Butyl pyrrolidine-1-carboxylate. Our objective is to equip researchers with the expertise to not only verify the identity and purity of their materials but also to anticipate and identify potential impurities.
The Imperative of Spectroscopic Validation in Pharmaceutical Synthesis
The introduction of the azepane ring, a seven-membered saturated heterocycle, into drug candidates can significantly modulate their pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profiles. The tert-butoxycarbonyl (BOC) protecting group is frequently employed to mask the reactivity of the azepane nitrogen during multi-step syntheses. However, the larger ring size of azepane compared to its five- and six-membered counterparts (pyrrolidine and piperidine) introduces conformational flexibility that can complicate spectral interpretation.
Rigorous spectroscopic validation is therefore paramount to:
-
Confirm the molecular structure and ensure the correct regiochemistry of substituents.
-
Assess the purity of the material and identify any residual starting materials, reagents, or byproducts.
-
Establish a reference standard for quality control throughout the manufacturing process.
-
Comply with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1]
Comparative Spectroscopic Analysis: Azepane vs. Piperidine and Pyrrolidine Scaffolds
A key aspect of validating the spectroscopic data of tert-Butyl azepane-1-carboxylate is to understand how its spectral features differ from those of its smaller ring homologues. These differences, though subtle, are diagnostic.
Predicted ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm - Protons α to Nitrogen | Chemical Shift (δ) ppm - Other Ring Protons | Chemical Shift (δ) ppm - BOC Group |
| tert-Butyl azepane-1-carboxylate (Predicted) | ~3.4 - 3.2 (m, 4H) | ~1.8 - 1.5 (m, 8H) | ~1.46 (s, 9H) |
| tert-Butyl piperidine-1-carboxylate | ~3.40 (t, J=5.6 Hz, 4H) | ~1.65 - 1.50 (m, 6H) | ~1.46 (s, 9H) |
| tert-Butyl pyrrolidine-1-carboxylate | ~3.32 (t, J=6.6 Hz, 4H) | ~1.84 (quintet, J=6.6 Hz, 4H) | ~1.46 (s, 9H) |
Note: Predicted data for tert-Butyl azepane-1-carboxylate is based on analysis of structurally similar compounds. Experimental values may vary.
The protons alpha to the nitrogen in the azepane ring are expected to show a more complex multiplet pattern compared to the more symmetrical piperidine and pyrrolidine analogues due to the increased conformational flexibility of the seven-membered ring.
Predicted ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm - Carbonyl | Chemical Shift (δ) ppm - Quaternary BOC | Chemical Shift (δ) ppm - Carbons α to Nitrogen | Chemical Shift (δ) ppm - Other Ring Carbons | Chemical Shift (δ) ppm - BOC Methyls |
| tert-Butyl azepane-1-carboxylate (Predicted) | ~155.5 | ~79.0 | ~47.0 | ~30.0, ~27.0, ~26.5 | ~28.5 |
| tert-Butyl piperidine-1-carboxylate | ~154.9 | ~79.1 | ~44.5 | ~25.8, ~24.6 | ~28.5 |
| tert-Butyl pyrrolidine-1-carboxylate | ~154.7 | ~78.8 | ~46.5 | ~25.5, ~24.7 | ~28.6 |
Note: Predicted data for tert-Butyl azepane-1-carboxylate is based on analysis of structurally similar compounds. Experimental values may vary.
The chemical shifts of the ring carbons in the azepane derivative are expected to be distributed over a slightly wider range compared to the piperidine and pyrrolidine analogues, again reflecting the greater number of unique carbon environments arising from its conformational mobility.
Mass Spectrometry Data Comparison (ESI-MS)
| Compound | Molecular Weight | [M+H]⁺ (m/z) | [M-Boc+H]⁺ (m/z) | Key Fragmentation Pattern |
| tert-Butyl azepane-1-carboxylate | 199.29 g/mol | ~199.15 | ~100.11 | Loss of the BOC group is a dominant fragmentation pathway. |
| tert-Butyl piperidine-1-carboxylate | 185.26 g/mol | ~186.15 | ~86.10 | Characteristic loss of isobutylene (56 Da) from the BOC group. |
| tert-Butyl pyrrolidine-1-carboxylate | 171.24 g/mol | ~172.13 | ~72.08 | Similar fragmentation pattern to the piperidine analogue. |
The mass spectrometry data provides a clear distinction based on the molecular weight. The fragmentation pattern, particularly the loss of the BOC group or isobutylene, is a hallmark of these N-BOC protected amines.
Experimental Protocols for Robust Data Acquisition
Adherence to standardized experimental protocols is critical for generating reliable and reproducible spectroscopic data. The following methodologies are recommended for the analysis of tert-Butyl azepane-1-carboxylate and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3]
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A greater number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbon environments.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion.
Workflow for Spectroscopic Data Validation
Caption: A generalized workflow for the spectroscopic validation of a pharmaceutical intermediate.
Identifying and Characterizing Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The BOC protection of amines, while generally robust, can lead to the formation of several byproducts.
Common Impurities in BOC Protection of Amines:
-
Di-BOC Protected Amine: Over-reaction with di-tert-butyl dicarbonate can lead to the formation of a di-BOC protected amine, particularly with primary amines. This impurity would be readily identifiable by a mass spectrum showing a higher molecular weight and a more complex ¹H NMR spectrum.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the free amine. This can be detected by the characteristic N-H signals in the ¹H NMR and IR spectra.
-
tert-Butanol: A byproduct of the BOC protection reaction. Its presence can be confirmed by a characteristic singlet in the ¹H NMR spectrum around δ 1.28 ppm.
-
Impurities from the Starting Amine: The purity of the starting azepane is critical. Any impurities present in the starting material will likely be carried through the reaction.
Spectroscopic Signatures of Potential Impurities:
| Impurity | ¹H NMR Signature | ¹³C NMR Signature | Mass Spectrum Signature |
| Unreacted Azepane | Broad singlet for N-H proton, upfield shift of protons α to nitrogen. | Upfield shift of carbons α to nitrogen. | Lower molecular weight corresponding to the unprotected amine. |
| Di-BOC Protected Azepane | Absence of N-H proton, potential for more complex multiplets due to steric hindrance. | Additional carbonyl and quaternary carbon signals from the second BOC group. | Higher molecular weight corresponding to the addition of a second BOC group. |
| tert-Butanol | Singlet at ~1.28 ppm. | Signals at ~69 ppm (quaternary carbon) and ~31 ppm (methyl carbons). | Not typically observed in ESI-MS of the main product due to its volatility. |
Conclusion and Best Practices
The validation of spectroscopic data for tert-Butyl azepane-1-carboxylate is a critical step in ensuring the quality and integrity of this important pharmaceutical building block. By employing a comparative approach with its smaller ring analogues, adhering to robust experimental protocols, and maintaining a keen awareness of potential impurities, researchers can confidently verify the structure and purity of their material.
As a final recommendation, always consult authoritative guidelines from organizations like the IUPAC and FDA for the most current standards in analytical procedure validation.[1] The principles of Expertise, Experience, and Trustworthiness should guide every step of the analytical process, from sample preparation to final data interpretation.
References
-
PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. N-(tert-butoxycarbonyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Huang, Y.-S., Zhang, W.-Q., Zhang, P.-F., & Liu, X.-G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23), 12164–12167. Retrieved from [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
PubChem. tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
-
PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Retrieved from [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. Tert-butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Azepane Protection: A Comparative Stability Analysis of Boc vs. Alternatives
Introduction: The Azepane Scaffold and the Imperative of Protection
The seven-membered saturated nitrogen heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure imparts favorable physicochemical properties to drug candidates, influencing factors such as solubility, metabolic stability, and target binding affinity.[1][2] Consequently, azepane-containing molecules are prevalent in a wide array of therapeutic agents.[3] The synthesis of complex molecules featuring the azepane ring often necessitates a multi-step approach where the nucleophilic and basic nature of the secondary amine must be temporarily masked. This is where the strategic application of protecting groups becomes paramount.[4]
This guide provides a comparative stability analysis of the widely used tert-butyloxycarbonyl (Boc) protecting group against other common alternatives for the azepane nitrogen: the carbobenzyloxy (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts) groups. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights required to make informed decisions in their synthetic strategies. The discussion will be grounded in the principles of chemical reactivity and supported by experimental protocols, ensuring both scientific integrity and practical utility.
Comparative Stability of N-Protected Azepanes: A Data-Driven Overview
The choice of a protecting group is fundamentally dictated by its stability profile under a variety of reaction conditions. An ideal protecting group should be robust enough to withstand the reagents used in subsequent synthetic steps, yet be readily and selectively cleavable under predictable and non-destructive conditions. The following table summarizes the general stability of Boc, Cbz, Fmoc, and Tosyl protected amines, which can be extrapolated to the azepane scaffold.
| Protecting Group | Structure on Azepane | Acidic Conditions | Basic Conditions | Reductive Conditions (H₂, Pd/C) |
| Boc | N-Boc-azepane | Labile[5][6] | Stable[7] | Stable[8] |
| Cbz | N-Cbz-azepane | Stable[8] | Stable[8] | Labile[2] |
| Fmoc | N-Fmoc-azepane | Stable[8] | Labile[9] | Quasi-stable*[8] |
| Tosyl (Ts) | N-Tosyl-azepane | Very Stable[10][11] | Very Stable[10][11] | Stable (requires harsh conditions)[11] |
*The Fmoc group can be cleaved under certain hydrogenolysis conditions, though it is generally more resistant than the Cbz group, allowing for potential selectivity.[8]
The Boc Group: A Workhorse with Acidic Lability
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and clean, acid-mediated deprotection.[5]
-
Stability Profile: N-Boc-azepane is expected to be highly stable to a wide range of basic and nucleophilic reagents, as well as to standard catalytic hydrogenation conditions.[7][8] This stability makes it an excellent choice when subsequent reactions involve, for instance, ester saponification or organometallic additions. However, the Boc group is notoriously sensitive to acidic conditions.[5][6] Even mild protic or Lewis acids can trigger its removal, a property that forms the basis of its orthogonality with other protecting groups. It's important to note that the rate of acid-catalyzed deprotection can be influenced by the solvent and temperature.[12]
-
Causality in Experimental Choices: The acid lability of the Boc group is a direct consequence of the stability of the resulting tert-butyl cation intermediate upon cleavage.[13] This mechanistic feature dictates that Boc-protected azepanes are incompatible with synthetic steps requiring strong or prolonged exposure to acids.
The Cbz Group: Robust Protection with Reductive Cleavage
The carbobenzyloxy (Cbz or Z) group is another stalwart in amine protection, valued for its general robustness and its unique mode of removal.[2]
-
Stability Profile: N-Cbz-azepane is anticipated to be stable under both acidic and basic conditions, providing a broad window for subsequent chemical transformations.[8] This makes the Cbz group a suitable choice when reactions involving either strong acids or bases are planned. Its key feature is its lability under catalytic hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst).[2] This allows for a very mild and selective deprotection, leaving most other functional groups intact.
-
Trustworthiness of the Protocol: The deprotection of Cbz via hydrogenolysis is a highly reliable and clean reaction, typically yielding the deprotected amine, toluene, and carbon dioxide as byproducts, which are easily removed.[2] However, it is crucial to recognize that this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic nitro groups.[14]
The Fmoc Group: Base-Labile and Orthogonal
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis, and its utility extends to the protection of other amines, including azepane. Its defining characteristic is its lability to basic conditions.[9]
-
Stability Profile: N-Fmoc-azepane is stable to acidic conditions and catalytic hydrogenolysis (though less so than Boc), making it orthogonal to both Boc and, to a degree, Cbz protecting groups.[3][8] The deprotection is typically achieved with a secondary amine base, such as piperidine, in an aprotic solvent like DMF.[9][15]
-
Expertise in Application: The mechanism of Fmoc removal involves a β-elimination reaction initiated by the abstraction of an acidic proton on the fluorene ring system.[9] This process generates a reactive dibenzofulvene intermediate, which is trapped by the amine base used for deprotection. This mechanistic understanding is critical to avoid side reactions where the deprotected amine could potentially react with the dibenzofulvene.
The Tosyl Group: The Pinnacle of Stability
The tosyl (Ts) group, a sulfonyl protecting group, offers exceptional stability, making it suitable for syntheses that require harsh reaction conditions.[11]
-
Stability Profile: N-Tosyl-azepane is extremely robust and resistant to a wide range of acidic, basic, and oxidative conditions.[10][11] It is also stable to catalytic hydrogenolysis. This high stability, however, comes at the cost of more demanding deprotection conditions.
-
Authoritative Grounding in Deprotection: The removal of the tosyl group typically requires forcing conditions, such as strong acids at elevated temperatures or reductive cleavage with potent reducing agents like sodium in liquid ammonia or sodium naphthalenide.[4][10] These harsh conditions can limit its applicability in the synthesis of complex molecules with sensitive functional groups.
Deprotection Methodologies and Experimental Protocols
The selective removal of a protecting group is as crucial as its stability. The following table outlines the standard deprotection methods for each of the discussed protecting groups.
| Protecting Group | Deprotection Method | Reagents |
| Boc | Acidolysis | TFA in DCM; HCl in dioxane or alcohols[1] |
| Cbz | Hydrogenolysis | H₂, Pd/C; Transfer hydrogenation (e.g., ammonium formate, Pd/C)[14] |
| Fmoc | Base-mediated elimination | 20% Piperidine in DMF[16] |
| Tosyl (Ts) | Reductive Cleavage / Strong Acid | Na/NH₃(l); HBr/AcOH[17] |
Detailed Experimental Protocols
Protocol 1: Deprotection of N-Boc-Azepane using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly efficient method for the removal of the Boc group.
Materials:
-
N-Boc-azepane
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-azepane (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the azepane.
-
The crude product can be purified by column chromatography if necessary.
Self-Validation: The completeness of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. The identity of the product can be confirmed by ¹H NMR and mass spectrometry.
Protocol 2: Deprotection of N-Cbz-Azepane via Catalytic Hydrogenolysis
This protocol describes a mild and clean method for Cbz group removal.
Materials:
-
N-Cbz-azepane
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N-Cbz-azepane (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected azepane.
Causality Behind Choices: The use of a palladium catalyst is essential for the cleavage of the benzylic C-O bond of the Cbz group.[14] Methanol and ethanol are common solvents as they are polar and can dissolve the substrate and suspend the catalyst effectively.
Visualization of Structures and Orthogonal Strategies
To visually represent the discussed protecting groups and their orthogonal deprotection, the following diagrams are provided.
Caption: Deprotection pathways for common azepane protecting groups.
Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
Conclusion: Selecting the Optimal Protecting Group for Your Azepane Synthesis
The strategic selection of a protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide has provided a comparative analysis of the Boc protecting group against its common alternatives for the azepane nitrogen.
-
Boc remains the protecting group of choice for its ease of use and mild, acid-labile deprotection, making it ideal for syntheses that do not involve acidic conditions.
-
Cbz offers robust protection under both acidic and basic conditions, with a mild and selective deprotection via hydrogenolysis, suitable for substrates that can tolerate reductive conditions.
-
Fmoc provides an orthogonal, base-labile protecting group, which is invaluable in complex syntheses requiring multiple, selective deprotection steps.
-
Tosyl affords the highest level of stability, reserved for synthetic routes that necessitate harsh reaction conditions where other protecting groups would fail.
By understanding the distinct stability profiles and deprotection mechanisms of these protecting groups, researchers can design more elegant and efficient syntheses of complex azepane-containing molecules, accelerating the pace of drug discovery and development.
References
- Gu, X., Ren, Z., et al. (2012). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Protecting Groups Archives. [Link]
-
Wikipedia. Azepane. [Link]
-
National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Boc deprotection conditions tested. [Link]
-
National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
Wikipedia. Tosyl group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl azepane-1-carboxylate
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For professionals engaged in pharmaceutical synthesis and drug discovery, where novel molecular entities are commonplace, establishing rigorous disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl azepane-1-carboxylate, a heterocyclic building block frequently utilized in the synthesis of bioactive molecules.[1]
The causality behind these procedures is rooted in a proactive hazard assessment. While a specific, comprehensive toxicological profile for tert-Butyl azepane-1-carboxylate may not be exhaustively documented, its structural analogues provide critical hazard data. By examining Safety Data Sheets (SDS) for related compounds, we can infer a precautionary hazard profile that informs every step of the disposal process, ensuring a self-validating system of safety.
Hazard Profile and Risk Assessment
The foundational step in any disposal plan is a thorough understanding of the chemical's potential hazards. Based on data from structurally similar azepane derivatives, tert-Butyl azepane-1-carboxylate should be handled as a hazardous substance.[2][3][4][5]
Inferred Hazard Classification:
| Hazard Class | GHS Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Ingestion, skin contact, or inhalation of waste material must be prevented. This necessitates the use of appropriate Personal Protective Equipment (PPE) and containment measures at all times. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the chemical waste can cause skin irritation. Chemical-resistant gloves are mandatory, and any contaminated clothing must be removed and disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The potential for serious eye irritation requires the use of chemical splash goggles. Eyewash stations must be accessible in the waste accumulation area. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | To prevent respiratory tract irritation, waste handling should occur in well-ventilated areas. For any procedure that could generate aerosols or dust, respiratory protection is necessary.[6] |
This precautionary approach ensures that the highest standards of safety are maintained throughout the handling and disposal workflow.
Pre-Disposal: Waste Segregation and Containment
Proper disposal begins the moment a material is designated as waste. The principles of chemical waste management, as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), mandate strict segregation and containment protocols.[7][8][9]
Step-by-Step Containment Protocol:
-
Select an Appropriate Waste Container:
-
Causality: To prevent leaks and reactions, the container must be chemically compatible with tert-Butyl azepane-1-carboxylate. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, vapor-tight lid.[7]
-
-
Label the Container Correctly:
-
Causality: Clear and accurate labeling is a critical requirement of OSHA's Hazard Communication Standard to ensure safety and proper handling by all personnel and waste contractors.[10][11]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-Butyl azepane-1-carboxylate"
-
All applicable hazard pictograms (e.g., Harmful/Irritant)
-
The date accumulation started.
-
-
-
Store the Waste Container Safely:
-
Causality: Safe storage minimizes the risk of accidental spills, reactions, and exposure.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals, particularly strong acids and oxidizing agents.[13]
-
The container must be kept closed at all times except when adding waste.[12]
-
Disposal Workflow: A Step-by-Step Guide
Under no circumstances should tert-Butyl azepane-1-carboxylate or its containers be disposed of in standard trash or down the drain.[6][14] This practice can lead to severe environmental contamination and is a violation of federal and local regulations.[15] The only acceptable disposal route is through a licensed hazardous waste management service.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | C17H30BNO4 | CID 68054971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. youtube.com [youtube.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl azepane-1-carboxylate
Welcome to your essential guide for the safe handling of tert-Butyl azepane-1-carboxylate. In the fast-paced environment of drug discovery and development, a robust safety culture is not just a regulatory requirement; it is the bedrock of innovation. This guide is designed to provide you, our valued colleague in science, with immediate, actionable intelligence on personal protective equipment (PPE) to ensure your safety and the integrity of your research.
The foundational principle of laboratory safety is to minimize exposure. Personal protective equipment represents the final barrier between you and a potential hazard. The causality behind our PPE recommendations is rooted in a comprehensive risk assessment of the potential hazards associated with this class of compounds, which include dermal, ocular, and respiratory irritation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling tert-Butyl azepane-1-carboxylate and its derivatives. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eyes | Skin (Hands) | Body | Respiratory |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Double-gloved with nitrile gloves | Lab coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves (or other chemically resistant gloves) | Lab coat | Work in a fume hood or use a respirator with organic vapor cartridges |
| Reaction Setup and Workup | Chemical splash goggles | Nitrile gloves (or other chemically resistant gloves) | Lab coat | Work in a certified chemical fume hood |
| Large-Scale Operations (>50g) | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Respirator with organic vapor and particulate cartridges |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required for sealed containers |
Experimental Protocols: Step-by-Step Guidance
Safe Handling and Use
-
Engineering Controls : Always handle tert-Butyl azepane-1-carboxylate in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or solution preparation, a certified chemical fume hood is mandatory.[3]
-
Eye Protection : Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection : Wear compatible chemical-resistant gloves, such as nitrile gloves.[1] Gloves must be inspected for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[1] For prolonged contact or when handling larger quantities, consider more robust gloves like butyl rubber.
-
Body Protection : A standard laboratory coat should be worn at all times. When there is a significant risk of splashing, supplement with a chemically resistant apron.
-
Respiratory Protection : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[4]
Disposal Plan
-
Waste Segregation : All waste materials contaminated with tert-Butyl azepane-1-carboxylate, including disposable gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Container Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Method : Do not dispose of this compound down the drain or in regular trash.[1] It should be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[4][5]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[6]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific risks.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety that is paramount in the scientific community. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.
References
-
CP Lab Safety. (n.d.). tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]
-
Chemsrc. (2025, October 24). CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. Retrieved from [Link]
-
Capot Chemical. (2025, December 21). MSDS of tert-butyl 4-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ChemCentral.com. (2019, September 1). TERT BUTYL ACETATE. Retrieved from [Link]
-
NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
